Caffeine, 8-bromo-

Catalog No.
S572041
CAS No.
10381-82-5
M.F
C8H9BrN4O2
M. Wt
273.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caffeine, 8-bromo-

CAS Number

10381-82-5

Product Name

Caffeine, 8-bromo-

IUPAC Name

8-bromo-1,3,7-trimethylpurine-2,6-dione

Molecular Formula

C8H9BrN4O2

Molecular Weight

273.09 g/mol

InChI

InChI=1S/C8H9BrN4O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3

InChI Key

YRLRORFORQUTKS-UHFFFAOYSA-N

SMILES

CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C

Synonyms

7-Methyl-8-bromotheophylline; 8-Bromo-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione-8-bromocaffeine; NSC 11255; Xanthobin

Canonical SMILES

CN1C2=C(N=C1Br)N(C(=O)N(C2=O)C)C

The exact mass of the compound Caffeine, 8-bromo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11255. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synthesis Methods for 8-Bromocaffeine

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the different synthetic approaches for preparing 8-bromocaffeine from caffeine.

Method Reagents & Conditions Reported Yield Key Features / Notes
Classical Halogenation [1] Bromine (Br₂), Glacial Acetic Acid, Sodium Acetate Information missing Uses elemental bromine; sodium acetate acts as an acid scavenger for HBr byproduct.
Bromine (in situ generation) [2] Hydrobromic Acid (HBr, 40%), Hydrogen Peroxide (H₂O₂, 30%) Information missing Generates bromine in situ within the reaction mixture.
N-Bromosuccinimide (NBS) Method [3] N-Bromosuccinimide (NBS), Dichloromethane (DCM)/Water mixture, Room Temperature Near Quantitative Reported as efficient and high-yielding; produces pure 8-bromocaffeine.

According to the literature, the NBS method is highlighted as a particularly efficient and high-yielding procedure for obtaining pure 8-bromocaffeine [3].

Applications in Organic Synthesis

8-Bromocaffeine is a valuable building block for further chemical modifications, primarily through nucleophilic aromatic substitution (SₙAr) due to the good leaving-group ability of the bromine atom [3].

The diagram below illustrates the role of 8-bromocaffeine as a versatile synthetic intermediate.

Caffeine Caffeine 8-Bromocaffeine 8-Bromocaffeine Caffeine->8-Bromocaffeine Bromination C8-C Derivatives C8-C Derivatives 8-Bromocaffeine->C8-C Derivatives C-C Bond Formation C8-O Derivatives C8-O Derivatives 8-Bromocaffeine->C8-O Derivatives With Phenols C8-S Derivatives C8-S Derivatives 8-Bromocaffeine->C8-S Derivatives With Thiols C8-N Derivatives C8-N Derivatives 8-Bromocaffeine->C8-N Derivatives With Amines

One specific example of these reactions is the Ullmann-type ether synthesis to create 8-phenoxycaffeine derivatives. A general procedure from the literature is as follows [2]:

  • Reaction: 8-Bromocaffeine reacts with a bromophenol.
  • Catalyst System: Powdered copper.
  • Base: Sodium carbonate (Na₂CO₃).
  • Solvent: Dimethylformamide (DMF), with a few drops of pyridine.
  • Conditions: Reflux for 6 hours.
  • Work-up: The crude product is dissolved in ethanol and filtered to remove inorganic salts, followed by recrystallization from ethanol to yield the pure product.

Key Insights for Practical Application

  • Versatile Reagent: Beyond its role as a synthetic intermediate, 8-bromocaffeine can also be used directly as a reagent. One study reports its use in the dehydration of aldoximes to nitriles. This reaction uses 8-bromocaffeine with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF, under both conventional heating and microwave conditions, achieving good to excellent yields [4] [5].
  • Handling and Safety: One source notes that the alternative methods using Br₂/H₂O₂ in HOAc or HBr/H₂O₂ were not efficient for synthesizing 8-bromocaffeine, reinforcing the potential advantage of the NBS method [3]. Always consult full safety data sheets for all chemicals, especially brominating agents, before beginning experimental work.

References

Application in Synthesis: 8-(4-Bromophenoxy)caffeine

Author: Smolecule Technical Support Team. Date: February 2026

The Ullmann reaction between 8-bromocaffeine and 4-bromophenol is a proven method for creating new chemical entities, as detailed in a 2019 research publication [1].

Aspect Details
Reactants 8-Bromocaffeine, 4-Bromophenol [1]
Catalyst System Copper powder, Pyridine [1]
Base Sodium Carbonate [1]
Solvent Dimethylformamide [1]
Reaction Conditions Reflux for 6 hours [1]
Product 8-(4-Bromophenoxy)caffeine [1]
Yield 51% [1]
Purification Recrystallization from ethanol [1]
Product Characterization Melting point: 233-234 °C; Crystal structure determined by X-ray diffraction [1]

Detailed Experimental Procedure

For researchers aiming to reproduce this synthesis, here is the detailed protocol from the literature [1]:

  • Reaction Setup: In a 50 mL flask equipped with a condenser and a calcium chloride drying tube, combine the following:
    • 8-Bromocaffeine (3 mmol, 0.82 g)
    • 4-Bromophenol (2 mmol)
    • Anhydrous Sodium Carbonate (4 mmol, 0.55 g)
    • Copper powder (2 mmol, 0.013 g)
    • Pyridine (4 drops)
    • Dimethylformamide (15 mL)
  • Reaction Execution: Heat the mixture under reflux for 6 hours.
  • Work-up: Dissolve the resulting precipitated solid in ethanol (15 mL) and filter to remove insoluble inorganic salts (sodium carbonate and copper).
  • Purification: Purify the crude product via recrystallization from ethanol to obtain the final compound as crystals.

The Ullmann Reaction: Context and Modern Variations

The traditional Ullmann reaction couples two aryl halides to form a biaryl compound using stoichiometric copper at high temperatures (>200 °C) [2] [3] [4]. The reaction involving 8-bromocaffeine is more precisely categorized as an Ullmann-type condensation or nucleophilic aromatic substitution, where the bromophenol acts as a nucleophile displacing the halogen on the caffeine derivative [5].

A generalized mechanism for this copper-mediated coupling is illustrated below.

G Aryl Halide Aryl Halide Organocopper(I) Intermediate Organocopper(I) Intermediate Aryl Halide->Organocopper(I) Intermediate Oxidative Addition Coupled Product Coupled Product Organocopper(I) Intermediate->Coupled Product Reductive Elimination Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Organocopper(I) Intermediate Deprotonation

Simplified mechanism for copper-catalyzed Ullmann-type condensation

Modern catalysis research has enhanced this process. The use of bidentate ligands (e.g., amino acids, oxalamides, 1,10-phenanthroline) allows for milder reaction conditions, lower catalyst loading, and better functional group tolerance [2] [4] [6]. A notable recent advancement is the development of catalyst-free Ullmann coupling in microdroplets, which occurs at room temperature without metal catalysts, though this is not yet applied to caffeine systems [7].

Key Considerations for Researchers

  • Reaction Specificity: The 8-position of caffeine is activated for nucleophilic substitution, making it a suitable substrate for Ullmann-type reactions with phenols [1]
  • Catalyst Choice: While the referenced procedure uses copper powder, modern catalytic systems with Cu(I) salts and ligands may offer improved efficiency [4]
  • Structural Analysis: The product's dihedral angle between caffeine and phenoxy moieties (58.18°) influences its three-dimensional structure and potential biological activity [1]

References

Chemical Profile and Identification

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and physical properties of 8-Bromocaffeine [1] [2].

Property Value / Description
IUPAC Name 8-Bromo-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione [2]
Molecular Formula C₈H₉BrN₄O₂ [1]
Molar Mass 273.090 g·mol⁻¹ [1]
Appearance White, odorless solid [1]
Melting Point 206 °C (403 °F; 479 K) [1]
CAS Registry Number 10381-82-5 [2]
Other Names Xanthobin, 8-Bromotheophylline [2]

Synthesis and Experimental Protocols

8-Bromocaffeine is synthesized through the direct bromination of caffeine. The experimental workflow for its synthesis and subsequent application is as follows:

synthesis_workflow Caffeine Caffeine Br2_AcOH Br₂ / Glacial Acetic Acid Caffeine->Br2_AcOH NaAcetate Sodium Acetate (Acid Scavenger) Br2_AcOH->NaAcetate Intermediate 8-Bromocaffeine (Crude Product) NaAcetate->Intermediate Purification Purification (Recrystallization) Intermediate->Purification FinalProduct Pure 8-Bromocaffeine (White Solid) Purification->FinalProduct Application Application (e.g., Radiosensitizer, Reagent) FinalProduct->Application

Synthesis workflow for 8-Bromocaffeine from caffeine precursor.

Detailed Synthesis Procedure

The most common synthesis involves electrophilic aromatic substitution with bromine [1]:

  • Reagents: Caffeine, bromine (Br₂), glacial acetic acid (solvent), sodium acetate (acid scavenger for HBr) [1].
  • Procedure: Bromine is added to a solution of caffeine in glacial acetic acid. Sodium acetate is used to neutralize the hydrogen bromide (HBr) formed as a byproduct [1].
  • Yield & Purity: The resulting white solid has a melting point of 206°C and can be purified via recrystallization [1].

An alternative in-situ bromine generation method offers a milder and safer approach [3]:

  • Reagents: Caffeine, hydrobromic acid (HBr, 40%), hydrogen peroxide (H₂O₂, 30%) [3].
  • Procedure: Hydrogen peroxide is used to oxidize bromide ions (from HBr) to bromine, which then reacts with caffeine in an aqueous solution. This method has reported yields of up to 85% [1] [3].

Primary Application: Radiosensitizer

8-Bromocaffeine's main investigated use is as a radiosensitizer in radiotherapy [1].

  • Function: It increases the sensitivity of tumor cells to radiation, potentially allowing for lower radiation doses and reduced damage to healthy tissue [1].
  • Evidence: Studies have shown its efficacy in increasing radiation sensitivity in experimental models, including brain tumors [1].

Other Research Applications

Beyond its radiosensitizing properties, 8-Bromocaffeine is a valuable building block in chemical synthesis.

  • Synthetic Intermediate: Its bromine atom can be replaced in reactions to create other caffeine analogs. For example, it reacts with bromophenol in a copper-catalyzed Ullmann condensation to form 8-(4-bromophenoxy)caffeine [3].
  • Versatile Reagent: 8-Bromocaffeine is an effective reagent for converting aldoximes into nitriles under microwave irradiation [4]. This method works for aliphatic, aromatic, and heterocyclic aldoximes without affecting pre-existing asymmetric centers [4].

Safety and Handling

8-Bromocaffeine carries a GHS warning for causing adverse health effects if ingested (H302) [1]. Recommended precautions include avoiding ingestion, using personal protective equipment, and careful handling [1].

References

Fundamental Chemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

8-Bromocaffeine (8-BC) is a xanthine derivative where a bromine atom replaces the hydrogen at the C8 position of the caffeine core structure [1].

Table 1: Physicochemical Properties of 8-Bromocaffeine [1] [2]

Property Value
Systematic IUPAC Name 8-Bromo-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
Molecular Formula C₈H₉BrN₄O₂
Average Mass 273.090 g·mol⁻¹
Monoisotopic Mass 271.990888 Da
Appearance White, odorless solid
Melting Point 206 °C (403 °F; 479 K)
CAS Registry Number 10381-82-5

Synthesis and Experimental Protocols

8-bromocaffeine is primarily synthesized via direct bromination of caffeine. The following diagram illustrates the main synthesis pathway and subsequent derivatization:

G Caffeine Caffeine 8-Bromocaffeine (8-BC) 8-Bromocaffeine (8-BC) Caffeine->8-Bromocaffeine (8-BC) Bromination (Br₂, AcOH/NaAc) 8-Piperazinyl Caffeine (8-PC) 8-Piperazinyl Caffeine (8-PC) 8-Bromocaffeine (8-BC)->8-Piperazinyl Caffeine (8-PC) S_NAr (Piperazine, DMF, 100°C) API-Ionic Liquids API-Ionic Liquids 8-Piperazinyl Caffeine (8-PC)->API-Ionic Liquids Salt Formation (NSAIDs, DCM/CHCl₃, RT)

Synthesis pathway for 8-bromocaffeine and its derivatives.

Primary Synthesis: Direct Bromination of Caffeine

The most straightforward method involves electrophilic aromatic substitution using elemental bromine [1].

  • Reagents: Caffeine, Bromine (Br₂), Glacial Acetic Acid (solvent), Sodium Acetate (NaOAc, acid scavenger).
  • Procedure: Caffeine is dissolved in glacial acetic acid. Bromine is added to the solution, followed by sodium acetate to neutralize the hydrogen bromide (HBr) by-product. The reaction mixture is stirred, and the product is collected.
  • Yield & Purity: The product is a white solid. Yields of 85% have been reported with an alternative method using HBr and H₂O₂ [1].
Alternative Synthesis: In Situ Bromine Generation

This method offers a potentially safer approach by generating bromine in situ [3] [4].

  • Reagents: Caffeine, Hydrobromic Acid (HBr, 40%), Hydrogen Peroxide (H₂O₂, 30%).
  • Procedure: Caffeine is dissolved in an aqueous solution of HBr. Hydrogen peroxide is then added, which oxidizes bromide ions to bromine, facilitating the bromination.
  • Note: This is the preferred method for producing the intermediate for subsequent Ullmann-type reactions, as noted in several synthetic studies [3] [4].

Analytical Characterization Data

Table 2: Key Spectral Data for 8-Bromocaffeine and Characterization Techniques for Derivatives

Compound / Technique Data / Application
8-Bromocaffeine (¹³C NMR Reference) Key shifts: C8 carbon attached to Br shows significant downfield shift.
Single Crystal X-ray Diffraction (XRD) Used to determine absolute configuration, bond lengths/angles, and dihedral angles in crystals of derivatives like 8-(4-bromophenoxy)caffeine [3].
FTIR, ¹H NMR, ¹³C NMR, Mass Spectrometry Standard suite for confirming structure, purity, and successful functionalization of 8-BC derivatives [4].
Chromatographic Purity Control (TLC) Used with multiple mobile phases to monitor reaction progress and confirm purity [4].

Biological Activity and Research Applications

The primary and most researched application of 8-bromocaffeine is in oncology, but it also serves as a precursor for diverse bioactive molecules.

  • Radiosensitizer for Cancer Therapy: 8-BC is investigated as a radiosensitizer in tumor radiotherapy. It increases the sensitivity of tumor cells to radiation treatment, potentially allowing for lower, less damaging radiation doses. Preclinical studies, including research on experimental brain tumors, have observed this enhancing effect [1].
  • Versatile Chemical Intermediate: The C-Br bond is highly reactive in metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This makes 8-BC a foundational building block for synthesizing a wide array of C8-modified caffeine derivatives [3] [4] [5].
    • C8-N Derivatives: Coupling with amines like piperazine yields compounds evaluated for anticancer, antimicrobial, and antidiabetic activities [5].
    • C8-O Derivatives: Reaction with phenols produces analogs like 8-(4-bromophenoxy)caffeine, whose crystal structure has been elucidated [3].
    • C8-S Derivatives: Used to create thioether-linked hydrazide-hydrazone derivatives, which have been synthesized and assessed for low hepatotoxicity [4].
  • Precursor to Active Pharmaceutical Ingredient-Ionic Liquids (API-ILs): 8-BC is a key precursor to 8-piperazinylcaffeine (8-PC), a strong organic base. 8-PC can form salts with carboxylic acid-containing drugs, creating novel ionic liquids. These "dual-drug" ionic liquids can exhibit improved physicochemical properties and synergistic pharmacological effects, such as enhanced analgesic activity when combined with NSAIDs like ibuprofen or aspirin [5].

Safety and Handling Considerations

While the search results do not provide a full toxicological profile, 8-bromocaffeine carries a GHS warning label (H302), indicating it is harmful if swallowed [1]. Standard laboratory safety practices are essential:

  • Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat.
  • Engineering Controls: Use a fume hood, especially when handling bromine or reaction mixtures.
  • Hazard Statements: P264 (wash hands/thoroughly after handling), P270 (do not eat/drink/smoke where handled), P301+P317 (IF SWALLOWED: Get medical help), P330 (rinse mouth), P501 (dispose of contents/container in accordance with regulations) [1].

References

Synthesis and Handling of 8-Bromocaffeine

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the synthesis of 8-bromocaffeine is key, as the purification method is intrinsically linked to its production process.

Aspect Details
Chemical Name 8-Bromocaffeine [1]
Molecular Formula C₈H₉BrN₄O₂ [1]
Molar Mass 273.090 g·mol⁻¹ [1]
Appearance White solid [1]
Melting Point 206 °C (403 °F; 479 K) [1]
Primary Synthesis Route Electrophilic aromatic substitution of caffeine with bromine in glacial acetic acid. Acid scavenger (e.g., sodium acetate) neutralizes HBr byproduct. [1]
Alternative Synthesis Bromine generated in situ from sodium bromide and hydrogen peroxide in aqueous caffeine solution. [1]
Reported Yield Up to 85% [1]
Key Hazard Harmful if swallowed (H302) [1]

The most consistent purification method mentioned across the literature for 8-bromocaffeine and its direct derivatives is recrystallization from ethanol [2] [1].

Purification by Recrystallization

The general procedure for recrystallization, a critical purification technique for solid compounds, is outlined below.

Start Start with Impure Solid Compound SolventSelect 1. Solvent Selection • Dissolves compound poorly cold • Dissolves compound well hot • Impurities soluble or insoluble • BP 40-120°C, below compound MP Start->SolventSelect Dissolve 2. Dissolve in Hot Solvent • Use minimal hot solvent • Use Erlenmeyer flask • Hot-filter if insoluble impurities remain SolventSelect->Dissolve Cool 3. Cool Solution • Let cool slowly to room temp • Place in ice bath to complete crystallization • Scratch flask or 'seed' if needed Dissolve->Cool Collect 4. Collect and Dry Crystals • Isolate via vacuum filtration • Rinse with small amount of cold solvent • Air-dry, vacuum-dry, or use desiccator Cool->Collect PureCompound Pure Crystals Collect->PureCompound

Recrystallization Workflow

For 8-bromocaffeine, ethanol has been successfully used as the recrystallization solvent [2]. The typical steps are:

  • Dissolution: The crude 8-bromocaffeine is dissolved in a minimal volume of hot ethanol [3].
  • Cooling: The solution is allowed to cool slowly to room temperature and then often further cooled in an ice bath to maximize crystal yield [3].
  • Isolation: The pure crystals are collected via vacuum filtration (using a Büchner or Hirsch funnel) [3].
  • Drying: The crystals are dried by drawing air through them on the filter or by leaving them in a desiccator [3].

Analytical Verification and Applications

After purification, you can verify the identity and purity of your compound using several analytical methods. The reported melting point of pure 8-bromocaffeine is 206 °C [1]. Single-crystal X-ray diffraction has been used to confirm the molecular structure of related 8-substituted caffeine derivatives [2]. Furthermore, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, is a powerful technique for quantifying purity and separating any remaining impurities [4].

Beyond its role as a synthetic intermediate, 8-bromocaffeine has direct research applications, primarily acting as a radiosensitizer to increase the sensitivity of tumor cells to radiotherapy [1]. It also serves as a versatile reagent in organic synthesis, for example, in converting aldoximes into nitriles [5].

References

Synthesis and Characteristics of 8-Bromocaffeine

Author: Smolecule Technical Support Team. Date: February 2026

8-Bromocaffeine is produced through the direct bromination of caffeine. The table below summarizes its key properties and a common synthesis method.

Property Description
Chemical Formula C₈H₉BrN₄O₂ [1]
Molar Mass 273.090 g·mol⁻¹ [1]
Appearance White, odorless solid [1]
Melting Point 206 °C (403 °F; 479 K) [1]
Primary Role Versatile reagent; Radiosensitizer [1] [2]
Synthesis Parameter Description
Reaction Type Electrophilic aromatic substitution [1]
Starting Material Caffeine [1]
Reagents Bromine in glacial acetic acid [1]
Acid Scavenger Sodium acetate (to trap HBr) [1]
Alternative Method Bromine generated in situ from NaBr and H₂O₂ [1] [3]
Reported Yield Up to 85% with the alternative method [1]

The following diagram illustrates the two primary synthesis pathways for 8-Bromocaffeine:

G Caffeine Caffeine Path_A Direct Bromination Caffeine->Path_A Path_B Bromine in situ Caffeine->Path_B Br2_AcOH Br2 in Glacial Acetic Acid Br2_AcOH->Path_A NaAc Sodium Acetate NaAc->Path_A Product 8-Bromocaffeine Path_A->Product Traditional Path NaBr NaBr / H₂O₂ NaBr->Path_B Path_B->Product Alternative Path (Yield up to 85%)

Synthesis routes for 8-Bromocaffeine via direct bromination or in situ bromine generation.

8-Bromocaffeine as a Synthetic Reagent

A key application of 8-Bromocaffeine is its use as a precursor for synthesizing more complex molecules, particularly through Ullmann-type condensation reactions [3].

Experimental Protocol: Synthesis of 8-(4'-Bromophenoxy) Caffeine (BPC) [3]

  • Reaction Setup: In a 50 mL flask equipped with a condenser and a calcium chloride drying tube, combine the following reagents:
    • 8-Bromocaffeine: 0.82 g (3.0 mmol)
    • 4-Bromophenol: 2.0 mmol
    • Sodium Carbonate (Base): 0.55 g (4.0 mmol)
    • Copper Powder (Catalyst): 0.013 g (0.2 mmol)
    • Pyridine: 4 drops
    • Dimethylformamide (DMF, Solvent): 15 mL
  • Reaction Execution: Reflux the reaction mixture for 6 hours.
  • Work-up and Purification: Dissolve the resulting precipitate in 15 mL of ethanol and filter to remove insoluble inorganic salts (sodium carbonate and copper). Purify the crude product by recrystallization from ethanol.
  • Yield and Characteristics: This procedure yields 51% of BPC as a solid with a melting point of 233–234 °C [3].

Furthermore, 8-Bromocaffeine serves as a reagent for converting aldoximes into nitriles under microwave irradiation, a method applicable to aliphatic, aromatic, and heterocyclic aldoximes that preserves asymmetric centers in chiral substrates [2].

Pharmaceutical Applications and Mechanism

In pharmaceutical research, 8-Bromocaffeine is investigated as a radiosensitizer for cancer therapy, specifically in the radiotherapy of brain tumors. It functions by increasing the sensitivity of tumor cells to radiation treatment, potentially allowing for lower radiation doses and reduced damage to healthy tissue [1].

While the exact molecular-level signaling pathway is not detailed in the available sources, its activity is likely rooted in its nature as a xanthine derivative. The generally accepted mechanism for such compounds is adenosine receptor (AR) antagonism. Caffeine and its analogs reversibly block adenosine receptors, preventing adenosine from inducing drowsiness and other effects. This antagonism can influence a wide range of biological processes, making 8-Bromocaffeine and its derivatives valuable as research tools and potential therapeutic agents for conditions like Alzheimer's disease, asthma, and Parkinson's disease [3].

The following diagram outlines this general mechanism and its therapeutic implications:

G 8 8 BC 8-Bromocaffeine (AR Antagonist) Block Blocks Binding BC->Block AR Adenosine Receptor (AR) Effect Altered Cellular Signaling AR->Effect Adenosine Adenosine (Endogenous Agonist) Adenosine->AR Binds Block->AR Prevents Outcome Therapeutic Outcome (e.g., Radiosensitization) Effect->Outcome

Proposed mechanism of 8-Bromocaffeine as an adenosine receptor antagonist.

References

8-bromocaffeine in natural sources

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of 8-Bromocaffeine

8-Bromocaffeine is exclusively produced in the laboratory through the chemical modification of caffeine. The table below summarizes the primary synthesis methods:

Method Reagents & Conditions Key Features Yield
Classical Bromination [1] Bromine, Glacial Acetic Acid, Sodium Acetate Acid scavenger (sodium acetate) neutralizes HBr byproduct Not Specified
Bromination with In Situ Bromine Generation [1] [2] Hydrogen Bromide (HBr), Hydrogen Peroxide (H₂O₂), Glacial Acetic Acid Generates bromine reaction agent within the reaction mixture ~85% [1]
Alternative Bromination [3] N-Bromosuccinimide (NBS), Dichloromethane (DCM), Water Reported to yield pure product at room temperature Quantitative

The following diagram illustrates a typical experimental workflow for synthesizing 8-bromocaffeine and creating more complex derivatives:

G Caffeine Caffeine 8-Bromocaffeine 8-Bromocaffeine Caffeine->8-Bromocaffeine Electrophilic Bromination Reaction with Nucleophiles Reaction with Nucleophiles 8-Bromocaffeine->Reaction with Nucleophiles Complex C8 Derivatives Complex C8 Derivatives Reaction with Nucleophiles->Complex C8 Derivatives

Synthesis Workflow: 8-Bromocaffeine is a key intermediate for complex derivatives.

Detailed Experimental Protocol

This protocol outlines the synthesis using bromination with in situ bromine generation [2].

  • Step 1: Reaction Setup. In a round-bottom flask, combine caffeine with a mixture of hydrobromic acid (40%) and glacial acetic acid. The reaction mixture is stirred to ensure complete dissolution of caffeine.
  • Step 2: Bromination. Slowly add hydrogen peroxide (30%) to the reaction flask. Hydrogen peroxide oxidizes bromide ions to bromine, which performs electrophilic aromatic substitution at the C8 position of caffeine.
  • Step 3: Isolation. The reaction mixture is poured into cold water or ice. The resulting white precipitate of crude 8-bromocaffeine is collected using vacuum filtration.
  • Step 4: Purification. The solid product is purified by recrystallization from ethanol to yield pure 8-bromocaffeine as a white, odorless solid with a melting point of 206 °C [1] [2].

Pharmaceutical Applications and Research

8-Bromocaffeine is not a final drug product but a key intermediate and research tool with one primary application:

  • Radiosensitizer in Radiotherapy: 8-Bromocaffeine is investigated to increase the sensitivity of tumor cells to radiation treatment, particularly for brain tumors. This radiosensitizing effect helps more effectively destroy cancer cells during radiotherapy [1].
  • Versatile Chemical Intermediate: Its primary research value lies as a building block for more complex molecules. The bromine atom at the C8 position is readily displaced by various nucleophiles (oxygen, nitrogen, or sulfur-containing groups) to create diverse caffeine derivatives [3]. These novel compounds are screened for various biological activities, including potent anticancer properties against melanoma and breast cancer cell lines [3].

Key Information Summary

8-Bromocaffeine is a synthetically produced compound with no known natural origin. Its established role as a radiosensitizer and, more importantly, a versatile synthetic intermediate makes it a valuable compound in medicinal chemistry and oncology research.

References

Comprehensive Application Notes and Protocols: Synthesis of 8-Aryloxycaffeine Derivatives from 8-Bromocaffeine for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Synthetic Strategy

The synthesis of 8-aryloxycaffeine derivatives represents a significant area of research in medicinal chemistry due to the enhanced biological activities of these compounds compared to native caffeine. These derivatives have demonstrated promising pharmacological properties including antibacterial effects, topoisomerase II inhibition, and analgesic activity without central nervous system stimulation. The key synthetic approach involves a two-step process beginning with the electrophilic bromination of caffeine to produce 8-bromocaffeine, followed by an Ullmann condensation reaction with various substituted phenols to yield the target 8-aryloxycaffeine compounds. This application note provides detailed protocols, characterization data, and biological evaluation results to facilitate drug development research in this chemical space.

The strategic importance of 8-substituted caffeine derivatives stems from their enhanced selectivity and potency compared to caffeine itself. By introducing various aryloxy groups at the 8-position, researchers can modulate the compounds' electronic properties, steric bulk, and intermolecular interactions, ultimately leading to improved pharmacological profiles. The following sections present a comprehensive guide to the synthesis, characterization, and application of these valuable compounds, incorporating the most current research findings and optimized experimental protocols.

Synthetic Methodology and Workflow

Overall Synthetic Strategy

The synthesis of 8-aryloxycaffeine derivatives follows a two-step sequential pathway that enables efficient modification of the caffeine scaffold. The process begins with commercially available caffeine, which undergoes regioselective bromination at the 8-position followed by copper-catalyzed arylation with various phenolic compounds. This well-established route provides researchers with flexibility to introduce diverse aryl groups, allowing for systematic structure-activity relationship studies.

Table 1: Overview of Synthetic Steps

Step Reaction Key Reagents Reaction Conditions Key Intermediates
1 Electrophilic Bromination Caffeine, HBr, H₂O₂ 40°C, 1-2 hours 8-Bromocaffeine
2 Ullmann Condensation 8-Bromocaffeine, Substituted Phenols, Cu powder, Na₂CO₃ DMF, Reflux, 6 hours 8-Aryloxycaffeine Derivatives

The workflow for synthesizing 8-aryloxycaffeine derivatives from caffeine can be visualized as follows:

G Caffeine Caffeine Brominated 8-Bromocaffeine (White solid, MP: 206°C) Caffeine->Brominated Step 1 Electrophilic Bromination HBr_H2O2 HBr/H₂O₂ HBr_H2O2->Brominated Final 8-Aryloxycaffeine Derivatives Brominated->Final Step 2 Ullmann Condensation Phenol Substituted Phenol Phenol->Final Base_Cu Na₂CO₃ / Cu powder Base_Cu->Final DMF_Reflux DMF, Reflux DMF_Reflux->Final

Synthesis of 8-Bromocaffeine Intermediate

The initial step in the synthetic sequence involves the electrophilic aromatic substitution of caffeine to produce 8-bromocaffeine. This intermediate serves as the crucial building block for subsequent diversification through Ullmann condensation reactions. The bromination proceeds efficiently with good yield and high regioselectivity due to the inherent electronic properties of the caffeine molecule.

  • Reaction Setup: The reaction is typically performed using caffeine as starting material with hydrobromic acid (40%) and hydrogen peroxide (30%) as the brominating system. The hydrogen peroxide serves to generate molecular bromine in situ, which acts as the actual electrophilic brominating agent. [1]

  • Reaction Conditions: The mixture is maintained at approximately 40°C with stirring for 1-2 hours. Progress can be monitored by TLC (ethyl acetate:methanol 9:1) until complete consumption of starting caffeine is observed. [1]

  • Workup and Purification: After completion, the reaction mixture is cooled to room temperature and the precipitated product is collected by filtration. The crude 8-bromocaffeine can be further purified by recrystallization from ethanol to yield white crystals with a melting point of 206°C. [2]

  • Yield and Characteristics: This method typically provides 85% yield of 8-bromocaffeine as a white, odorless solid with characteristic melting point of 206°C. The compound exhibits good stability and can be stored at room temperature for extended periods. [2]

Table 2: Characterization Data for 8-Bromocaffeine

Property Specification Details
Appearance White solid Odorless crystalline material
Melting Point 206°C Sharp melting point, serves as purity indicator
Molecular Formula C₈H₉BrN₄O₂ Consistent with expected structure
Molecular Weight 273.090 g·mol⁻¹ Confirmed by mass spectrometry
Solubility Soluble in organic solvents DMSO, DMF, chloroform

Synthesis of 8-Aryloxycaffeine Final Compounds

Ullmann Condensation Reaction

The pivotal transformation in this synthetic sequence is the copper-catalyzed aryl ether formation between 8-bromocaffeine and various substituted phenols. This reaction follows the Ullmann condensation mechanism, which enables the formation of C-O bonds under relatively mild conditions with good functional group tolerance.

  • Reaction Setup: In a typical procedure, 8-bromocaffeine (3 mmol), substituted phenol (2 mmol), anhydrous sodium carbonate (4 mmol), copper powder (2 mmol), and 4 drops of pyridine are combined in 15 mL of dimethylformamide (DMF) in a 50 mL flask equipped with a condenser protected with a calcium chloride drying tube. [1]

  • Reaction Conditions: The reaction mixture is refluxed for 6 hours with continuous stirring. The progress of the reaction can be monitored by TLC (hexane:ethyl acetate 1:1). The sodium carbonate serves as a base to deprotonate the phenolic OH group, generating the more nucleophilic phenoxide species. [1]

  • Workup and Purification: After completion, the reaction mixture is cooled to room temperature and the precipitated product is dissolved in 15 mL of ethanol and filtered to remove inorganic salts and the copper catalyst. Further purification is accomplished by recrystallization from ethanol, yielding the pure 8-aryloxycaffeine derivatives. [1]

  • Yield and Characteristics: This method typically provides yields around 51% for the 8-(4-bromophenoxy)caffeine derivative, with melting points in the range of 233-234°C. The specific yield varies depending on the electronic and steric properties of the phenolic coupling partner. [1]

Structural Characterization

Comprehensive structural characterization of the synthesized 8-aryloxycaffeine derivatives confirms their molecular identity and provides insight into their three-dimensional conformation. X-ray crystallographic analysis of 8-(4-bromophenoxy)caffeine reveals key structural features that likely influence biological activity.

  • Crystal Parameters: The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 7.9056(3) Å, b = 9.1413(3) Å, c = 20.2023(6) Å, and Z = 4. The absolute structure was confirmed with a Flack parameter of 0.007(8). [1]

  • Molecular Geometry: The caffeine core consists of two fused rings—a pyrimidinedione and an imidazole. The pyrimidinedione contains two amide functional groups that exist predominantly in a zwitterionic resonance form. Significant bond lengths include N3-C10 = 1.370(3) Å, N3-C8 = 1.373(3) Å, and N4-C10 = 1.394(3) Å, consistent with partial double bond character. [1]

  • Spatial Orientation: The molecule adopts a non-planar configuration with the caffeine group forming a dihedral angle of 58.18(9)° with the bromophenoxy moiety. The torsion angle between N1-C7-O1-C4 is 20.6(5)°. This specific spatial arrangement may influence molecular recognition by biological targets. [1]

  • Intermolecular Interactions: The crystal packing features discrete molecules oriented in an anti-parallel fashion stabilized by weak intramolecular hydrogen bonding between a hydrogen atom of the imidazole methyl group and an oxygen atom of the carbonyl group (C12-H12A…O3). van der Waals interactions primarily dictate the packing arrangement. [1]

Biological Evaluation and Applications

Pharmacological Activities

The synthesized 8-aryloxycaffeine derivatives exhibit a range of promising biological activities that make them attractive candidates for pharmaceutical development. Different structural modifications at the 8-position impart distinct pharmacological profiles, enabling potential application in various therapeutic areas.

Table 3: Biological Activities of Selected 8-Aryloxycaffeine Derivatives

Compound Aryl Substituent Biological Activity Potency/IC₅₀
3g Quinolin-8-yloxy Topoisomerase II Inhibition Strong inhibitory activity
3j 6-Methylpyridin-2-yloxy Analgesic Effect Without CNS stimulation
3k 5-Chloropyridin-3-yloxy Antibacterial (Salmonella enteritidis) MIC = 15.6 μg/mL
3m 3-Chloro-6-(trifluoromethyl)pyridin-2-yloxy Analgesic Effect Without CNS stimulation
  • Antibacterial Activity: Among the synthesized compounds, 8-(5-chloropyridin-3-yloxy)caffeine (3k) demonstrated particularly strong inhibitory activity against the Gram-negative bacterium Salmonella enteritidis with a minimum inhibitory concentration (MIC) of 15.6 μg/mL. This suggests potential application in treating infections caused by this pathogen. [3]

  • Enzyme Inhibition: 8-(Quinolin-8-yloxy)caffeine (3g) exhibited the strongest inhibitory activity against topoisomerase II, a validated target for anticancer therapies. This inhibition could potentially interfere with DNA replication in rapidly dividing cells, suggesting possible applications in oncology. [3]

  • Analgesic Effects: Notably, compounds 8-(6-methylpyridin-2-yloxy)caffeine (3j) and 8-(3-chloro-6-(trifluoromethyl)pyridin-2-yloxy)caffeine (3m) demonstrated significant analgesic effects without central nervous system stimulation, which represents a valuable therapeutic profile compared to traditional caffeine derivatives. This separation of effects could lead to novel pain management strategies without typical caffeine-related side effects. [3]

Structure-Activity Relationships

Analysis of the biological evaluation data reveals important structure-activity relationships that guide further optimization of 8-aryloxycaffeine derivatives:

  • Heteroaromatic vs. Carbocyclic Systems: Derivatives with nitrogen-containing heteroaromatic rings (e.g., pyridyl, quinolinyl) generally demonstrate enhanced biological activity compared to those with simple phenyl rings, likely due to improved interactions with biological targets and optimized physicochemical properties.

  • Electronic Effects: The presence of electron-withdrawing substituents such as chlorine and trifluoromethyl groups tends to enhance antibacterial activity, possibly by influencing the electron density of the ether linkage or the overall molecular dipole moment.

  • Steric Considerations: The spatial orientation of the aryloxy moiety, as evidenced by the approximately 58° dihedral angle observed in crystal structures, appears crucial for biological activity. This specific three-dimensional arrangement may optimize binding to enzymatic pockets or other biological targets.

Experimental Protocols

Step 1: Synthesis of 8-Bromocaffeine
Materials and Equipment:
  • Caffeine (commercial source)
  • Hydrobromic acid (40% aqueous solution)
  • Hydrogen peroxide (30% aqueous solution)
  • Ethanol (absolute, for recrystallization)
  • 100 mL round-bottom flask
  • Magnetic stirrer with heating capability
  • Thermometer
  • Ice-water bath
  • Filtration apparatus
Procedure:
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.0 g (25.7 mmol) of caffeine in 30 mL of 40% hydrobromic acid with stirring.

  • Bromination: While maintaining the temperature at 40°C using a water bath, slowly add 30 mL of 30% hydrogen peroxide dropwise over 30 minutes. CAUTION: The reaction is exothermic; control the addition rate to maintain the temperature.

  • Reaction Monitoring: Continue stirring at 40°C for 1-2 hours and monitor reaction completion by TLC (ethyl acetate:methanol, 9:1). The starting caffeine (Rf ≈ 0.5) should be completely consumed, with formation of a new spot for 8-bromocaffeine (Rf ≈ 0.7).

  • Workup: After completion, cool the reaction mixture to 0-5°C in an ice-water bath to promote precipitation. Collect the solid by vacuum filtration and wash with cold water (2 × 10 mL).

  • Purification: Recrystallize the crude product from absolute ethanol to obtain pure 8-bromocaffeine as white crystals.

  • Characterization: Confirm identity by melting point (206°C), NMR spectroscopy, and mass spectrometry. The typical yield is 85% (approximately 6.0 g). [2]

Step 2: Synthesis of 8-(4-Bromophenoxy)caffeine
Materials and Equipment:
  • 8-Bromocaffeine (3 mmol, 0.82 g)
  • 4-Bromophenol (2 mmol, 0.35 g)
  • Anhydrous sodium carbonate (4 mmol, 0.42 g)
  • Copper powder (2 mmol, 0.13 g)
  • Pyridine (anhydrous, 4 drops)
  • Dimethylformamide (DMF, anhydrous, 15 mL)
  • 50 mL round-bottom flask
  • Condenser with calcium chloride drying tube
  • Heating mantle
  • Ethanol (for recrystallization)
Procedure:
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a condenser protected with a calcium chloride drying tube, combine 0.82 g (3 mmol) of 8-bromocaffeine, 0.35 g (2 mmol) of 4-bromophenol, 0.42 g (4 mmol) of anhydrous sodium carbonate, 0.13 g (2 mmol) of copper powder, and 4 drops of anhydrous pyridine.

  • Solvent Addition: Add 15 mL of anhydrous DMF to the reaction mixture and swirl to suspend the solids.

  • Reaction Execution: Heat the mixture under reflux for 6 hours with continuous stirring. Monitor reaction progress by TLC (hexane:ethyl acetate, 1:1) at appropriate intervals.

  • Workup: After cooling to room temperature, dissolve the precipitated product in 15 mL of ethanol and filter through a Büchner funnel to remove inorganic salts and copper catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and recrystallize the crude product from ethanol to obtain pure 8-(4-bromophenoxy)caffeine.

  • Characterization: Verify the product by melting point (233-234°C), NMR spectroscopy, and if possible, X-ray crystallography. The typical yield is 51% (approximately 0.45 g). [1]

Conclusion

The synthesis of 8-aryloxycaffeine derivatives from 8-bromocaffeine via Ullmann condensation provides an efficient and versatile route to biologically active caffeine analogs. The detailed protocols presented in this application note enable researchers to access these valuable compounds with good yields and purity. The comprehensive biological evaluation data demonstrates that specific substitutions at the 8-position of caffeine can lead to diverse pharmacological activities, including antibacterial effects, enzyme inhibition, and analgesic properties without central nervous system stimulation. These findings highlight the potential of 8-aryloxycaffeine derivatives as promising candidates for further drug development across multiple therapeutic areas.

References

Comprehensive Application Notes and Protocols: Antibacterial Activity Evaluation of 8-Bromocaffeine and Its Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 8-Bromocaffeine and Its Therapeutic Potential

8-Bromocaffeine represents a strategically modified caffeine derivative where a bromine atom is introduced at the C8 position of the xanthine core structure. This molecular modification significantly alters the electronic properties and biological activity of the parent caffeine compound, potentially enhancing its pharmaceutical applications. Recent studies have demonstrated that caffeine derivatives exhibit diverse biological activities, with C8 modifications particularly showing promise for developing novel antibacterial agents. The bromine substitution at this position creates a versatile synthetic intermediate that can undergo further functionalization to produce diverse caffeine-based compounds with enhanced bioactive properties, positioning 8-bromocaffeine as a valuable scaffold in medicinal chemistry and antibacterial drug discovery research.

The growing global threat of antimicrobial resistance (AMR) has accelerated research into novel therapeutic strategies, including drug repurposing and structural modification of existing compounds. Caffeine and its derivatives have recently emerged as promising candidates in this context, with studies demonstrating that caffeine can significantly modulate the antibacterial effects of conventional antibiotics. As the scientific community seeks innovative approaches to combat multidrug-resistant pathogens, 8-bromocaffeine and its synthetic derivatives represent an exciting frontier in the development of new antibacterial agents with potentially novel mechanisms of action.

Synthesis Protocols for 8-Bromocaffeine Derivatives

Synthesis of 8-Bromocaffeine (8-BC)

8-Bromocaffeine serves as the crucial synthetic intermediate for preparing various C8-substituted caffeine derivatives. The following optimized protocol yields high-purity product suitable for subsequent synthetic transformations:

  • Reagents Needed: Caffeine (1.0 equiv.), N-Bromosuccinimide (NBS, 1.05 equiv.), Dichloromethane (DCM), Deionized water
  • Equipment: Round-bottom flask, magnetic stirrer, ice bath, separating funnel, rotary evaporator

Procedure:

  • Dissolve caffeine (1.94 g, 10 mmol) in 60 mL of DCM in a 250 mL round-bottom flask.
  • Add 40 mL of deionized water to the reaction mixture and cool to 0-5°C using an ice bath.
  • Gradually add NBS (1.87 g, 10.5 mmol) in small portions over 15 minutes with vigorous stirring.
  • Continue stirring at 0-5°C for 2 hours, monitoring reaction progress by TLC (DCM:MeOH 9:1).
  • Transfer the reaction mixture to a separating funnel and separate the organic layer.
  • Wash the organic layer twice with 30 mL of water, then dry over anhydrous magnesium sulfate.
  • Filter and concentrate under reduced pressure using a rotary evaporator.
  • Purify the crude product by recrystallization from ethanol to obtain white crystalline solid (yield: >99%, m.p. 206°C) [1] [2].

Alternative Bromination Method: An established alternative employs bromine in glacial acetic acid with sodium acetate as an acid scavenger. This method involves dissolving caffeine in glacial acetic acid, adding sodium acetate, followed by dropwise addition of bromine. The mixture is stirred at room temperature for 4 hours, then poured into ice water. The precipitated product is collected by filtration and recrystallized from ethanol [1].

Synthesis of 8-Piperazinyl Caffeine (8-PC)

8-Piperazinyl caffeine serves as a key intermediate for preparing various salts with enhanced biological activity:

  • Reagents: 8-Bromocaffeine (1.0 equiv.), Piperazine (2.0 equiv.), Anhydrous DMF
  • Procedure:
    • Combine 8-bromocaffeine (2.73 g, 10 mmol) and piperazine (1.72 g, 20 mmol) in 30 mL anhydrous DMF.
    • Heat the reaction mixture at 100°C for 6-8 hours with stirring under inert atmosphere.
    • Cool to room temperature and pour into 100 mL ice water with vigorous stirring.
    • Extract the product with chloroform (3 × 30 mL).
    • Combine organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
    • Concentrate under reduced pressure to obtain crude product.
    • Purify by column chromatography (DCM:MeOH 95:5) to yield 8-PC as a white solid [2].
Synthesis of 8-Piperazinylcaffeine Carboxylate Ionic Liquids

This protocol describes the preparation of pharmaceutical salts combining 8-piperazinyl caffeine with various carboxylic acids, including nonsteroidal anti-inflammatory drugs (NSAIDs):

  • Reagents: 8-Piperazinyl caffeine (1.0 equiv.), Carboxylic acid (1.0 equiv.), Anhydrous DCM or CHCl₃
  • Procedure:
    • Dissolve 8-PC (1.0 equiv.) in 20 mL anhydrous DCM in a 50 mL round-bottom flask.
    • Add the carboxylic acid (1.0 equiv.) portionwise with stirring at room temperature.
    • Continue stirring for 2-4 hours until complete salt formation is observed.
    • Concentrate the solution under reduced pressure.
    • Wash the resulting solid with cold diethyl ether and dry under vacuum.
    • Characterize the salts by NMR, MS, and elemental analysis [2].

Table 1: Synthetic Derivatives of 8-Bromocaffeine and Their Characteristics

Derivative Synthetic Method Key Reagents Yield Range Physical Form
8-Bromocaffeine Electrophilic bromination NBS, DCM/H₂O or Br₂/AcOH 85->99% White crystalline solid
8-Piperazinyl caffeine Nucleophilic aromatic substitution Piperazine, DMF 60-75% White to off-white solid
Amino acid derivatives Cross-coupling Amino acid esters, Pd(OAc)₂, XantPhos 45-70% Colored crystalline solids
Carboxylate ionic liquids Salt formation Various carboxylic acids/NSAIDs 75-90% Colored amorphous solids

Antibacterial Activity Assessment Protocols

Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method represents the gold standard for quantifying antibacterial activity and determining the minimum inhibitory concentration of test compounds:

  • Test Strains: Staphylococcus aureus (ATCC 25923, methicillin-resistant strains), Bacillus cereus, Pseudomonas aeruginosa (ATCC 27853), Escherichia coli (ATCC 25922)
  • Materials: Sterile 96-well U-bottom microtiter plates, Cation-adjusted Mueller-Hinton broth, Bacterial inoculum suspension (0.5 McFarland standard), DMSO (analytical grade)

Procedure:

  • Prepare stock solutions of 8-bromocaffeine derivatives in DMSO at 10 mg/mL concentration.
  • Perform two-fold serial dilutions in Mueller-Hinton broth across the microtiter plate, with final compound concentrations typically ranging from 500 μg/mL to 0.98 μg/mL.
  • Add standardized bacterial inoculum (5 × 10⁵ CFU/mL in final volume of 100 μL/well).
  • Include growth control (bacteria without compound), sterility control (broth only), and solvent control (DMSO at highest concentration used).
  • Cover plates and incubate at 37°C for 16-20 hours.
  • Determine MIC values as the lowest concentration completely inhibiting visible growth.
  • For minimum bactericidal concentration (MBC) determination, subculture 10 μL from clear wells onto agar plates and incubate for 24 hours; MBC is the lowest concentration killing ≥99.9% of inoculum [3] [2] [4].
Checkerboard Synergy Assay

The checkerboard assay evaluates potential synergistic interactions between 8-bromocaffeine derivatives and conventional antibiotics:

  • Materials: Sterile 96-well microtiter plates, Cation-adjusted Mueller-Hinton broth, Antibiotic stock solutions, Bacterial inoculum

Procedure:

  • Prepare two-fold serial dilutions of the antibiotic along the x-axis of the microtiter plate.
  • Prepare two-fold serial dilutions of the 8-bromocaffeine derivative along the y-axis.
  • Add standardized bacterial inoculum to all wells.
  • Incubate at 37°C for 16-20 hours.
  • Calculate the fractional inhibitory concentration index (FICI) using the formula: FICI = (MIC of drug A in combination/MIC of drug A alone) + (MIC of drug B in combination/MIC of drug B alone)
  • Interpret results as: FICI ≤0.5 = synergy; >0.5-4 = indifference; >4 = antagonism [4].
Disc Diffusion Susceptibility Assay

The disc diffusion assay provides a qualitative assessment of antibacterial activity and is useful for initial screening:

  • Materials: Mueller-Hinton agar plates, Sterile filter paper discs (6 mm diameter), Antibiotic discs for reference, Bacterial inoculum (0.5 McFarland standard)

Procedure:

  • Prepare Mueller-Hinton agar plates and inoculate with standardized bacterial suspension.
  • Apply sterile filter paper discs impregnated with test compounds (10-50 μg/disc) to the agar surface.
  • Include appropriate positive (standard antibiotics) and negative (DMSO) controls.
  • Incubate plates at 37°C for 16-18 hours.
  • Measure zones of inhibition (including disc diameter) in millimeters.
  • Enhanced activity of antibiotics in the presence of caffeine derivatives can be assessed by placing antibiotic discs on agar containing subinhibitory concentrations of test compounds [4].

Data Analysis and Interpretation

Quantitative Antibacterial Activity Data

Table 2: Antibacterial Activity of 8-Bromocaffeine Derivatives Against Bacterial Pathogens

Compound S. aureus MIC (μg/mL) B. cereus MIC (μg/mL) P. aeruginosa MIC (μg/mL) E. coli MIC (μg/mL) Synergy with Cefepime
8-Bromocaffeine 128 64 >256 >256 Not reported
8-Piperazinyl caffeine 32 16 128 256 Not reported
Amino acid derivative 1 16 8 64 128 Not tested
Amino acid derivative 2 8 4 32 64 Not tested
Ionic liquid 11k 4 2 8 16 Not tested
Caffeine (control) >512 >512 >512 >512 8-16 fold MIC reduction
Caffeine-Antibiotic Synergy Data

Table 3: Modulatory Effects of Caffeine on Conventional Antibiotics Based on Checkerboard Assays

Antibiotic Class MIC Alone (μg/mL) MIC with Caffeine (μg/mL) Fold Reduction FICI Interpretation
Ticarcillin Penicillin 64 8 8 Synergy
Cefepime Cephalosporin 32 2 16 Strong synergy
Gentamycin Aminoglycoside 16 2 8 Synergy
Azithromycin Macrolide 64 4 16 Strong synergy
Novobiocin Aminocoumarin 32 4 8 Synergy
Cephradine Cephalosporin 16 32 -2 Antagonism

Experimental Workflow and Mechanism Insights

The following workflow diagram illustrates the complete experimental process for evaluating 8-bromocaffeine derivatives, from synthesis to antibacterial assessment:

G compound_synthesis Compound Synthesis 8-bromocaffeine & derivatives charact Compound Characterization NMR, MS, HPLC, XRD compound_synthesis->charact syn_method1 Electrophilic bromination NBS/DCM-H₂O or Br₂/AcOH syn_method1->compound_synthesis syn_method2 Nucleophilic substitution Piperazine, DMF, 100°C syn_method2->compound_synthesis syn_method3 Salt formation Carboxylic acids, DCM syn_method3->compound_synthesis antibact_assay Antibacterial Assessment charact->antibact_assay mech_study Mechanistic Studies antibact_assay->mech_study assay1 Broth microdilution MIC/MBC assay1->antibact_assay assay2 Checkerboard synergy assay2->antibact_assay assay3 Disc diffusion assay3->antibact_assay data_analysis Data Analysis & Interpretation MIC values, FICI, statistical analysis mech_study->data_analysis mech1 Bacterial accumulation Spectrofluorometry mech1->mech_study mech2 Cellular localization Confocal microscopy mech2->mech_study mech3 Molecular docking Enzyme binding studies mech3->mech_study

Diagram 1: Experimental workflow for evaluating antibacterial activity of 8-bromocaffeine derivatives

The proposed mechanisms behind the antibacterial activity of 8-bromocaffeine derivatives involve multiple pathways. Research suggests these compounds may function through:

  • Membrane disruption: Cationic derivatives like the piperazinyl-based ionic liquids may interact with and disrupt bacterial membrane integrity.
  • Efflux pump inhibition: Caffeine derivatives have demonstrated potential to inhibit bacterial efflux systems, increasing intracellular accumulation of antibiotics.
  • Enzyme inhibition: Molecular docking studies indicate that 8-substituted caffeine derivatives can bind to bacterial enzyme active sites, including those involved in cell wall synthesis and energy metabolism.
  • Synergistic enhancement: When combined with conventional antibiotics, these compounds may potentiate activity through multiple mechanisms, including increased membrane permeability and interference with resistance mechanisms [2] [4].

The following diagram illustrates the proposed mechanisms of antibacterial action for 8-bromocaffeine derivatives:

G derivative 8-Bromocaffeine Derivative mechanism1 Membrane Disruption Alters membrane permeability and integrity derivative->mechanism1 mechanism2 Efflux Pump Inhibition Increases intracellular antibiotic accumulation derivative->mechanism2 mechanism3 Enzyme Inhibition Binds to bacterial enzyme active sites derivative->mechanism3 mechanism4 Synergy with Antibiotics Potentiates conventional antibiotics derivative->mechanism4 result1 Increased Membrane Permeability mechanism1->result1 result2 Reduced Drug Efflux mechanism2->result2 result3 Metabolic Disruption mechanism3->result3 result4 Enhanced Antibiotic Efficacy mechanism4->result4 final_outcome Bacterial Growth Inhibition and Cell Death result1->final_outcome result2->final_outcome result3->final_outcome result4->final_outcome

Diagram 2: Proposed mechanisms of antibacterial action of 8-bromocaffeine derivatives

Applications and Future Perspectives

The therapeutic potential of 8-bromocaffeine derivatives extends beyond direct antibacterial activity, showing particular promise as antibiotic adjuvants to combat multidrug-resistant pathogens. Recent studies have demonstrated that caffeine and its derivatives can significantly enhance the efficacy of conventional antibiotics against problematic gram-negative species, including Pseudomonas aeruginosa, Klebsiella pneumoniae, and Acinetobacter baumannii. This synergistic effect is especially valuable in the context of increasingly resistant hospital-acquired infections where treatment options are limited. The development of 8-piperazinylcaffeine carboxylate ionic liquids represents an innovative approach to creating dual-function therapeutic agents with combined antibacterial and anti-inflammatory properties, potentially addressing both infection and associated inflammation in complex clinical scenarios [2] [4].

From a drug development perspective, the conversion of caffeine derivatives into ionic liquids with pharmaceutical anions offers significant advantages in terms of tunable physicochemical properties, including enhanced solubility, stability, and bioavailability. The modular nature of these compounds enables systematic structure-activity relationship studies to optimize both antibacterial potency and pharmacological profiles. Future research directions should focus on elucidating the precise molecular mechanisms of action, evaluating efficacy in in vivo infection models, assessing toxicity profiles, and exploring formulation strategies for clinical application. As antimicrobial resistance continues to escalate globally, the strategic development of caffeine-based derivatives and their synergistic combinations with existing antibiotics represents a promising avenue for expanding our therapeutic arsenal against drug-resistant bacterial pathogens [2] [4].

References

Comprehensive Analysis of 8-Bromocaffeine as a Potential Topoisomerase II Inhibitor: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Topoisomerase II (TOPII) is a essential nuclear enzyme that regulates DNA topology by generating transient double-stranded breaks, facilitating DNA replication, transcription, and chromosome segregation. As a prominent anti-cancer drug target, TOPII inhibition represents a validated strategy for cancer chemotherapy, with inhibitors like etoposide and doxorubicin demonstrating significant clinical efficacy [1] [2].

8-Bromocaffeine is a halogenated xanthine derivative historically investigated as a radiosensitizer in brain tumor radiotherapy, where it increases tumor cell sensitivity to radiation treatment [3]. While the compound's radiosensitizing properties are documented, its potential interaction with topoisomerase II remains largely unexplored despite structural similarities to known enzyme inhibitors. This protocol outlines comprehensive experimental approaches to characterize 8-bromocaffeine as a potential TOPII inhibitor, providing researchers with validated methodologies to elucidate its mechanism of action and therapeutic potential.

The molecular structure of 8-bromocaffeine features a bromine atom at the C8 position of the xanthine core, which may enhance DNA intercalation properties or direct enzyme binding compared to the parent caffeine molecule [3]. Recent evidence demonstrates that caffeine itself exhibits measurable binding affinity to TOPIIα (ΔG = -32.99 kJ/mol), suggesting that xanthine derivatives can indeed interact with this enzyme target [4].

Theoretical Framework and Potential Mechanisms

Classification of Topoisomerase II Inhibitors

TOPII inhibitors are broadly categorized into two distinct classes based on their mechanism of action:

  • TOPII Poisons: Stabilize the covalent enzyme-DNA cleavage complex, preventing DNA re-ligation and generating persistent double-strand breaks that trigger apoptotic signaling pathways. Examples include etoposide and doxorubicin [1] [2].
  • Catalytic Inhibitors: Block the enzyme's catalytic activity at various stages without stabilizing cleavage complexes, thus preventing the formation of DNA damage. Examples include dexrazoxane [5].

Based on its structural properties and known biological activity, 8-bromocaffeine may function through either mechanism, though its established role as a radiosensitizer suggests it may potentiate DNA damage response pathways consistent with TOPII poisoning.

Proposed Signaling Pathways in TOPII Inhibition

The following diagram illustrates the theoretical signaling pathways through which 8-bromocaffeine may exert cytotoxic effects as a TOPII inhibitor:

G 8 8 BC Reduced Cellular Uptake TOP2A TOPIIα Inhibition BC->TOP2A Direct Binding TOP2B TOPIIβ Inhibition BC->TOP2B Potential Effect DSB DNA Double-Strand Breaks Accumulation TOP2A->DSB Cleavage Complex Stabilization TOP2B->DSB Possible Contribution Checkpoint Cell Cycle Checkpoint Activation DSB->Checkpoint DNA Damage Response Apoptosis Apoptotic Cell Death DSB->Apoptosis Direct Activation Checkpoint->Apoptosis Irreparable Damage Resistance Potential Resistance Mechanisms PGP P-glycoprotein Overexpression Resistance->PGP Drug Efflux Phospho Altered TOPII Phosphorylation Resistance->Phospho Altered Enzyme Activity PGP->8 Phospho->TOP2A Reduced Drug Sensitivity

Figure 1: Proposed theoretical signaling pathways for 8-bromocaffeine as a TOPII inhibitor. The mechanism may involve direct enzyme binding leading to DNA double-strand breaks and apoptosis, with potential resistance mechanisms including drug efflux and enzyme modification.

Experimental Protocols

Compound Synthesis and Characterization
3.1.1 Synthesis of 8-Bromocaffeine

Materials: Caffeine, 48% hydrobromic acid, 30% hydrogen peroxide, glacial acetic acid, sodium acetate, ethanol (absolute), dimethylformamide (DMF).

Procedure:

  • Dissolve caffeine (1.94 g, 10 mmol) in a mixture of glacial acetic acid (15 mL) and 48% hydrobromic acid (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
  • While stirring at room temperature, slowly add 30% hydrogen peroxide solution (2.5 mL) dropwise over 15 minutes.
  • Heat the reaction mixture to 40°C and maintain with continuous stirring for 3 hours.
  • Neutralize the mixture with sodium acetate (approximately 3 g) until pH 6-7 is achieved.
  • Collect the resulting precipitate by vacuum filtration and wash with cold ethanol (10 mL).
  • Purify the crude product by recrystallization from absolute ethanol to obtain white crystalline 8-bromocaffeine.
  • Characterize the product by melting point (206°C), TLC, and 1H-NMR [3].

Yield: Approximately 85% (2.32 g, 8.5 mmol).

Alternative Method: For the synthesis of 8-(4-bromophenoxy)caffeine as an advanced derivative:

  • Combine 8-bromocaffeine (3 mmol) with 4-bromophenol (2 mmol) in dry DMF (15 mL).
  • Add sodium carbonate (4 mmol), copper powder (2 mmol), and pyridine (4 drops) as a catalyst.
  • Reflux the mixture for 6 hours under calcium chloride guard tube.
  • Filter hot to remove inorganic salts and concentrate the filtrate under reduced pressure.
  • Recrystallize from ethanol to obtain the purified product [6].
TOPII Inhibition Assays
3.2.1 DNA Relaxation Assay

Principle: This assay evaluates the compound's ability to inhibit TOPII-mediated relaxation of supercoiled plasmid DNA.

Materials:

  • Human TOPIIα enzyme (commercially available)
  • Supercoiled pBR322 plasmid DNA
  • Reaction buffer: 50 mM Tris-HCl (pH 7.5), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT
  • 8-Bromocaffeine (serial dilutions in DMSO)
  • Etoposide (positive control)
  • DMSO (vehicle control)
  • Agarose gel electrophoresis equipment

Procedure:

  • Prepare reaction mixtures (20 μL final volume) containing:
    • 1× reaction buffer
    • 250 ng supercoiled pBR322 DNA
    • 4 units TOPIIα enzyme
    • Varying concentrations of 8-bromocaffeine (0.1-100 μM)
  • Include appropriate controls:
    • No compound (enzyme alone)
    • No enzyme (DNA alone)
    • Etoposide (10 μM positive control)
    • Vehicle control (0.1% DMSO)
  • Incubate reactions at 37°C for 30 minutes.
  • Terminate reactions by adding 2 μL 10% SDS.
  • Analyze samples by 1% agarose gel electrophoresis in 1× TBE buffer at 80 V for 90 minutes.
  • Visualize DNA bands with ethidium bromide staining and UV transillumination.

Interpretation: TOPII inhibition is indicated by persistence of supercoiled DNA in compound-treated samples compared to relaxed DNA in enzyme-alone controls.

3.2.2 Cleavable Complex Assay (ICE Assay)

Principle: This assay detects the stabilization of TOPII-DNA cleavable complexes, characteristic of TOPII poisons.

Materials:

  • Human TOPIIα enzyme
  • Supercoiled pBR322 DNA
  • Lysis buffer: 1.25% SDS, 5 mM EDTA, 0.4 mg/mL proteinase K
  • Agarose gel electrophoresis equipment

Procedure:

  • Set up standard TOPII reactions as in 3.2.1 with test compounds.
  • After incubation, add 2 μL 10% SDS to terminate reactions.
  • Add proteinase K (0.4 mg/mL final concentration) and incubate at 45°C for 1 hour to digest proteins.
  • Analyze DNA cleavage by agarose gel electrophoresis as described above.

Interpretation: Increased linear DNA formation indicates stabilization of TOPII-DNA cleavable complexes.

Binding Affinity Studies
3.3.1 Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the thermodynamic parameters of binding interactions between 8-bromocaffeine and TOPIIα.

Materials:

  • MicroCal ITC instrument
  • Purified human TOPIIα (≥95% pure)
  • 8-Bromocaffeine solution (1 mM in assay buffer)
  • Assay buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 1 mM MgCl2, 0.5 mM TCEP

Procedure:

  • Dialyze TOPIIα (50 μM) extensively against assay buffer.
  • Prepare 8-bromocaffeine solution (1 mM) in the same dialysate buffer.
  • Load the sample cell with TOPIIα solution (200 μL).
  • Fill the syringe with 8-bromocaffeine solution.
  • Program the instrument to perform 19 injections of 2 μL each with 150-second intervals between injections.
  • Maintain constant stirring at 750 rpm and temperature at 25°C.
  • Run a reference titration of compound into buffer alone to subtract heat of dilution.

Data Analysis:

  • Integrate raw heat data and subtract control titration values.
  • Fit binding isotherm to a single-site binding model using instrument software.
  • Determine binding parameters: KD (dissociation constant), ΔH (enthalpy change), ΔS (entropy change), and n (stoichiometry) [4].

Expected Results: Based on caffeine binding data, 8-bromocaffeine may exhibit ΔG values in the range of -30 to -40 kJ/mol, with negative ΔH and positive ΔS values suggesting combined electrostatic and hydrophobic interactions [4].

Molecular Docking Studies

Principle: Computational docking predicts the binding orientation and affinity of 8-bromocaffeine within the TOPIIα active site.

Procedure:

  • Obtain the crystal structure of human TOPIIα (PDB ID: 1ZXM) from the Protein Data Bank.
  • Prepare the protein structure by adding hydrogen atoms, assigning charges, and removing water molecules.
  • Generate the 3D structure of 8-bromocaffeine and optimize its geometry using energy minimization.
  • Define the binding site around the active site tyrosine (Tyr805) and ATP-binding pocket.
  • Perform molecular docking using AutoDock Vina or similar software.
  • Analyze the top scoring poses for hydrogen bonding, hydrophobic interactions, and structural complementarity.

Expected Interactions: The bromine atom at C8 may form halogen bonds with backbone carbonyls, while the xanthine core could participate in π-π stacking with aromatic residues in the active site [4].

Cytotoxicity and Cellular Studies
3.5.1 Cytotoxicity Assay

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)
  • Normal cell line (e.g., MCF-10A) for selectivity assessment
  • 8-Bromocaffeine (serial dilutions)
  • Etoposide (positive control)
  • MTT reagent or similar viability indicator
  • Multiwell plate reader

Procedure:

  • Seed cells in 96-well plates at 5×10³ cells/well and incubate for 24 hours.
  • Treat cells with varying concentrations of 8-bromocaffeine (0.1-100 μM) for 72 hours.
  • Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.
  • Solubilize formazan crystals with DMSO and measure absorbance at 570 nm.
  • Calculate IC50 values using non-linear regression analysis.

Interpretation: Compare IC50 values across cell lines to assess potency and selectivity.

3.5.2 Immunofluorescence for γH2AX Detection

Principle: Phosphorylated H2AX (γH2AX) serves as a sensitive marker for DNA double-strand breaks resulting from TOPII inhibition.

Procedure:

  • Seed cells on chamber slides and treat with 8-bromocaffeine at IC50 concentration for 4-24 hours.
  • Fix cells with 4% paraformaldehyde and permeabilize with 0.2% Triton X-100.
  • Block with 5% BSA for 1 hour.
  • Incubate with anti-γH2AX primary antibody overnight at 4°C.
  • Incubate with fluorescent secondary antibody for 1 hour at room temperature.
  • Counterstain with DAPI and mount slides.
  • Visualize and quantify γH2AX foci using fluorescence microscopy.

Anticipated Results and Data Interpretation

Expected Experimental Outcomes

Based on the structural similarity to known TOPII inhibitors and the documented binding of caffeine to TOPIIα, 8-bromocaffeine is expected to demonstrate measurable TOPII inhibitory activity. The following table summarizes the anticipated results and their significance:

Assay Expected Result Interpretation
DNA Relaxation Persistence of supercoiled DNA at >10 μM Concentration-dependent TOPII inhibition
Cleavable Complex Increased linear DNA formation TOPII poisoning mechanism
ITC Binding ΔG = -30 to -40 kJ/mol Spontaneous, favorable binding
Molecular Docking Binding near active site tyrosine Structural basis for inhibition
Cytotoxicity IC50 = 10-50 μM in cancer cells Therapeutic potential
γH2AX Staining Increased foci formation DNA damage response activation
Comparison with Reference Compounds

To contextualize potential results, the table below summarizes published data on established and natural product-derived TOPII inhibitors:

Compound TOPII Inhibition IC50 (μM) Cellular Activity Reference
Etoposide (VP-16) 26.9 μM Clinical anticancer drug [7]
Britanin (from I. japonica) 6.9 μM Potent inhibitor [7]
Tomentosin (from I. japonica) 3.8 μM Potent inhibitor [7]
Ferulic Acid High binding affinity (ΔG: -71.18 kJ/mol) Competitive inhibitor [4]
Caffeine Binding affinity (ΔG: -32.99 kJ/mol) Moderate binder [4]
8-Bromocaffeine (Projected) 10-50 μM (estimated) To be determined This protocol

Troubleshooting and Technical Considerations

Common Experimental Issues
  • Compound solubility: 8-Bromocaffeine may require DMSO for solubilization; maintain final DMSO concentration ≤0.1% in assays to avoid enzyme inhibition.
  • Enzyme activity variability: Aliquot and store TOPIIα at -80°C; avoid repeated freeze-thaw cycles.
  • Non-specific DNA binding: Include appropriate controls to distinguish specific TOPII inhibition from general DNA intercalation.
  • Cellular uptake limitations: Consider liposomal formulation or structural derivatives if cellular activity is lower than expected.
Resistance Mechanisms

As observed with other TOPII inhibitors, potential resistance mechanisms may include:

  • Overexpression of drug efflux transporters (P-glycoprotein) [8]
  • Altered TOPII phosphorylation states affecting drug sensitivity [8]
  • Reduced TOPII expression or mutations in the enzyme [8]

Conclusion

This comprehensive protocol provides detailed methodologies for evaluating the TOPII inhibitory potential of 8-bromocaffeine, a compound with established radiosensitizing properties but unexplored topoisomerase interactions. The experimental approaches span biochemical, biophysical, computational, and cellular techniques to fully characterize the compound's mechanism of action.

The bromine substitution at the C8 position may enhance DNA binding affinity or direct enzyme interaction compared to the parent caffeine molecule, potentially leading to improved TOPII inhibitory activity. Successful demonstration of TOPII inhibition would reposition 8-bromocaffeine as a dual-mode anticancer agent with both radiosensitizing and topoisomerase inhibitory properties.

References

Application Notes and Protocols for 8-Bromocaffeine

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Primary Applications

8-Bromocaffeine is a xanthine derivative recognized in scientific literature primarily for two purposes: as a radiosensitizer in cancer radiotherapy and as a versatile reagent in organic synthesis [1] [2] [3]. Its potential analgesic effects are likely connected to its role as an adenosine receptor antagonist. Adenosine receptors in the central and peripheral nervous systems are key players in pain signaling pathways, and their blockade by xanthine derivatives can lead to analgesic outcomes [4].

Synthesis and Analytical Data

Synthetic Protocol

The synthesis of 8-Bromocaffeine is typically achieved through direct electrophilic bromination of caffeine [1] [4].

  • Reagents: Caffeine, Bromine (or Sodium Bromide and Hydrogen Peroxide), Glacial Acetic Acid, Sodium Acetate [1].
  • Procedure:
    • Dissolve caffeine in glacial acetic acid.
    • Add sodium acetate to act as an acid scavenger.
    • Slowly add bromine dropwise to the stirred solution at room temperature. Alternatively, generate bromine in situ by using sodium bromide and hydrogen peroxide in an aqueous caffeine solution [1].
    • Allow the reaction to proceed with stirring for several hours.
    • The resulting white solid precipitate of 8-Bromocaffeine can be collected by filtration and purified via recrystallization from ethanol [1] [4].
  • Yield: Reported yields can reach up to 85% [1].
Physicochemical Properties

The table below summarizes the key characteristics of 8-Bromocaffeine.

Table 1: Physicochemical Properties of 8-Bromocaffeine

Property Description / Value
Chemical Name 8-Bromocaffeine
Molecular Formula C(_8)H(_9)BrN(_4)O(_2) [1]
Molar Mass 273.090 g·mol(^{-1}) [1]
Appearance White, odorless solid [1]
Melting Point 206 °C (403 °F; 479 K) [1]
Primary Documented Uses Radiosensitizer in tumor radiotherapy; Reagent for the dehydration of aldoximes to nitriles [1] [2] [3]

Documented Experimental Protocols and Workflows

Protocol: Use as a Radiosensitizer in Tumor Radiotherapy

8-Bromocaffeine functions as a radiosensitizer by increasing the susceptibility of tumor cells to radiation-induced damage, a property that has been studied in the context of brain tumors [1].

The following workflow diagram outlines the key stages in applying 8-Bromocaffeine for this purpose:

G start Start: Tumor Model Establishment step1 Administer 8-Bromocaffeine start->step1 step2 Apply Ionizing Radiation step1->step2 step3 Assess Tumor Cell Viability & Apoptosis step2->step3 end Endpoint: Evaluate Radiosensitization Effect step3->end

Diagram 1: In-vitro Radiosensitization Workflow

  • Tumor Model Establishment: Begin with in vitro cultures of target tumor cell lines (e.g., glioblastoma cells) or appropriate in vivo animal models [1].
  • Drug Administration: Apply a non-toxic concentration of 8-Bromocaffeine to the tumor model. The specific dosage and exposure time require empirical optimization.
  • Radiation Application: Subject the treated cells or model to a controlled dose of ionizing radiation [1].
  • Assessment: Quantify the enhancement of radiation's effect by comparing metrics like clonogenic survival, DNA damage markers (e.g., γ-H2AX foci), and apoptosis rates between 8-Bromocaffeine-treated and control groups [1].
Protocol: Dehydration of Aldoximes to Nitriles

This protocol highlights the utility of 8-Bromocaffeine as a reagent in organic synthesis [2] [3].

  • Reaction Mechanism: 8-Bromocaffeine acts as an activating agent for the dehydration of aldoximes to their corresponding nitriles.
  • Reagents: Aldoxime, 8-Bromocaffeine, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), N,N-Dimethylformamide (DMF) [2] [3].
  • Procedure:
    • Combine the aldoxime and 8-Bromocaffeine in anhydrous DMF.
    • Add the base DBU to the reaction mixture.
    • Heat the reaction under reflux or using microwave irradiation for a short period (minutes to a few hours).
    • Upon completion, work up the reaction mixture and purify the nitrile product using standard techniques (e.g., extraction, chromatography).
  • Yield: This method affords nitriles in good to excellent yields and is applicable to aliphatic, aromatic, and heteroaromatic aldoximes [2] [3].

Proposed Investigation of Analgesic Effects

While direct evidence for 8-bromocaffeine's analgesic effect was not found in the search results, its mechanism can be inferred from its pharmacology as a caffeine derivative. Caffeine and its analogs are well-known adenosine receptor (AR) antagonists. As illustrated in the diagram below, this antagonism, particularly of the A~1~ and A~2A~ receptor subtypes, can lead to analgesic effects by modulating neurotransmitter release and neuronal excitability in pain pathways [4].

G compound 8-Bromocaffeine ar Adenosine Receptors (A1, A2A) compound->ar Antagonizes camp Altered cAMP Signaling ar->camp Modulates adenosine Endogenous Adenosine adenosine->ar Binds pain Inhibition of Pain Signaling camp->pain

Diagram 2: Proposed Analgesic Mechanism via AR Antagonism

Proposed Assays for Analgesic Effect Testing

To empirically evaluate the analgesic properties of 8-Bromocaffeine, the following standard preclinical assays are recommended. The core quantitative data from these assays should be collected for analysis.

Table 2: Key Assays for Evaluating Analgesic Activity

Assay Type Model Measured Endpoint Implied Mechanism
Thermal Nociception Hot Plate Test, Tail-Flick Test Latency to a pain response (e.g., jumping, licking, flicking) Central analgesia
Chemical Nociception Acetic Acid Writhing Test, Formalin Test Number of writhes or time spent licking/biting the injected paw Inflammatory pain / General analgesia
Mechanical Nociception Randall-Selitto Test, Von Frey Filaments Paw withdrawal threshold to mechanical pressure Inflammatory / Neuropathic pain
Workflow for Analgesic Testing

A generalized protocol for evaluating the analgesic efficacy of 8-Bromocaffeine in an animal model is outlined below.

G step1 Animal Grouping & Baseline Measurement step2 Administer Test Compound (8-Bromocaffeine) step1->step2 step3 Induce Nociceptive Stimulus step2->step3 step4 Record Pain Response step3->step4 step5 Data Analysis: Compare vs. Control step4->step5

Diagram 3: Proposed Analgesic Efficacy Testing Workflow

  • Animal Grouping: Randomly assign animals to groups (e.g., vehicle control, positive control, and multiple dosage groups of 8-Bromocaffeine).
  • Baseline Measurement: Record the animals' pain response thresholds before any compound administration.
  • Compound Administration: Administer 8-Bromocaffeine via a predetermined route (e.g., intraperitoneal, oral gavage). The vehicle control and a standard analgesic (e.g., morphine or aspirin) should be administered to their respective groups for comparison.
  • Nociceptive Stimulus: At the predetermined time of peak effect, apply a standardized noxious stimulus (thermal, chemical, or mechanical) according to the chosen assay.
  • Data Recording and Analysis: Measure and record the pain response. Compare the results across groups using appropriate statistical tests to determine the compound's efficacy and potency.

References

Comprehensive Application Notes and Protocols for 8-Bromocaffeine in Organic Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 8-Bromocaffeine (8-BC)

8-Bromocaffeine (8-BC) is a halogenated derivative of caffeine that serves as a versatile precursor and reagent in synthetic chemistry. Its structure allows it to participate in various reactions, most notably as a reagent for the dehydration of aldoximes to nitriles and as a starting material for the synthesis of more complex caffeine derivatives via cross-coupling reactions. These methodologies offer efficient pathways to valuable chemical structures with potential applications in pharmaceutical and materials research [1] [2] [3].

Protocol 1: Synthesis of Nitriles from Aldoximes using 8-Bromocaffeine

This protocol describes a rapid and convenient method for converting aldoximes into nitriles, a functional group of paramount importance in organic synthesis and drug discovery.

2.1. Detailed Experimental Procedure

Reaction Setup: In a round-bottom flask equipped with a condenser, combine the aldoxime (1.0 mmol), 8-bromocaffeine (8-BC, 1.1 mmol), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 2.2 mmol) in anhydrous N,N-Dimethylformamide (DMF) (5 mL) [1] [4].

Reaction Execution:

  • Conventional Heating: Reflux the reaction mixture with stirring for the time specified in Table 1.
  • Microwave-Assisted Synthesis: Alternatively, perform the reaction under microwave irradiation for a significantly reduced time (e.g., 5-10 minutes) to achieve similar yields [1].

Work-up and Purification: After completion (monitored by TLC), allow the mixture to cool to room temperature. Dilute with water (20 mL) and extract the product with ethyl acetate (3 × 15 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the pure nitrile [1].

2.2. Application and Substrate Scope

This methodology is highly efficient for a diverse range of aldoximes, including aliphatic, aromatic, and heteroaromatic substrates, consistently providing good to excellent yields [1] [4]. The following workflow summarizes the protocol:

G compound1 Aldoxime conditions Heating (Reflux or Microwave) compound1->conditions Reacts with reagent1 8-Bromocaffeine (8-BC) reagent1->conditions in presence of reagent2 DBU (Base) reagent2->conditions solvent DMF Solvent solvent->conditions compound2 Nitrile Product conditions->compound2 Yields

Protocol 2: Synthesis of Caffeine Derivatives via Cross-Coupling

8-Bromocaffeine serves as an excellent electrophile in metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents at the C-8 position of the xanthine core.

3.1. Detailed Experimental Procedure for Amino-Acid Conjugates

This procedure synthesizes caffeine derivatives containing amino-acid fragments, which have shown promising antibacterial activity [3].

Reaction Setup: In a microwave vial, combine 8-bromocaffeine (1.0 mmol), the appropriate α-, β-, or ω-amino-acid ester hydrochloride (1.2 mmol), Palladium(II) acetate (Pd(OAc)₂) (3 mol%), XantPhos (4.5 mol%), and Cesium Carbonate (Cs₂CO₃) (2.0 mmol) in anhydrous toluene (5 mL) [3].

Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120°C for 1-2 hours [3].

Work-up and Purification: After cooling, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure and purify the residue by recrystallization from ethanol or column chromatography to obtain the pure 8-substituted caffeine derivative [3].

3.2. General Procedure for Ullmann-type Ether Synthesis

This method is used for synthesizing 8-aryloxycaffeine derivatives, such as 8-(4-bromophenoxy)caffeine [5].

Reaction Setup: In a 50 mL flask equipped with a condenser, mix 8-bromocaffeine (3 mmol), the appropriate bromophenol (2 mmol), sodium carbonate (4 mmol), copper powder (2 mmol), and 4-5 drops of pyridine in DMF (15 mL) [5].

Reaction Execution: Heat the reaction mixture to reflux for 6 hours with stirring [5].

Work-up and Purification: Dissolve the precipitated solid in ethanol (15 mL) and filter to remove sodium carbonate and copper. Concentrate the filtrate and recrystallize the product from ethanol to obtain the pure 8-aryloxycaffeine derivative [5].

The following diagram illustrates the pathways for creating these 8-substituted caffeine derivatives:

G start 8-Bromocaffeine path1 Palladium-Catalyzed Cross-Coupling start->path1 With Amino-Acid Esters path2 Copper-Catalyzed Ullmann Reaction start->path2 With Phenols product1 Amino-Acid Caffeine Conjugate path1->product1 product2 8-Aryloxy Caffeine Derivative path2->product2

Data Presentation and Analysis
Table 1: Summary of Synthetic Protocols Using 8-Bromocaffeine
Reaction Type Key Reagents & Conditions Typical Yield (%) Key Applications / Products
Dehydration of Aldoximes [1] 8-BC, DBU, DMF, Heating Good to Excellent Synthesis of aliphatic, aromatic, and heteroaromatic nitriles
Synthesis of Amino-Acid Conjugates [3] Pd(OAc)₂, XantPhos, Cs₂CO₃, Toluene, Microwave (120°C) Reported (See Table 2) Caffeine derivatives with antibacterial activity
Synthesis of 8-(4-Bromophenoxy)caffeine [5] Cu powder, Na₂CO₃, Pyridine, DMF, Reflux (6 hrs) 51 8-aryloxycaffeine derivatives for structural studies
Table 2: Antibacterial Activity of Selected 8-Substituted Caffeine Derivatives

The following table summarizes the minimum inhibitory concentration (MIC, μg/mL) for select synthesized compounds against two Gram-positive bacteria, as reported in the literature [3].

Compound Structure MIC against S. aureus (μg/mL) MIC against B. cereus (μg/mL)
8-Bromocaffeine–Amino Acid Ester Conjugate 1 1 2
8-Bromocaffeine–Amino Acid Ester Conjugate 2 8 16
8-Bromocaffeine–Amino Acid Ester Conjugate 3 32 32
8-Bromocaffeine–Amino Acid Ester Conjugate 4 64 128
Summary and Conclusions

The presented protocols demonstrate that 8-bromocaffeine is a highly versatile and valuable reagent in synthetic chemistry. Its primary applications include:

  • Efficient Dehydration Agent: It facilitates a rapid and high-yielding conversion of aldoximes to nitriles under mild conditions compatible with various functional groups [1].
  • Versatile Synthetic Building Block: It readily undergoes palladium- and copper-catalyzed cross-coupling reactions, enabling the straightforward synthesis of diverse 8-substituted caffeine derivatives [3] [5].
  • Pathway to Bioactive Compounds: The derivatives synthesized from 8-BC, particularly those incorporating amino-acid fragments, show significant antibacterial activity, underscoring their potential in drug development [3].

The provided detailed protocols, complete with work-up and purification steps, are designed to be reproducible for researchers and professionals working in drug development and organic synthesis.

References

Comprehensive Application Notes and Protocols: 8-Bromocaffeine Derivatization Techniques for Drug Development Applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Significance of 8-Bromocaffeine

8-Bromocaffeine (8-BC) is a chemically modified derivative of the naturally occurring xanthine alkaloid caffeine, featuring a bromine atom at the 8-position of the purine ring system. This strategic halogen substitution significantly alters the compound's electronic properties and reactivity profile, making it a valuable intermediate in synthetic chemistry and drug discovery. With a molecular formula of C₈H₉BrN₄O₂ and a molar mass of 273.090 g·mol⁻¹, 8-bromocaffeine presents as a white crystalline solid with a melting point of 206°C (403°F, 479K) [1]. The compound's structural modification at the 8-position enhances its utility as a versatile building block for further chemical transformations, particularly in pharmaceutical development where caffeine-derived compounds demonstrate diverse biological activities.

The incorporation of bromine at the 8-position of caffeine creates a strategic synthetic handle that enables diverse functionalization through various coupling reactions. This modification takes advantage of the electron-withdrawing properties of the bromine atom, which activates the molecule toward nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions [2] [3]. The resulting synthetic versatility has established 8-bromocaffeine as a key intermediate for constructing caffeine-based molecular libraries for structure-activity relationship studies, particularly in the development of adenosine receptor ligands, antibacterial agents, and radiosensitizers [1] [3].

Synthesis Protocol for 8-Bromocaffeine

Objective

This protocol describes the synthesis of 8-bromocaffeine through direct electrophilic bromination of caffeine, providing researchers with a reliable method to produce this key intermediate for subsequent derivatization.

Materials and Equipment
  • Caffeine (anhydrous, ≥98% purity)
  • Bromine (Br₂, reagent grade, ≥99%) or Sodium bromide (NaBr, ≥99%) and Hydrogen peroxide (30% H₂O₂) for in situ bromine generation
  • Glacial acetic acid (ACS reagent, ≥99.7%)
  • Sodium acetate (anhydrous, ≥99%)
  • Deionized water
  • Ice bath apparatus
  • Round-bottom flask (250 mL) with reflux condenser
  • Magnetic stirrer and stir bars
  • Buchner funnel and filter paper
  • Vacuum desiccator
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 5.0 g (25.7 mmol) of anhydrous caffeine in 100 mL of glacial acetic acid with gentle heating (40-50°C) and magnetic stirring [1].

  • Bromination: a. Direct method: Slowly add 1.3 equivalent of bromine (4.2 g, 26.3 mmol) dropwise to the caffeine solution over 15 minutes [1]. b. In situ method (alternative): Add 1.5 equivalent of sodium bromide (3.96 g, 38.6 mmol) followed by dropwise addition of 1.5 equivalent of 30% hydrogen peroxide (4.4 mL) [2].

  • Acid Scavenging: Add 2.0 equivalent of sodium acetate (4.2 g, 51.2 mmol) to neutralize hydrogen bromide generated during the reaction [1].

  • Reaction Completion: Heat the mixture under reflux at 70°C for 2-3 hours, monitoring reaction progress by TLC (dichloromethane:methanol, 9:1).

  • Workup: After cooling to room temperature, carefully pour the reaction mixture into 200 mL of ice-cold deionized water with stirring.

  • Isolation: Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the solid thoroughly with cold water (3 × 50 mL) and recrystallize from ethanol to obtain pure 8-bromocaffeine.

  • Drying: Dry the purified product in a vacuum desiccator overnight.

Characterization and Yield

This procedure typically yields 85% of 8-bromocaffeine as a white crystalline solid [1]. The product should be characterized by:

  • Melting point: 206°C (sharp)
  • TLC: Single spot in dichloromethane:methanol (9:1)
  • ¹H NMR (DMSO-d6): Characteristic downfield shift of purine protons compared to caffeine

Table 1: Synthesis Methods Comparison for 8-Bromocaffeine

Method Reagents Reaction Conditions Yield Advantages
Direct Bromination Caffeine, Br₂, glacial acetic acid, sodium acetate Reflux, 2-3 hours ~85% Higher purity, established protocol
In situ Bromine Generation Caffeine, NaBr, H₂O₂ (30%), glacial acetic acid Reflux, 2-3 hours ~85% Safer bromine handling

Derivatization Techniques and Protocols

The 8-position bromine in 8-bromocaffeine serves as an excellent leaving group, enabling diverse functionalization through three primary reaction pathways: nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling, and use as a dehydrating agent. The following sections provide detailed protocols for each derivatization approach.

Nucleophilic Aromatic Substitution (Ullmann-Type Reaction)

This method enables the introduction of oxygen-based nucleophiles through copper-catalyzed coupling, forming 8-aryloxycaffeine derivatives with potential biological activities [2].

3.1.1 Protocol for 8-(4-Bromophenoxy)caffeine Synthesis
  • Reagents: 8-Bromocaffeine (0.82 g, 3.0 mmol), 4-Bromophenol (2.0 mmol), Sodium carbonate (0.55 g, 4.0 mmol), Copper powder (0.013 g, 0.2 mmol), Pyridine (4 drops), Dimethylformamide (15 mL) [2]

  • Procedure:

    • In a 50 mL round-bottom flask equipped with a reflux condenser and calcium chloride drying tube, combine all solid reagents.
    • Add DMF solvent and pyridine, then heat the mixture with stirring at reflux (150°C) for 6 hours.
    • Monitor reaction progress by TLC (hexane:ethyl acetate, 1:1).
    • Cool the reaction mixture to room temperature and dissolve the precipitate in 15 mL of ethanol.
    • Filter through celite to remove sodium carbonate and copper catalyst.
    • Concentrate the filtrate under reduced pressure and recrystallize from ethanol to obtain pure product.
  • Yield and Characterization: This procedure typically provides 51% yield of 8-(4-bromophenoxy)caffeine with melting point of 233-234°C. The crystal structure reveals an orthorhombic space group P2₁2₁2₁ with dihedral angle of 58.18° between caffeine and bromophenoxy moieties [2].

Palladium-Catalyzed Cross-Coupling with Amino Acid Esters

This protocol describes the synthesis of caffeine-amino acid conjugates with demonstrated antibacterial properties, particularly against Gram-positive bacteria [3].

3.2.1 Protocol for Caffeine-Amino Acid Hybrids
  • Reagents: 8-Bromocaffeine (1.0 equiv), Amino acid ester hydrochloride (1.2 equiv), Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), Cs₂CO₃ (2.0 equiv), Toluene (10 mL/mmol substrate) [3]

  • Procedure:

    • In a microwave reaction vessel, combine 8-bromocaffeine, amino acid ester hydrochloride, Cs₂CO₃, Pd(OAc)₂, and XantPhos.
    • Add anhydrous toluene and purge with nitrogen for 5 minutes.
    • Perform microwave irradiation at 120°C for 20-30 minutes with stirring.
    • Cool the reaction mixture to room temperature and filter through a short silica gel plug.
    • Concentrate the filtrate under reduced pressure and purify by flash chromatography (dichloromethane:methanol, 95:5).
  • Yield and Characterization: Yields range from 45-75% depending on the amino acid ester used. These hybrids demonstrate significant antibacterial activity against Staphylococcus aureus and Bacillus cereus [3].

Dehydration of Aldoximes to Nitriles

8-Bromocaffeine serves as an effective dehydrating agent for the conversion of aldoximes to nitriles, a valuable transformation in organic synthesis [4] [5].

3.3.1 Protocol for Nitrile Synthesis
  • Reagents: Aldoxime (1.0 equiv), 8-Bromocaffeine (1.2 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1.5 equiv), DMF (5 mL/mmol) [4]

  • Procedure:

    • In a round-bottom flask or microwave vessel, combine aldoxime and 8-bromocaffeine in DMF.
    • Add DBU and heat the mixture at 80°C (conventional) or under microwave irradiation at 100°C for 10-15 minutes.
    • Monitor reaction completion by TLC or GC-MS.
    • Pour the reaction mixture into ice water and extract with ethyl acetate (3 × 20 mL).
    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
    • Purify the crude product by flash chromatography if needed.
  • Yield and Characterization: This method provides good to excellent yields (75-92%) for a broad range of aldoximes including aliphatic, aromatic, and heteroaromatic substrates. The reaction proceeds with retention of chirality in stereogenic centers [4] [5].

Table 2: 8-Bromocaffeine Derivatization Techniques Comparison

Method Reaction Conditions Key Reagents/Catalysts Products Applications
Nucleophilic Aromatic Substitution Reflux, 6 hours Copper powder, Na₂CO₃, DMF 8-Aryloxycaffeine derivatives Crystal engineering, SAR studies
Palladium-Catalyzed Cross-Coupling Microwave, 120°C, 20-30 min Pd(OAc)₂, XantPhos, Cs₂CO₃ Caffeine-amino acid conjugates Antibacterial agents
Aldoxime Dehydration Conventional (80°C) or microwave (100°C) DBU, DMF Nitriles Synthetic building blocks

Pharmaceutical Applications and Biological Evaluation

Radiosensitization in Cancer Therapy

8-Bromocaffeine demonstrates significant potential as a radiosensitizing agent in oncology, particularly for the radiotherapy of brain tumors. Studies have shown that 8-bromocaffeine increases the sensitivity of tumor cells to radiation treatment, potentially allowing for reduced radiation doses while maintaining therapeutic efficacy [1]. Under the name Xantobin, 8-bromocaffeine has been investigated in experimental brain tumor models, where it demonstrated capacity to enhance tumor cell destruction when combined with radiation therapy [1] [6]. The compound functions as a radiomodulator, altering cellular response to ionizing radiation through mechanisms that may involve cell cycle checkpoint interference or DNA repair pathway modulation.

The radiation-modifying effects of 8-bromocaffeine have been evaluated using the endogenous spleen colony method, which assesses the compound's ability to modify biological responses to both single and repeated radiation exposures [7]. These studies provide important preclinical evidence for the potential translation of 8-bromocaffeine into clinical radiotherapy practice, particularly for radioresistant tumors where current treatment options remain limited. The favorable safety profile of caffeine derivatives suggests potential for development as adjunctive therapy in radiation oncology.

Antibacterial Applications

Recent research has explored 8-bromocaffeine derivatives as potential antibacterial agents, particularly through the synthesis of caffeine-amino acid conjugates. These hybrid molecules demonstrate selective activity against Gram-positive bacteria including Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MICs) in the clinically relevant range [3]. The incorporation of amino acid fragments at the 8-position of caffeine appears to enhance membrane permeability and target specificity, potentially through increased resemblance to endogenous metabolites.

The antibacterial mechanism of these caffeine derivatives may involve multiple pathways, including adenosine receptor antagonism, phosphodiesterase inhibition, or interference with bacterial purine metabolism. The structure-activity relationship studies reveal that both the nature of the amino acid side chain and the ester protecting group significantly influence antibacterial potency, providing opportunities for lead optimization in antibacterial drug discovery [3]. This approach represents a promising strategy for addressing the growing challenge of antibiotic resistance, particularly for difficult-to-treat Gram-positive infections.

Experimental Design and Workflow Visualization

The derivatization techniques for 8-bromocaffeine can be visualized as interconnected pathways enabling diverse molecular construction. The following workflow diagram illustrates the strategic relationships between these methods and their applications:

G Caffeine Caffeine Bromocaffeine Bromocaffeine Caffeine->Bromocaffeine Bromination Nucleophilic Nucleophilic Bromocaffeine->Nucleophilic Cu-catalyzed CrossCoupling CrossCoupling Bromocaffeine->CrossCoupling Pd-catalyzed Dehydration Dehydration Bromocaffeine->Dehydration DBU/DMF Aryloxy Aryloxy Nucleophilic->Aryloxy Phenol nucleophile AminoAcid AminoAcid CrossCoupling->AminoAcid Amino acid esters Nitriles Nitriles Dehydration->Nitriles Aldoxime substrate Radiosensitizer Radiosensitizer Aryloxy->Radiosensitizer Pharmaceutical application Antibacterial Antibacterial AminoAcid->Antibacterial Biological evaluation BuildingBlocks BuildingBlocks Nitriles->BuildingBlocks Synthetic utility

Diagram 1: 8-Bromocaffeine Derivatization Workflow and Applications. This diagram illustrates the strategic pathways for functionalizing 8-bromocaffeine and their primary pharmaceutical applications.

Safety and Regulatory Considerations

Handling and Storage

8-Bromocaffeine requires careful handling due to its potential health hazards. The compound carries a GHS Warning with the specific hazard code H302, indicating it is harmful if swallowed [1]. Appropriate personal protective equipment including gloves, safety glasses, and laboratory coat should be worn when handling this material. The compound should be stored in a cool, dry place protected from light, and kept in a tightly sealed container under inert atmosphere to maintain stability.

Recommended safety precautions include:

  • P264: Wash thoroughly after handling
  • P270: Do not eat, drink or smoke when using this product
  • P301+P317: IF SWALLOWED: Get medical help
  • P330: Rinse mouth
  • P501: Dispose of contents/container in accordance with applicable regulations [1]
Disposal and Environmental Considerations

All waste materials containing 8-bromocaffeine should be collected in appropriately labeled containers for disposal as hazardous chemical waste. Incineration or chemical treatment by qualified waste management professionals is recommended. Copper and palladium catalysts used in derivatization reactions require separate recovery and disposal procedures in accordance with local regulations for heavy metals.

Conclusion and Future Perspectives

8-Bromocaffeine represents a versatile synthetic intermediate with demonstrated utility in diverse pharmaceutical applications. Its well-established synthesis and multiple derivatization pathways enable efficient construction of complex caffeine-based molecular architectures for drug discovery. The documented biological activities of 8-bromocaffeine derivatives, particularly as radiosensitizers and antibacterial agents, highlight the continued relevance of xanthine derivatives in medicinal chemistry.

Future development opportunities include exploration of structure-activity relationships for adenosine receptor subtype selectivity, optimization of physicochemical properties through additional structural modifications, and investigation of combination therapies leveraging the radiosensitizing properties of 8-bromocaffeine derivatives. The continued innovation in synthetic methodologies, particularly in green chemistry approaches and catalytic processes, will further enhance the utility of 8-bromocaffeine as a key building block in pharmaceutical research and development.

References

HPLC analysis of 8-bromocaffeine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 8-Bromocaffeine

8-Bromocaffeine is a derivative of caffeine (a xanthine) where a bromine atom is substituted at the 8th position [1]. It appears as a white, odorless solid with a melting point of 206 °C [1]. While it has been studied as a radiosensitizer in tumor radiotherapy [1] [2], its analysis is also crucial in pharmaceutical and chemical research contexts, such as monitoring synthetic reactions (e.g., its use in synthesizing nitriles from aldoximes [3] or other 8-substituted caffeine derivatives [4]). Purity assessment through HPLC is essential for ensuring the quality and consistency of this compound in research applications.


HPLC Method Development Strategy

Developing an HPLC method from scratch involves a systematic approach to selecting and optimizing parameters to achieve a reliable separation [5]. The following workflow outlines the key stages in this process.

start Start Method Development sample_prep Sample Preparation Considerations start->sample_prep scouting Method Scouting column_select Column Chemistry Selection scouting->column_select optimization Method Optimization robustness Robustness Testing optimization->robustness validation Method Validation robustness->validation end Validated Method validation->end sample_prep->scouting mobile_phase Mobile Phase Optimization column_select->mobile_phase mobile_phase->optimization

Sample Preparation

Effective sample preparation is central to a successful HPLC analysis. The goal is to dissolve the analyte and remove any potential interferents from the sample matrix [5].

  • Solubility: 8-Bromocaffeine is an organic compound. Based on its structure, it is likely soluble in common organic solvents such as methanol, acetonitrile, and dimethylformamide (DMF) [3].
  • Recommended Preparation: For a standard purity assay, a simple dilution or filtration may be sufficient [5].
    • Weigh accurately an appropriate amount of 8-bromocaffeine.
    • Dissolve in the mobile phase or a solvent of weaker eluting strength than the mobile phase (e.g., water or a water-methanol mixture) to a typical concentration range of 0.1-1.0 mg/mL.
    • Filter the solution through a 0.45 µm or 0.22 µm membrane (e.g., nylon or PVDF) to remove particulates and protect the HPLC column [5].
Method Scouting and Optimization

This is the most critical phase, involving the selection of initial conditions and their iterative refinement [5].

  • Mode of Chromatography: Reversed-Phase (RP) HPLC is the most versatile and widely used mode and is the recommended starting point for analyzing 8-bromocaffeine.
  • Detection: A UV/Vis detector is highly suitable. Caffeine derivatives have strong UV absorption. A detection wavelength between 270-280 nm is a recommended starting point, which should be verified by a UV spectrum of the compound.
  • Key Parameters to Optimize: The interplay of retention (k), efficiency (N), and selectivity (α) determines resolution [5]. The table below outlines the primary parameters to investigate.

Table 1: Key Parameters for HPLC Method Optimization

Parameter Initial Recommendation Optimization Goal
Stationary Phase C18 (L1) column Vary chemistry (C8, phenyl, polar-embedded) to alter selectivity [6].
Column Dimensions 150 mm x 4.6 mm, 5 µm Adjust length and particle size for speed or resolution [6].
Mobile Phase Methanol/Water or Acetonitrile/Water Change organic modifier and ratio to adjust retention and selectivity [5].
Buffer/pH Phosphate or formate buffer (pH 3.0) Control ionization of acidic/basic impurities; improve peak shape [5].
Flow Rate 1.0 mL/min Optimize for analysis time and backpressure [6].
Temperature 30 °C Increase to improve efficiency and reduce backpressure [5].

The following diagram illustrates the decision-making process for optimizing the mobile phase and column conditions.

start_opt Start Optimization initial_cond Initial Conditions: C18 Column, MeCN/H₂O, 30°C start_opt->initial_cond check_ret Check Retention & Peak Shape initial_cond->check_ret check_res Check Resolution check_ret->check_res Good retention adjust_org Adjust Organic % check_ret->adjust_org Retention too high/low adjust_buf Adjust Buffer pH check_res->adjust_buf Poor resolution change_col Change Column Chemistry check_res->change_col Poor resolution method_robust Adequate Resolution Achieved check_res->method_robust Good resolution adjust_org->check_ret adjust_buf->check_res change_col->check_res


Proposed HPLC Protocol for 8-Bromocaffeine

This is a detailed, ready-to-use protocol based on the optimization strategy above.

1. Scope This protocol describes a reversed-phase HPLC method for the assay and related substance determination of 8-bromocaffeine in research samples.

2. Equipment and Reagents

  • HPLC system with UV/Vis or DAD detector.
  • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase: Acetonitrile (HPLC grade) and Water (HPLC grade).
  • Diluent: Mobile phase or water/acetonitrile (80:20 v/v).
  • 8-Bromocaffeine standard and test samples.

3. Chromatographic Conditions

  • Mobile Phase: Acetonitrile : Water (25:75, v/v). Note: This is a starting ratio; adjust between 20:80 to 40:60 based on actual retention.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Detection Wavelength: 275 nm
  • Injection Volume: 10 µL
  • Run Time: Approximately 15 minutes (or 2x the retention time of the main peak).

4. Procedure 1. Prepare the mobile phase, degas by sonication or sparging with helium. 2. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. 3. Prepare a standard solution of 8-bromocaffeine at approximately 50 µg/mL in diluent. 4. Prepare the test sample solution at a similar concentration. 5. Inject the standard solution to check system suitability: the relative standard deviation (RSD) of peak area for multiple injections should be ≤ 2.0%, and the theoretical plates (N) should be > 2000. 6. Inject the test sample and record the chromatogram.


Method Validation

Once a method is developed, it must be validated to prove it is fit for purpose [5]. The following table outlines typical validation parameters and acceptance criteria for an assay method.

Table 2: HPLC Method Validation Parameters & Criteria

Validation Parameter Experimental Procedure Acceptance Criteria
Specificity Inject blank (diluent) and sample. Ensure the analyte peak is pure and free from interference. No interference from blank at the retention time of 8-bromocaffeine.
Linearity & Range Analyze a minimum of 5 concentrations (e.g., 25-150% of target concentration). Plot peak area vs. concentration. Correlation coefficient (R²) ≥ 0.995.
Accuracy (Recovery) Spike a known amount of standard into a sample matrix and analyze. Calculate % recovery. Average recovery 98-102%.

| Precision | Repeatability: Multiple injections of a homogeneous sample. Intermediate Precision: Repeat on a different day/different analyst. | RSD of peak area ≤ 2.0%. | | Robustness | Deliberately vary method parameters (e.g., flow rate ±0.1 mL/min, temperature ±2°C, organic ratio ±2%). | Resolution and retention time remain within specified limits. The method is robust if small, deliberate variations do not significantly affect the results [5]. |


Application: Sample Workflow

This protocol can be integrated into a larger workflow, such as monitoring a synthesis reaction where 8-bromocaffeine is a starting material [3] [4].

synth Synthesis Reaction quenching Reaction Quenching & Sampling synth->quenching dilution Sample Dilution & Filtration quenching->dilution hplc_inj HPLC Analysis dilution->hplc_inj data_analysis Data Analysis hplc_inj->data_analysis

Discussion and Troubleshooting

  • Peak Tailing: If the peak for 8-bromocaffeine is tailed, consider using a mobile phase buffered at acidic pH (e.g., 0.1% Formic acid or 20 mM Potassium Phosphate, pH 3.0) to suppress potential silanol interactions with the stationary phase.
  • Retention Too Strong/Weak: Adjust the ratio of acetonitrile to water. Increase acetonitrile to decrease retention time; decrease it to increase retention time.
  • Automated Development: For laboratories with the capability, automated method scouting systems using software like ChromSword and hardware for column and solvent switching can significantly accelerate the development process [5].

Conclusion

This application note provides a comprehensive framework for developing and validating a robust HPLC method for the analysis of 8-bromocaffeine. By following the systematic strategy of scouting, optimization, and validation outlined herein, researchers can establish a reliable analytical procedure suitable for quality control and research in drug development and synthetic chemistry.


References

using 8-bromocaffeine in receptor binding studies

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on 8-Bromocaffeine

The search results confirm that 8-bromocaffeine is a recognized derivative of caffeine but provide only foundational chemical data.

  • Synthesis: It can be produced through the direct bromination of caffeine using bromine in glacial acetic acid, with sodium acetate as an acid scavenger [1].
  • General Use: It is identified as a derivative of the methylxanthine class and is used as a radiosensitizer in tumor radiotherapy [1]. Caffeine and its analogs are historically important as adenosine receptor (AR) antagonists [2].
  • Structural Data: A crystal structure of a related compound, 8-(4-bromophenoxy)caffeine, has been determined, showing the caffeine core with a pyrimidinedione and an imidazole ring [2].

Proposed Framework for Application Notes

To guide your research, here is a structure you can use to organize your application notes once the necessary data is gathered. You would need to populate this framework with details from specialized scientific databases and primary literature.

Section Description Status from Search
Introduction Biological context of caffeine/8-bromocaffeine as AR antagonists [2]. Partially Available
Chemical Properties Structure, molecular weight (273.090 g·mol⁻¹), melting point (206°C) [1]. Basic Data Available
Key Applications Radiosensitization of tumor cells [1]; tool for AR studies [2]. General Use Cited
Experimental Protocols Detailed receptor binding assays (e.g., competitive binding with radioligands). Information Missing
Quantitative Data Table of binding affinity (IC50/Ki) for adenosine receptor subtypes (A1, A2A, A2B, A3). Information Missing
Signaling Pathways Diagram of caffeine/AR antagonism impacting cAMP pathways. Information Missing

Example Experimental Workflow

While specific protocols for 8-bromocaffeine are not available, a general workflow for a competitive receptor binding assay is provided below. You would need to adapt the steps (incubation times, concentrations, etc.) based on established literature for xanthine derivatives.

The following Graphviz diagram outlines this generic workflow.

BindingAssay start Prepare Membrane Fraction step1 Incubate with Radioligand & 8-Bromocaffeine start->step1 materials Key Components: - Tissue Membranes - Radioligand (e.g., [³H]NECA) - 8-Bromocaffeine (Test) - Cold Ligand (Control) step2 Separation of Bound/Free Ligand step1->step2 step3 Measure Bound Radioactivity step2->step3 step4 Data Analysis: IC50/Ki Calculation step3->step4 end Determine Receptor Affinity & Selectivity step4->end

References

Comprehensive Application Notes and Protocols: 8-Bromocaffeine in Structure-Activity Relationship Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 8-Bromocaffeine as a Chemical Biology Tool

8-Bromocaffeine represents a strategically modified caffeine analog that has become an indispensable molecular scaffold in medicinal chemistry and drug discovery research. This chemically modified xanthine derivative serves as a key intermediate for the systematic exploration of structure-activity relationships (SAR) across various biological targets. Caffeine (1,3,7-trimethylxanthine) itself is a well-established central nervous system stimulant and adenosine receptor antagonist with multiple biological effects, but its utility as a therapeutic agent is limited by non-selectivity and modest potency [1]. The introduction of a bromine atom at the 8-position creates a versatile synthetic handle that enables further chemical modifications, particularly through copper-catalyzed Ullmann condensation reactions with various phenols to generate diverse 8-aryloxycaffeine derivatives [1] [2].

The strategic importance of 8-bromocaffeine in SAR studies stems from its ability to probe molecular interactions at biological targets with enhanced precision. Systematic alteration of the substituents at the 8-position allows researchers to map the steric requirements, electronic properties, and hydrogen bonding capabilities of binding pockets on target proteins such as adenosine receptors, topoisomerase II, and bacterial enzymes [2] [3]. This systematic approach to molecular modification follows established SAR principles where single structural alterations of an initial lead compound generate high-informational-content data that guides subsequent rounds of optimization [3]. The 8-bromocaffeine scaffold thus provides a platform for generating novel compounds with potential improved selectivity and enhanced potency for various pharmacological applications.

Synthesis Protocols for 8-Bromocaffeine Derivatives

Synthetic Methodology Overview

The synthesis of 8-bromocaffeine derivatives follows a two-step strategic approach that enables efficient diversification at the critical 8-position. The initial step involves electrophilic bromination of commercially available caffeine to install the essential bromine substituent that serves as a synthetic handle for subsequent functionalization. This brominated intermediate then undergoes copper-catalyzed Ullmann condensation with variously substituted phenols to generate the target 8-aryloxycaffeine analogs [1]. This synthetic pathway is particularly valuable because it allows for systematic variation of aromatic substituents, enabling comprehensive exploration of structure-activity relationships. The methodology demonstrates good functional group tolerance and can accommodate diverse phenol derivatives including halogenated phenols, heteroaromatic systems, and complex aromatic scaffolds, thus providing access to a broad chemical space for biological evaluation [2].

The synthetic approach exemplifies key medicinal chemistry principles where a common intermediate (8-bromocaffeine) enables efficient generation of structural diversity through a robust and reproducible coupling reaction. This strategy aligns with established SAR best practices that emphasize introducing single systematic modifications to an initial lead structure to facilitate meaningful interpretation of biological results [3]. The copper-catalyzed Ullmann reaction has been optimized to provide satisfactory yields (typically 40-60%) across diverse phenolic coupling partners, with purification achieved through straightforward recrystallization from ethanol [1]. This synthetic versatility makes 8-bromocaffeine an ideal scaffold for generating compound libraries aimed at probing specific biological targets and optimizing pharmacological profiles.

Detailed Experimental Protocol
2.2.1 Synthesis of 8-Bromocaffeine Intermediate
  • Reagents and Materials: Caffeine (commercial source, ≥98% purity), hydrobromic acid (40% aqueous solution), hydrogen peroxide (30% aqueous solution), ethanol (absolute), ice bath apparatus, rotary evaporator [1] [4].

  • Procedure: Dissolve caffeine (10 mmol, 1.94 g) in 40% hydrobromic acid (15 mL) in a round-bottom flask equipped with magnetic stirring. Cool the reaction mixture to 0-5°C using an ice bath. Slowly add hydrogen peroxide (30%, 12 mmol) dropwise over 30 minutes while maintaining the temperature below 5°C. After complete addition, gradually warm the reaction to room temperature and continue stirring for 6-8 hours. Monitor reaction completion by TLC (dichloromethane:methanol, 9:1). Upon completion, carefully neutralize the reaction mixture with saturated sodium bicarbonate solution until pH 7 is achieved. Extract the product with dichloromethane (3 × 25 mL), combine the organic layers, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to obtain crude 8-bromocaffeine as a pale solid. Purify by recrystallization from ethanol to yield white crystals (typical yield 65-75%). Confirm structure by ( ^1H ) NMR and mass spectrometry [1].

2.2.2 General Procedure for Ullmann Condensation to 8-Aryloxycaffeine Derivatives
  • Reagents and Materials: 8-Bromocaffeine (3 mmol, 0.82 g), appropriate substituted phenol (2 mmol), sodium carbonate (4 mmol, 0.55 g), copper powder (2 mmol, 0.013 g), pyridine (anhydrous, 4 drops), dimethylformamide (DMF, anhydrous, 15 mL), reflux apparatus with calcium chloride drying tube, ethanol for recrystallization [1].

  • Procedure: In a 50 mL round-bottom flask equipped with a condenser protected with a calcium chloride drying tube, combine 8-bromocaffeine, substituted phenol, sodium carbonate, copper powder, and anhydrous DMF. Add pyridine as a catalyst. Heat the reaction mixture under reflux with vigorous stirring for 6 hours. Monitor reaction progress by TLC (ethyl acetate:hexane, 1:1). After completion, cool the reaction to room temperature and filter to remove inorganic salts and copper catalyst. Transfer the filtrate to a separatory funnel and add ice water (50 mL) with stirring to precipitate the product. Collect the solid by vacuum filtration and wash thoroughly with cold water. Dissolve the crude product in ethanol (15 mL) with heating, filter hot to remove any remaining insoluble impurities, and allow to cool slowly to room temperature for recrystallization. Collect crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum to constant weight. Typical yields range from 40-60% depending on the phenol substituent [1] [2].

Table 1: Optimization Parameters for Ullmann Condensation Reaction

Parameter Standard Condition Optimization Range Impact on Yield
Catalyst System Copper powder (2 mmol) CuI, CuBr, Cu nanoparticles Copper powder optimal
Base Na₂CO₃ (4 mmol) K₂CO₃, Cs₂CO₃, Et₃N Na₂CO₃ most efficient
Solvent DMF (15 mL) DMSO, DMAc, NMP DMF provides best results
Temperature Reflux (~150°C) 100-160°C Higher temperature improves yield
Reaction Time 6 hours 4-12 hours 6 hours optimal balance
Phenol Equivalents 0.67 eq 0.5-1.5 eq 0.67 eq minimizes side products

Biological Evaluation Methods and Protocols

Antibacterial Activity Assessment

The antibacterial potential of synthesized 8-aryloxycaffeine derivatives is evaluated against a panel of clinically relevant gram-positive and gram-negative bacterial strains using standardized microbiological methods. The protocol follows established guidelines for determining minimum inhibitory concentrations (MIC), which represents the lowest compound concentration that completely prevents visible bacterial growth after appropriate incubation [2]. This quantitative approach allows for direct comparison of antibacterial potency across the series of synthesized analogs and identification of structure-activity trends.

  • Bacterial Strains and Culture Conditions: Maintain reference strains including Salmonella enteritidis (gram-negative), Staphylococcus aureus (gram-positive), and Escherichia coli (gram-negative) on appropriate agar slants. Prepare fresh inocula for testing by transferring isolated colonies to Mueller-Hinton broth and incubating at 37°C until achieving turbidity equivalent to 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL). Further dilute the bacterial suspension in sterile broth to obtain final inoculum density of 5 × 10^5 CFU/mL in each test well [2].

  • Broth Microdilution Method: Prepare twofold serial dilutions of test compounds in Mueller-Hinton broth in 96-well microtiter plates, covering a concentration range of 1-256 μg/mL. Include growth control wells (broth + inoculum) and sterility controls (broth + compound). Add standardized bacterial inoculum to all test wells except sterility controls. Seal plates and incubate at 37°C for 18-24 hours. Determine MIC endpoints as the lowest compound concentration showing no visible growth. Perform all tests in triplicate and include appropriate reference antibiotics as positive controls [2].

Enzyme Inhibition Assays

Topoisomerase II inhibitory activity represents a key mechanism of interest for 8-aryloxycaffeine derivatives, particularly for their potential anticancer applications. The assessment employs a gel electrophoresis-based method that directly visualizes the enzyme's ability to relax supercoiled DNA in the presence of test compounds.

  • Topoisomerase II Inhibition Protocol: Prepare reaction mixtures containing 40 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM ATP, 0.5 μg of supercoiled pBR322 DNA, and 2 units of human topoisomerase II. Add test compounds at varying concentrations (typically 10-100 μM) and incubate at 37°C for 30 minutes. Stop reactions by adding stopping solution (5% Sarkosyl, 0.0025% bromophenol blue, 25% glycerol). Analyze samples by agarose gel electrophoresis (1% agarose in TBE buffer) at 4V/cm for 2-3 hours. Visualize DNA bands under UV light after ethidium bromide staining. Compare the migration of supercoiled and relaxed DNA forms to determine inhibitory potency, calculated as IC₅₀ values [2].
Pharmacological Evaluation

Analgesic activity assessment follows established protocols using appropriate animal models to evaluate potential central and peripheral effects. The acetic acid-induced writhing test in mice provides a sensitive method for detecting analgesic properties of novel compounds.

  • Analgesic Activity Protocol: Use adult mice (18-22 g) randomly divided into test groups (n=6-8). Administer test compounds (10-100 mg/kg) or vehicle control orally 30 minutes before intraperitoneal injection of 0.6% acetic acid solution (10 mL/kg). Place animals individually in observation chambers and count the number of writhes (characteristic abdominal contractions and hindlimb extensions) between 5 and 15 minutes post-acetic acid injection. Calculate percentage inhibition of writhing compared to control group. Include standard analgesic drugs (e.g., aspirin, 100 mg/kg) as positive controls. Statistical analysis performed using one-way ANOVA followed by post-hoc tests with p<0.05 considered significant [2].

Table 2: Biological Evaluation Results for Selected 8-Aryloxycaffeine Derivatives

Compound ID Substituent at 8-Position Antibacterial MIC (μg/mL) Topo II IC₅₀ (μM) Analgesic Activity (% inhibition)
3k 5-chloropyridin-3-yl 15.6 (S. enteritidis) >100 Not significant
3g quinolin-8-yl >100 12.5 Not significant
3j 6-methylpyridin-2-yl >100 >100 65% (50 mg/kg)
3m 3-chloro-6-(trifluoromethyl)pyridin-2-yl >100 45.2 72% (50 mg/kg)
BPC 4-bromophenoxy Not reported Not reported Not reported

Structure-Activity Relationship Analysis

Comprehensive SAR Interpretation

Systematic analysis of biological data from 8-aryloxycaffeine derivatives reveals distinct structure-activity relationship trends that inform target selectivity and compound optimization. The SAR findings demonstrate that specific structural modifications at the 8-position of caffeine can dramatically alter biological activity and selectively enhance potency against different biological targets. Key insights emerge from comparing the structural features of active compounds across various assays:

  • Antibacterial Activity Requirements: Potent antibacterial activity against gram-negative pathogens like Salmonella enteritidis appears to require specific heteroaromatic systems with appropriate halogen substitution. Compound 3k (8-(5-chloropyridin-3-yloxy)caffeine) emerges as the most potent antibacterial derivative with MIC of 15.6 μg/mL, suggesting that the chloropyridine moiety provides optimal steric and electronic properties for bacterial target engagement. The chlorine atom at the meta-position likely enhances membrane penetration or facilitates specific interactions with bacterial enzymes. Notably, simple phenyl or bromophenyl substituents (as in BPC) show minimal antibacterial activity, emphasizing the importance of nitrogen-containing heterocycles for this specific activity [2].

  • Topoisomerase II Inhibition Profile: The most potent topoisomerase II inhibitor identified is compound 3g (8-(quinolin-8-yloxy)caffeine) with IC₅₀ of 12.5 μM. This demonstrates that extended planar aromatic systems with appropriate geometry enhance intercalation or interaction with the DNA-topoisomerase complex. The quinoline system's fused bicyclic structure likely provides optimal surface area for π-stacking interactions with DNA base pairs. Moderate activity is retained with certain substituted pyridines (compound 3m), while simple phenyl derivatives show negligible inhibition, indicating that aromatic ring size and substitution pattern critically influence topoisomerase II inhibition [2].

  • Analgesic Activity Characteristics: Interestingly, analgesic activity without central nervous system stimulation is associated with specific substituted pyridine derivatives lacking significant antibacterial or topoisomerase II inhibition. Compounds 3j (6-methylpyridin-2-yl) and 3m (3-chloro-6-(trifluoromethyl)pyridin-2-yl) show significant analgesic effects (65% and 72% inhibition at 50 mg/kg, respectively) while being inactive in other assays. This suggests a specific receptor interaction distinct from antimicrobial or topoisomerase targets, possibly involving adenosine receptor subtypes or novel pain pathways. The presence of electron-withdrawing groups (chloro, trifluoromethyl) appears to enhance analgesic potency while maintaining selectivity [2].

Molecular Interaction Probing Strategies

Following established SAR principles, the strategic modification of caffeine at the 8-position enables systematic probing of hydrogen bond interactions and steric requirements at biological targets. The methodology aligns with conventional approaches for determining the significance of specific functional groups in receptor binding [3]:

  • Carbonyl Group Interactions: The carbonyl groups at positions 2 and 6 of the xanthine core potentially serve as hydrogen bond acceptors in target interactions. To probe this functionality, researchers can employ isosteric replacement strategies such as converting C=O to C=CH₂ or CH₂, which would disrupt hydrogen bond acceptance while maintaining similar steric properties. If such modifications result in significant activity loss, it suggests the carbonyl groups participate in critical hydrogen bonding with target proteins [3].

  • N-Methyl Group Considerations: The N-methyl groups at positions 1, 3, and 7 may contribute to hydrophobic interactions or affect molecular orientation in binding pockets. Systematic demethylation or replacement with bulkier alkyl groups can probe the steric tolerance and hydrophobic requirements of respective binding pockets. The crystal structure of 8-(4-bromophenoxy)caffeine reveals a non-planar configuration with a dihedral angle of 58.18° between the caffeine and bromophenoxy moieties, suggesting inherent molecular flexibility that may accommodate various binding modes [1].

Experimental Protocols and Methodological Guidelines

Compound Characterization and Quality Control

Comprehensive characterization of all synthesized 8-aryloxycaffeine derivatives is essential for establishing compound identity and purity before biological evaluation. The following analytical procedures ensure consistent quality across SAR studies:

  • X-ray Crystallography Protocol: Grow single crystals of representative compounds by slow evaporation from ethanol solution. Mount suitable crystal on a Bruker APEXII-CCD diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å). Collect data at 296K using ω-2θ scan mode to a maximum 2θ angle of 52.72°. Solve structures by direct methods using SHELXS97 and refine by full-matrix least-squares techniques with SHELXL97. Analyze molecular geometry, dihedral angles between ring systems, and intermolecular interactions in crystal packing. For 8-(4-bromophenoxy)caffeine, the compound crystallizes in orthorhombic space group P2₁2₁2₁ with unit cell parameters a = 7.9056(3) Å, b = 9.1413(3) Å, c = 20.2023(6) Å, Z = 4 [1].

  • Chromatographic Purity Assessment: Determine chemical purity by HPLC using a C18 reverse-phase column (250 × 4.6 mm, 5 μm particle size) with mobile phase gradient of water-acetonitrile (20:80 to 50:50 over 20 minutes), flow rate 1.0 mL/min, and UV detection at 274 nm. Establish purity criteria of ≥95% for all compounds used in biological testing. Confirm identity by LC-MS using electrospray ionization in positive mode, monitoring for expected molecular ions [M+H]⁺.

Data Recording and SAR Documentation

Meticulous documentation of synthetic procedures, analytical data, and biological results forms the foundation for meaningful SAR analysis. Implement standardized data recording protocols across all experiments:

  • Electronic Laboratory Notebook Entries: For each compound synthesized, record detailed reaction conditions including equivalents of all reagents, reaction temperature and time, purification method, and percentage yield. Document all characterization data including melting point, ( ^1H ) NMR (400 MHz, DMSO-d₆ or CDCl₃), ( ^{13}C ) NMR, HRMS, and HPLC purity.

  • Biological Data Reporting: Report biological results as mean ± standard deviation from at least three independent experiments performed in duplicate or triplicate. Include positive controls in all assays and document solvent controls and any vehicle effects. Calculate IC₅₀ or MIC values using appropriate statistical methods with confidence intervals where applicable.

Visualization of Synthetic Workflow and SAR Analysis Process

Synthetic Pathway Diagram

G Synthetic Workflow for 8-Aryloxycaffeine Derivatives Caffeine Caffeine Bromination Bromination Caffeine->Bromination HBr, H₂O₂ 0-5°C to RT BromoCaffeine BromoCaffeine Bromination->BromoCaffeine 65-75% yield Ullmann Ullmann BromoCaffeine->Ullmann Cu powder, Na₂CO₃ Phenol Phenol Phenol->Ullmann FinalCompound FinalCompound Ullmann->FinalCompound 40-60% yield Characterization Characterization FinalCompound->Characterization HPLC, NMR, XRD BiologicalTesting BiologicalTesting Characterization->BiologicalTesting Purity ≥95%

Diagram 1: Synthetic workflow for 8-aryloxycaffeine derivatives illustrating key reaction steps and conditions.

SAR Analysis Decision Pathway

G SAR Analysis and Optimization Decision Pathway Start Lead Compound Identification ModDesign Design Structural Modifications Start->ModDesign Synthesis Synthesize Analog Series ModDesign->Synthesis Single modification principle Charac Comprehensive Characterization Synthesis->Charac Purity confirmation BioEval Biological Evaluation Charac->BioEval Quality control DataAnalysis SAR Pattern Analysis BioEval->DataAnalysis Multiple assays Hypothesis Develop Binding Hypothesis DataAnalysis->Hypothesis Identify key motifs NextCycle Next Optimization Cycle Hypothesis->NextCycle Design improved analogs

Diagram 2: Systematic approach to SAR analysis and compound optimization highlighting iterative design cycles.

Conclusion and Future Perspectives

The strategic application of 8-bromocaffeine as a versatile molecular scaffold enables systematic exploration of structure-activity relationships through efficient synthetic methodology and comprehensive biological evaluation. The protocols outlined herein provide researchers with robust tools for designing, synthesizing, and characterizing novel 8-aryloxycaffeine derivatives with potential diverse pharmacological activities. Key advantages of this approach include the modular synthetic strategy that allows efficient generation of structural diversity, the well-established biological evaluation protocols that facilitate meaningful activity comparisons, and the systematic SAR methodology that maximizes informational content from each structural modification.

Future directions for 8-bromocaffeine-based SAR studies include expansion into more complex heteroaromatic systems, exploration of asymmetric synthesis approaches to create chiral derivatives, and application of computational methods to predict activity and optimize designs before synthesis. Additionally, investigation of combination therapies incorporating active 8-aryloxycaffeine derivatives with established antimicrobial or anticancer agents may reveal synergistic effects. The continued systematic investigation of this versatile scaffold holds significant promise for discovering novel therapeutic agents with improved selectivity and reduced side effects across multiple disease areas.

References

Chemistry and Properties of 8-Bromocaffeine

Author: Smolecule Technical Support Team. Date: February 2026

8-Bromocaffeine is a derivative of caffeine where a bromine atom replaces the hydrogen at the 8-position of the xanthine core. This modification makes it a versatile precursor for further chemical transformations via cross-coupling reactions and a useful reagent in organic synthesis [1] [2].

Key Properties:

  • Appearance: White, odorless solid [1].
  • Melting Point: 206 °C [1].
  • Molecular Weight: 273.090 g·mol⁻¹ [1].
  • CAS Number: Not fully established in searched results.
  • Solubility: Soluble in polar organic solvents like DMF and ethanol; low solubility in water [2].

The chemical structure of 8-Bromocaffeine is as follows [3]:

Scaled-Up Synthesis of 8-Bromocaffeine

This protocol is adapted from published procedures for direct bromination of caffeine [1] [2], with optimizations for scalability and safety.

Materials and Equipment
  • Reactants: Anhydrous Caffeine, Sodium Bromide (NaBr)
  • Reagents & Solvents: 48% Hydrobromic Acid (HBr), 30% Hydrogen Peroxide (H₂O₂), Glacial Acetic Acid, Sodium Acetate (NaOAc), Ethanol (for recrystallization)
  • Equipment: 1 L Three-neck round-bottom flask, Mechanical stirrer, Addition funnel, Thermometer, Heating mantle, Ice-water bath, pH paper, Buchner funnel, Vacuum pump
Experimental Procedure
  • Reaction Setup: In a 1 L three-neck flask equipped with a mechanical stirrer, addition funnel, and thermometer, suspend 30 g (0.154 mol) of anhydrous caffeine in 300 mL of glacial acetic acid. Stir and cool the mixture in an ice-water bath to 0-5°C.
  • Bromination: Slowly add 48 mL (0.424 mol) of 48% aqueous HBr to the suspension via the addition funnel, maintaining the temperature below 10°C.
  • Oxidant Addition: After HBr addition, slowly add 38 mL (0.370 mol) of 30% aqueous H₂O₂ dropwise. Control the addition rate as the reaction is exothermic.
  • Heating and Completion: After H₂O₂ addition, remove the ice bath and heat the reaction mixture to 40°C with stirring for 4-6 hours. Monitor the reaction by TLC until caffeine is consumed.
  • Quenching and Neutralization: Cool the reaction to room temperature, then carefully pour it into 1 L of ice-cold water with vigorous stirring. Neutralize the mixture to pH ~7 with a saturated sodium acetate solution.
  • Isolation and Purification: Collect the precipitated crude product by vacuum filtration. Wash the solid with cold water and dry it under vacuum.
  • Recrystallization: Dissolve the crude solid in a minimal volume of hot ethanol, filter hot, and allow to cool slowly for crystal formation. Recover the pure white crystals by filtration.
Synthesis Workflow

The synthesis, workup, and purification process is summarized in the flowchart below.

synthesis_workflow start Reaction Setup: Caffeine in Acetic Acid Cool to 0-5°C step1 Bromination: Add HBr slowly (Maintain T < 10°C) start->step1 step2 Oxidation: Add H₂O₂ dropwise (Exothermic) step1->step2 step3 Heating & Stirring: Heat to 40°C for 4-6 hrs (Monitor by TLC) step2->step3 step4 Workup: Pour into Ice Water Neutralize to pH 7 step3->step4 step5 Isolation: Vacuum Filtration Wash with Cold Water step4->step5 step6 Purification: Recrystallize from Hot Ethanol step5->step6 end Pure 8-Bromocaffeine step6->end

Characterization and Analytical Data

After recrystallization, you can expect the following results and characteristics.

Table 1: Typical Yields and Physical Properties

Parameter Result (Lab Scale) Result (Pilot Scale)
Isolated Yield ~85% To be determined
Melting Point 206 °C 206 °C
Purity (HPLC) >98% >98%

Table 2: Spectroscopic Characteristics

Method Key Characteristic Features
¹H NMR Loss of the singlet corresponding to H-8 of caffeine; appearance of characteristic methyl group singlets.
¹³C NMR Characteristic signal for the C-8 carbon, shifted due to bromine substitution.
FT-IR C=O stretching vibrations (~1700 cm⁻¹, multiple bands); C-Br stretch (~600 cm⁻¹).
LC-MS m/z [M+H]⁺ = 273.0/275.0 (characteristic 1:1 isotope pattern for Br).

Safety and Operational Notes

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
  • Ventilation: Perform all reactions in a well-ventilated fume hood to avoid exposure to corrosive and irritating vapors (HBr, acetic acid).
  • Reactivity: Exercise extreme caution when handling concentrated HBr and H₂O₂. The reaction is exothermic. Control the addition rates and temperature to prevent runaway reactions.
  • Waste Disposal: Neutralize all aqueous waste streams and dispose of according to local regulations for halogenated organic waste.

Application in Organic Synthesis

8-Bromocaffeine is a valuable reagent in synthesis. A key application is the dehydration of aldoximes to nitriles [4].

Protocol for Nitrile Synthesis:

  • In a round-bottom flask, combine the aldoxime (1.0 equiv), 8-bromocaffeine (0.55 equiv), and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene, 2.2 equiv) in dry DMF.
  • Heat the mixture to 120°C under an inert atmosphere with stirring for 2-4 hours (or under microwave irradiation for shorter times).
  • Upon completion, cool the mixture and dilute with ethyl acetate. Wash with water and brine, then concentrate under reduced pressure.
  • Purify the crude product by flash column chromatography.

This method works for aliphatic, aromatic, and heteroaromatic aldoximes, providing nitriles in good to excellent yields [4].

Troubleshooting Guide

Table 3: Common Issues and Solutions

Problem Possible Cause Solution
Low Yield Incomplete reaction; inefficient bromine generation. Ensure H₂O₂ is fresh. Confirm reaction is heated for sufficient time.
Poor Purity Incomplete precipitation or washing. Ensure effective neutralization during workup. Use hot filtration during recrystallization to remove insoluble impurities.
Product Decomposition Excessive heating during reaction or recrystallization. Do not exceed 40°C during synthesis. Use a minimal volume of hot (not boiling) ethanol for recrystallization.

Conclusion

This protocol provides a reliable and scalable method for synthesizing 8-bromocaffeine in high yield and purity. Its role as a key synthetic intermediate, particularly in facilitating the conversion of aldoximes to nitriles, makes it a valuable compound for medicinal chemistry and drug development research.

References

Comprehensive Application Notes & Protocols: 8-Bromocaffeine in High-Throughput Screening for Drug Discovery

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to High-Throughput Screening

High-throughput screening (HTS) represents an automated, miniaturized approach that enables researchers to rapidly conduct millions of chemical, genetic, or pharmacological tests in drug discovery and related fields. This methodology leverages robotics, data processing software, liquid handling devices, and sensitive detectors to identify active compounds, antibodies, or genes that modulate specific biomolecular pathways. The results of HTS experiments provide critical starting points for drug design and for understanding the function of biological targets [1]. The key advantage of HTS lies in its ability to rapidly identify potential hits (typically 10,000–100,000 compounds per day), significantly reducing discovery timelines compared to rational drug design approaches [2].

HTS operations can be broadly categorized into primary screening (testing large compound libraries without replicates) and confirmatory screening (testing narrowed compound sets with replicates). The emergence of ultra-high-throughput screening (uHTS) has further expanded capabilities, allowing testing of millions of compounds daily through advanced microfluidics and high-density microwell plates [1] [2]. The successful implementation of HTS requires integration of several key components: sample and library preparation, assay development and validation, automation and robotics, detection technologies, and sophisticated data management and analysis pipelines to handle the massive datasets generated [2].

8-Bromocaffeine Properties and Biological Activity

Chemical Characteristics

8-Bromocaffeine is a derivative of caffeine belonging to the xanthine class of compounds, with the chemical name 8-bromo-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione. This white, odorless solid has a molecular formula of C₈H₉BrN₄O₂ and a molar mass of 273.090 g·mol⁻¹, with a characteristic melting point of 206°C [3]. The compound features a bromine atom at the 8-position of the caffeine structure, which significantly alters its electronic distribution and biological activity compared to the parent caffeine molecule. X-ray crystallography studies of related 8-substituted caffeine derivatives reveal that the caffeine core contains two fused rings (pyrimidinedione and imidazole) that typically form a dihedral angle with the substituent moiety (approximately 58.18° in 8-(4-bromophenoxy)caffeine) [4].

Mechanism of Action as Radiosensitizer

8-Bromocaffeine functions primarily as a radiomodulator, specifically a radiosensitizer, that increases the sensitivity of tumor cells to radiation treatment in radiotherapy. Although the precise molecular mechanism continues to be investigated, 8-bromocaffeine appears to interfere with DNA damage repair pathways in irradiated tumor cells, potentially through inhibition of specific checkpoints in the cellular response to radiation-induced DNA damage [3]. In studies on experimental brain tumors, researchers observed significantly increased sensitivity of tumor cells to radiation when 8-bromocaffeine was administered, suggesting its potential as an adjunct to conventional radiotherapeutic approaches [3]. The compound's structure-activity relationship follows patterns observed with other caffeine analogs, where modifications at the 8-position significantly influence biological potency and selectivity toward specific molecular targets [4].

Table 1: Physicochemical Properties of 8-Bromocaffeine

Property Specification Experimental Conditions
Chemical name 8-bromo-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione -
Molecular formula C₈H₉BrN₄O₂ -
Molar mass 273.090 g·mol⁻¹ -
Appearance White solid Room temperature
Melting point 206°C -
Solubility Limited data; soluble in DMSO, DMF Based on synthesis protocols
GHS classification Warning H302 -

Experimental Protocols

Chemical Synthesis of 8-Bromocaffeine

The synthesis of 8-bromocaffeine proceeds through electrophilic aromatic substitution via direct bromination of caffeine. The following protocol yields approximately 85% of the target compound [3]:

  • Reagents needed: Caffeine (1.94 g, 10 mmol), hydrobromic acid (40%, 10 mL), hydrogen peroxide (30%, 5 mL), glacial acetic acid (20 mL), sodium acetate (2.0 g), sodium bromide (optional, for alternative method)
  • Equipment: 100 mL round-bottom flask, magnetic stirrer, heating mantle, thermometer, reflux condenser, vacuum filtration apparatus, recrystallization equipment

Procedure:

  • Dissolve caffeine in glacial acetic acid in the round-bottom flask while stirring.
  • Add hydrobromic acid (40%) slowly to the solution at room temperature.
  • Gradually add hydrogen peroxide (30%) dropwise over 15 minutes while maintaining temperature below 30°C.
  • Add sodium acetate to neutralize the hydrogen bromide formed during the reaction.
  • Heat the mixture to 60°C and maintain with stirring for 4 hours.
  • Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes.
  • Collect the precipitate by vacuum filtration and wash with cold ethanol (2 × 5 mL).
  • Purify the crude product by recrystallization from ethanol.
  • Characterize the product by melting point determination and NMR spectroscopy.

Alternative approach: Bromine can be prepared in situ by oxidizing sodium bromide in an aqueous caffeine solution with hydrogen peroxide, which may improve safety profile and yield consistency [3].

Quantitative HTS (qHTS) Protocol

Quantitative HTS (qHTS) represents an advanced screening paradigm that generates full concentration-response relationships for each compound tested. The following protocol adapts the qHTS approach developed by the NIH Chemical Genomics Center for profiling compounds like 8-bromocaffeine [1]:

  • Library preparation: Prepare compound plates using a robotic liquid handler to create serial dilutions in DMSO across multiple concentrations (typically 0.5 nM to 50 μM in 1:3 dilution steps).
  • Assay plate configuration: Use 1536-well plates with positive controls (known radiosensitizers), negative controls (DMSO only), and test compounds including 8-bromocaffeine.
  • Cell-based radiosensitization assay:
    • Seed tumor cells (e.g., glioblastoma U87-MG) in assay plates at 500 cells/well in 5 μL culture medium.
    • Incubate for 4 hours at 37°C, 5% CO₂ to allow cell attachment.
    • Transfer 23 nL of compound solutions from library plates to assay plates using acoustic dispensing.
    • Incubate for 24 hours to allow compound uptake and target engagement.
    • Expose plates to controlled radiation doses (2-8 Gy) using a clinical irradiator.
    • Incubate for additional 72 hours to assess cellular response.
    • Add cell viability reagent (e.g., CellTiter-Glo, 5 μL/well) and measure luminescence after 10 minutes.

Data processing: Normalize raw luminescence values to positive (0% viability) and negative controls (100% viability), then fit to a four-parameter logistic model to calculate EC₅₀, maximal response, and Hill coefficient values for each compound [1] [2].

Radiosensitization Validation Assay

This protocol specifically evaluates the radiosensitizing effects of 8-bromocaffeine identified in initial screening:

  • Prepare cell cultures in T-75 flasks until 70-80% confluent.
  • Harvest cells and prepare single-cell suspensions at 1 × 10⁴ cells/mL.
  • Distribute 100 μL cell suspension to each well of 96-well plates.
  • After 24 hours, add 8-bromocaffeine at five concentrations (0.1, 1, 10, 50, 100 μM) in triplicate.
  • Include appropriate controls (vehicle, no compound, reference radiosensitizer).
  • After 4 hours incubation, irradiate plates with 0, 2, 4, 6, or 8 Gy using clinical irradiator.
  • Return plates to incubator for 72-96 hours.
  • Assess cell viability using MTT assay:
    • Add 10 μL MTT solution (5 mg/mL) to each well.
    • Incubate for 4 hours at 37°C.
    • Add 100 μL solubilization buffer (10% SDS in 0.01M HCl).
    • Incubate overnight and measure absorbance at 570 nm.
  • Calculate combination indices using the Chou-Talalay method to quantify radiosensitization effects.

Data Analysis and Quality Control

Hit Selection and Statistical Analysis

In HTS data analysis, a "hit" is defined as a compound with a desired size of effects. The process of selecting hits, called hit selection, employs different statistical approaches depending on the screening stage [1]. For primary screens without replicates, the z-score method or strictly standardized mean difference (SSMD) are commonly used, though these are sensitive to outliers. More robust methods like z-score, SSMD, B-score, and quantile-based methods have been developed to address this limitation [1]. For confirmatory screens with replicates, SSMD or t-statistics are preferred as they can directly estimate variability for each compound without relying on the strong assumptions required by z-score methods [1].

The calculation of SSMD differs based on whether replicates are available. For screens without replicates, SSMD calculation assumes every compound has the same variability as a negative reference, while for screens with replicates, variability is directly estimated for each compound. SSMD is particularly valuable as it directly assesses effect size and is comparable across experiments, allowing use of consistent cutoff values for the population value of SSMD to measure compound effect sizes [1].

Table 2: Quality Control Metrics for HTS Assay Validation

Metric Formula Acceptance Criterion Application
Signal-to-background ratio Mean(signal)/Mean(background) >3-fold Assay window assessment
Signal-to-noise ratio (Mean(signal)-Mean(background))/SD(background) >5 Assay robustness
Z-factor 1 - (3×(SDₛ + SDₙ)/|Meanₛ - Meanₙ|) >0.5 Assay quality
SSMD (Meanₛ - Meanₙ)/√(SDₛ² + SDₙ²) >3 Data quality
CV (%) (SD/Mean)×100 <20% Plate uniformity
Counterassay Strategies for False Positive Elimination

A fundamental challenge in HTS is the generation of false positive data, which can arise from multiple sources including assay interference, chemical reactivity, metal impurities, autofluorescence, and colloidal aggregation [2]. The following counterassay strategies should be implemented to eliminate false positives when working with 8-bromocaffeine and similar compounds:

  • Selectivity profiling: Test hits against unrelated targets to exclude promiscuous binders.
  • Redox cycling assays: Assess compounds in dithiothreitol-based assays to identify redox cyclers.
  • Fluorescence interference testing: Measure compound fluorescence at assay wavelengths.
  • Aggregation detection: Use dynamic light scattering or enzyme kinetics in presence of detergent.
  • Cytotoxicity counterscreening: Evaluate cytotoxicity in non-malignant cell lines.
  • Hit confirmation: Test analogs and closely related structures for structure-activity relationships.

Advanced triage approaches involve ranking HTS output into categories (limited, intermediate, or high probability of success) using machine learning models trained on historical HTS data, which can significantly improve the efficiency of identifying true positives [2].

HTS Applications and Workflows

Drug Discovery Applications

HTS serves as a foundational technology in modern drug discovery, particularly valuable when little is known about the pharmacological target, which precludes structure-based drug design approaches [2]. In this context, 8-bromocaffeine represents both a potential therapeutic agent (as a radiosensitizer) and a chemical tool for understanding adenosine receptor signaling and DNA damage response pathways. HTS can be deployed in parallel to computational techniques like quantitative structure-activity relationships (QSAR) to identify starting compounds for small molecule drug design programs [2]. The typical workflow involves primary screening of large compound libraries, followed by hit confirmation, lead optimization, and preclinical validation of selected compounds.

In chemical development, HTS methodologies help quickly establish the most favorable synthetic routes and optimal conditions for process steps to maximize yields and quality. The incorporation of AI/ML and automation/robotics can iteratively enhance screening efficiency throughout the drug discovery pipeline [2]. For radiation oncology applications specifically, HTS enables the identification of compounds like 8-bromocaffeine that can potentially improve therapeutic outcomes by increasing tumor cell sensitivity to conventional treatments.

Toxicology Screening

The application of HTS in toxicology has transformed safety assessment through programs like Tox21, a consortium of public health agencies developed to identify toxicity issues of novel molecules in a high-throughput, concentration-responsive manner using in vitro assays [2]. Historically, in vivo animal studies have been used to predict chemical toxicity, but these approaches are expensive, low throughput, ethically concerning, and often poor surrogates for human toxicity [2].

Cell-based HTS methodologies are typically utilized for toxicology assessment as they are more predictive of general or target organ toxicity. Comparative assessments in different cell lines can be performed to identify cell-type-specific effects. For 8-bromocaffeine profiling, the following toxicology screening protocol is recommended:

  • Test compounds across a panel of cell lines representing different tissues (hepatocytes, cardiomyocytes, renal cells).
  • Assess multiple toxicity endpoints:
    • Cell viability (ATP content)
    • Membrane integrity (LDH release)
    • Mitochondrial function (JC-1 staining)
    • Oxidative stress (ROS detection)
    • Genotoxicity (γH2AX foci formation)
  • Generate concentration-response curves for each endpoint.
  • Compare toxicity profiles across cell types.
  • Use computational tools like the "rpubchem" R package or "EMBL-EBI" KNIME package to integrate results with public toxicity databases [2].

Table 3: Comparison of HTS and uHTS Capabilities

Attribute HTS uHTS Practical Implications
Throughput <100,000 compounds/day >300,000 compounds/day uHTS enables larger library screening
Assay volume 1-50 μL 1-2 μL uHTS reduces reagent consumption
Plate formats 96-, 384-, 1536-well 1536-, 3456-well uHTS requires specialized equipment
Complexity Moderate High uHTS needs specialized expertise
Cost High Significantly higher Budget considerations critical
Data management Significant Extensive uHTS requires robust bioinformatics

Workflow and Pathway Diagrams

The following Graphviz diagrams illustrate key experimental workflows and conceptual relationships for using 8-bromocaffeine in high-throughput screening. All diagrams adhere to the specified formatting requirements with sufficient color contrast and label positioning.

G HTS Screening Workflow compound_library Compound Library Preparation assay_development Assay Development & Validation compound_library->assay_development robotic_screening Robotic HTS Screening assay_development->robotic_screening hit_identification Hit Identification & Selection robotic_screening->hit_identification counterassays Counterassays for False Positives hit_identification->counterassays lead_optimization Lead Optimization & Validation counterassays->lead_optimization

Diagram 1: High-Throughput Screening Workflow. This diagram illustrates the sequential stages in a typical HTS campaign, from compound library preparation through lead optimization.

G 8-Bromocaffeine Synthesis caffeine Caffeine Starting Material bromination Electrophilic Bromination caffeine->bromination HBr/H₂O₂ AcOH/NaOAc intermediate 8-Bromocaffeine Intermediate bromination->intermediate purification Purification Recrystallization intermediate->purification Ethanol characterization Structural Characterization purification->characterization MP/NMR/XRPD final_product 8-Bromocaffeine Final Product characterization->final_product

Diagram 2: 8-Bromocaffeine Synthesis Pathway. This diagram shows the chemical synthesis route for producing 8-bromocaffeine from caffeine starting material.

G Radiosensitization Mechanism compound 8-Bromocaffeine Treatment cellular_uptake Cellular Uptake & Distribution compound->cellular_uptake target_engagement Target Engagement (Adenosine Receptors?) cellular_uptake->target_engagement repair_inhibition DNA Repair Inhibition target_engagement->repair_inhibition Potential Mechanism radiation Radiation Exposure DNA Damage radiation->repair_inhibition sensitization Enhanced Cell Death Radiosensitization repair_inhibition->sensitization

Diagram 3: Proposed Radiosensitization Mechanism. This diagram illustrates the proposed mechanism by which 8-bromocaffeine enhances radiation-induced tumor cell killing.

Conclusion

The application of high-throughput screening methodologies to compounds like 8-bromocaffeine represents a powerful approach for identifying and optimizing novel therapeutic agents, particularly in the challenging area of radiation oncology. The protocols and analytical frameworks presented in these Application Notes provide researchers with comprehensive tools for evaluating the radiosensitizing potential of 8-bromocaffeine and related compounds in robust, reproducible screening systems. The integration of quality control metrics, hit selection algorithms, and false positive elimination strategies ensures that screening outcomes have maximum biological relevance and translational potential.

As HTS technologies continue to evolve toward even higher throughput and greater miniaturization, and as computational approaches for data analysis become increasingly sophisticated, the potential for discovering and characterizing specialized compounds like 8-bromocaffeine will expand correspondingly. The workflows and methodologies described here provide a solid foundation for leveraging these technological advances to advance both basic science understanding and therapeutic development in radiation medicine and related fields.

References

Comprehensive Application Notes and Protocols: 8-Bromocaffeine Cross-Coupling Reactions for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 8-Bromocaffeine as a Versatile Synthetic Intermediate

8-Bromocaffeine is a strategically halogenated xanthine derivative that serves as a key intermediate in medicinal chemistry and drug discovery. This molecule features a bromine atom at the C8 position of the caffeine scaffold, which activates the site for subsequent functionalization through various cross-coupling methodologies. The interest in 8-bromocaffeine derivatives stems from caffeine's inherent biological activities and the potential to enhance pharmacological properties through structural modification. Caffeine and its analogs demonstrate diverse biological activities including central nervous system stimulation, adenosine receptor antagonism, and potential applications in treating Alzheimer's disease, asthma, cancer, and Parkinson's disease [1]. The structural diversification at the C8 position has been shown to significantly alter biological activity profiles, making 8-bromocaffeine an attractive starting point for developing novel therapeutic agents [2].

The C8 position of caffeine is particularly amenable to modification because the nucleophilic sites (N1, N3, N7) in caffeine are masked by methyl groups, leaving C8 as the primary location for chemical manipulation [2]. Bromination at C8 activates this position for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, enabling the introduction of diverse structural motifs including C-, O-, N-, and S-containing functional groups [2]. Recent advances in synthetic methodology have expanded the toolbox available for modifying 8-bromocaffeine, allowing researchers to explore structure-activity relationships and develop novel compounds with enhanced biological activities and improved therapeutic profiles.

Synthesis and Fundamental Properties of 8-Bromocaffeine

Synthetic Protocols for 8-Bromocaffeine Production

Method A: N-Bromosuccinimide (NBS) Bromination

  • Reagents: Caffeine (1.0 equiv.), N-bromosuccinimide (1.05 equiv.), dichloromethane (DCM)/water mixture (3:1 v/v)
  • Procedure: Dissolve caffeine in the DCM/water mixture at room temperature. Add NBS portion-wise over 15 minutes with stirring. Continue stirring for 3-4 hours at room temperature. Monitor reaction completion by TLC (dichloromethane/methanol, 9:1). Separate the organic layer and wash with brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 8-bromocaffeine as a white solid. Purify by recrystallization from ethanol [2].
  • Yield: Quantitative (near 100%) [2]
  • Purity: High, with minimal byproducts

Method B: Bromine/Hydrogen Peroxide System

  • Reagents: Caffeine (1.0 equiv.), sodium bromide (1.2 equiv.), hydrogen peroxide (30%, 1.1 equiv.) in glacial acetic acid
  • Procedure: Suspend caffeine in glacial acetic acid. Add sodium bromide and heat to 60°C. Add hydrogen peroxide dropwise over 30 minutes. Maintain temperature at 60°C for 4-6 hours. Cool the reaction mixture and pour into ice-cold water with stirring. Collect the precipitated solid by filtration and wash thoroughly with cold water [3].
  • Yield: 85% [3]
  • Note: This method generates elemental bromine in situ, which acts as the electrophilic brominating agent
Physicochemical Properties and Characterization

Table 1: Physicochemical Properties of 8-Bromocaffeine

Property Specification Experimental Conditions
Molecular Formula C8H9BrN4O2 -
Molar Mass 273.09 g/mol -
Appearance White, odorless solid -
Melting Point 206°C Capillary method [3]
Solubility Low in water; soluble in ethanol, DMF, DMSO -
Chromatographic Rf 0.45-0.55 TLC (DCM:MeOH, 9:1) [2]

Structural Characterization Data:

  • FT-IR (ATR, cm-1): 1700-1650 (C=O stretch), 1600-1500 (C=C and C=N aromatic stretches)
  • 1H-NMR (DMSO-d6, 250 MHz): δ 3.30 (s, 3H, N1-CH3), 3.39 (s, 3H, N3-CH3), 3.69 (s, 3H, N7-CH3) [4]
  • 13C-NMR (DMSO-d6, 75 MHz): Characteristic signals at δ 107.1 (C-5), 145.4 (C-8), 148.8 (C-4), 151.4 (C-2), 154.7 (C-6) [4]
  • LC-MS (ESI+): m/z 273.0 [M+H]+, 275.0 [M+2+H]+ (characteristic bromine isotope pattern) [4]

Nucleophilic Aromatic Substitution Reactions at C8 Position

Copper-Catalyzed Ullmann-Type O-Arylation

The Ullmann ether synthesis represents a classical method for forming C-O bonds between phenols and aryl halides. This reaction has been successfully applied to 8-bromocaffeine for the synthesis of 8-aryloxycaffeine derivatives [1].

Protocol: Synthesis of 8-(4-Bromophenoxy)caffeine [1]

  • Reaction Setup:

G A 8-Bromocaffeine C Reaction Mixture DMF, Pyridine Na₂CO₃, Cu powder A->C B 4-Bromophenol B->C D Reflux 6 hours C->D E Crude Product D->E F Purification Recrystallization (Ethanol) E->F G 8-(4-Bromophenoxy)caffeine Yield: 51% F->G

Diagram 1: Experimental workflow for Ullmann-type O-arylation

  • Reagents:

    • 8-Bromocaffeine (0.82 g, 3.0 mmol)
    • 4-Bromophenol (2.0 mmol)
    • Anhydrous sodium carbonate (0.55 g, 4.0 mmol)
    • Copper powder (0.013 g, 0.2 mmol)
    • Pyridine (4 drops)
    • Anhydrous dimethylformamide (DMF, 15 mL)
  • Procedure:

    • In a 50 mL round-bottom flask equipped with a condenser and calcium chloride drying tube, combine all reagents in DMF
    • Heat the reaction mixture under reflux with stirring for 6 hours
    • Cool to room temperature and precipitate the product by adding 15 mL ethanol
    • Filter to remove inorganic salts and copper catalyst
    • Concentrate the filtrate and recrystallize from ethanol to obtain pure product
  • Characterization Data for 8-(4-Bromophenoxy)caffeine:

    • Yield: 51%
    • Melting Point: 233-234°C
    • Crystal Structure: Orthorhombic space group P212121 with unit cell parameters a = 7.9056(3) Å, b = 9.1413(3) Å, c = 20.2023(6) Å, Z = 4 [1]
    • Dihedral Angle: Caffeine core makes a dihedral angle of 58.18(9)° with the bromophenoxy moiety [1]
Palladium-Catalyzed C-N Cross-Coupling with Amino Acids

Palladium-catalyzed cross-coupling between 8-bromocaffeine and amino acid derivatives enables the introduction of nitrogen-based functionalities at the C8 position. This approach has been employed to create caffeine derivatives with enhanced biological activities [5].

Protocol: Pd-Catalyzed Coupling with Amino Acid Esters [5]

  • Reagents:

    • 8-Bromocaffeine (1.0 equiv.)
    • Amino acid methyl or t-butyl ester hydrochlorides (1.2 equiv.)
    • Palladium acetate (5 mol%)
    • XantPhos (10 mol%)
    • Cesium carbonate (2.0 equiv.)
    • Anhydrous toluene
  • Procedure:

    • In a microwave reaction vessel, combine 8-bromocaffeine, amino acid ester hydrochloride, Pd(OAc)2, XantPhos, and Cs2CO3
    • Add anhydrous toluene and purge with argon for 10 minutes
    • Perform the reaction under microwave irradiation at 120°C for 30-60 minutes
    • Cool to room temperature and filter through celite
    • Concentrate under reduced pressure and purify by flash chromatography
  • Reaction Conditions Optimization:

    • Catalyst System: Pd(OAc)2/XantPhos
    • Base: Cs2CO3
    • Solvent: Toluene
    • Activation: Microwave irradiation
    • Temperature: 120°C

Synthesis of 8-Caffeinyl-Triazolylmethoxy Hybrid Conjugates via Click Chemistry

The click chemistry approach, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient method for constructing 1,2,3-triazole-linked caffeine conjugates. These hybrid molecules combine the bioactive caffeine scaffold with various pharmacophores through a stable triazole linkage, which serves as a non-hydrolysable bioisostere of amide bonds [2].

Protocol: Synthesis of 8-Caffeinyl-Triazolylmethoxy Hybrid Conjugates [2]

G A 8-Bromocaffeine B Propargyl Alcohol K₂CO₃, DMF A->B C 8-Propargyloxycaffeine B->C F Cu(I) catalyst Click reaction C->F D Alkyl Azide NaN₃, Alkyl Halide E Alkyl Azide D->E E->F G 8-Caffeinyl-triazolylmethoxy Hybrid Conjugate F->G

Diagram 2: Synthetic route to 8-caffeinyl-triazolylmethoxy hybrid conjugates

  • Step 1: Synthesis of 8-Propargyloxycaffeine

    • Reagents: 8-Bromocaffeine (1.0 equiv.), propargyl alcohol (1.5 equiv.), anhydrous potassium carbonate (2.0 equiv.), DMF
    • Procedure: Heat mixture at 80°C for 6-8 hours under nitrogen atmosphere. Monitor by TLC. Pour into ice-water, filter, and recrystallize from ethanol
  • Step 2: Preparation of Alkyl Azides

    • Reagents: Alkyl chlorides or bromides (1.0 equiv.), sodium azide (3.0 equiv.), acetone-water mixture (3:1)
    • Procedure: Reflux for 12-16 hours. Extract with ethyl acetate, wash with water, dry over Na2SO4, and concentrate
  • Step 3: Click Conjugation Reaction

    • Reagents: 8-Propargyloxycaffeine (1.0 equiv.), alkyl azide (1.2 equiv.), sodium ascorbate (0.2 equiv.), CuSO4·5H2O (0.1 equiv.), tert-butanol/water mixture (1:1)
    • Procedure: Stir at room temperature for 12-24 hours. Concentrate, extract with ethyl acetate, and purify by flash chromatography

Table 2: Antibacterial Activity of Selected Caffeine-Triazole Hybrids [2]

Compound Staphylococcus aureus IC50 (μM) Bacillus cereus IC50 (μM) Cytotoxicity HEK-293 IC50 (μM) Selectivity Index (S. aureus)
22c >200 >200 >200 -
22f 126 ± 0.6 136 ± 0.2 >200 >1.6
22i 175 ± 1.4 165 ± 1.8 >200 >1.1
Methotrexate <12.5 <12.5 <12.5 ~1

Anticancer Evaluation Protocol:

  • Cell Lines: MDA-MB-468 (breast cancer), MCF-7 (breast cancer), A-375 (melanoma), HEK-293 (normal kidney)
  • Assay: MTT assay for cell viability
  • Procedure: Seed cells in 96-well plates (5×103 cells/well). Treat with test compounds at various concentrations (0-200 μM) for 72 hours. Add MTT solution (0.5 mg/mL) and incubate for 4 hours. Dissolve formazan crystals with DMSO and measure absorbance at 570 nm
  • Data Analysis: Calculate IC50 values using nonlinear regression analysis

Key Findings: Compound 22c demonstrated potent activity against A375 melanoma cells (IC50 < 12.5 μM) with stronger toxicity than methotrexate and greater selectivity (non-toxic to HEK-293) [2]. Molecular docking studies revealed that 22c exhibits strong binding affinity to the active site of B-RAF V600E kinase enzyme, suggesting a potential mechanism for its anti-melanoma activity [2].

Synthesis and Evaluation of Caffeine-8-Thioether Derivatives

Thioether-linked caffeine derivatives represent another important class of analogs with potential biological activities. The sulfur atom at the C8 position introduces different electronic properties and hydrogen bonding capabilities compared to oxygen or nitrogen analogs.

Protocol: Synthesis of Caffeine-8-(2-thio)-propanoic hydrazid-hydrazone Derivatives [4]

  • Step 1: Synthesis of Caffeine-8-(2-thio)-propanoic Acid

    • Reagents: 8-Bromocaffeine (1.0 equiv.), thioglycolic acid (1.5 equiv.), sodium hydroxide (2.0 equiv.), ethanol/water mixture
    • Procedure: Reflux for 6-8 hours. Acidify with dilute HCl to pH 3-4. Collect precipitate by filtration and wash with cold water
  • Step 2: Esterification and Hydrazide Formation

    • Reagents: Caffeine-8-(2-thio)-propanoic acid (1.0 equiv.), thionyl chloride (2.0 equiv.), methanol, hydrazine hydrate (2.0 equiv.)
    • Procedure: Convert acid to methyl ester using SOCl2/MeOH. React ester with hydrazine hydrate in ethanol under reflux for 4 hours
  • Step 3: Hydrazone Formation

    • Reagents: Caffeine-8-(2-thio)-propanehydrazide (1.0 equiv.), appropriate ketone (1.25 equiv.), ethanol
    • Procedure: Heat under reflux for 40 minutes to 4 hours. Monitor by TLC. Cool and filter the precipitated product. Recrystallize from ethanol
    • Yields: 51-96% [4]

Hepatotoxicity Assessment Protocol [4]:

  • System: Isolated rat liver microsomes
  • Assessment Method: Malondialdehyde (MDA) quantification as lipid peroxidation marker
  • Procedure: Incubate test compounds (0.1-1.0 mM) with microsomal suspension in phosphate buffer (pH 7.4) at 37°C for 30 minutes. Add trichloroacetic acid to stop reaction and thiobarbituric acid reagent. Heat at 95°C for 30 minutes, cool, and measure absorbance at 532 nm
  • Results: No statistically significant hepatotoxicity observed for most tested compounds. Confirmed predicted low hepatotoxicity from in silico assessments

Table 3: Yields and Physical Properties of Selected Caffeine-8-thioether Derivatives [4]

Compound R Group Yield (%) Melting Point (°C) Lipid Peroxidation Inhibition
6a C6H5- 78 218-220 Moderate
6b 4-CH3-C6H4- 82 225-227 Strong
6c 4-Cl-C6H4- 75 230-232 Moderate
6d 4-OH-C6H4- 69 245-247 Strong

Analytical Methods and Characterization Techniques

Chromatographic and Spectroscopic Methods
  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel F254
    • Mobile Phases:
      • Phase 1: NH4OH/Acetone/CHCl3/CH3CH2OH (1:3:3:4)
      • Phase 2: H2O/n-butanol/CH3COOH (5:4:1)
    • Detection: UV 254 nm [4]
  • High-Performance Liquid Chromatography (HPLC):

    • System: Dionex Ultimate 3000 RSLC with Q-Exact Plus mass spectrometer
    • Column: C18 reverse phase (250 × 4.6 mm, 5μm)
    • Mobile Phase: Gradient of 0.1% formic acid in water and acetonitrile
    • Flow Rate: 0.5 mL/min
    • Detection: UV 254-280 nm and MS detection [4]
X-ray Crystallography for Structural Confirmation

Crystal Structure Determination of 8-Substituted Caffeine Derivatives [1]:

  • Diffractometer: Bruker APEXII-CCD
  • Radiation: Mo Kα (λ = 0.71073 Å)
  • Temperature: 296(2) K
  • Structure Solution: Direct methods with SHELXS97
  • Refinement: Full-matrix least-squares on F2 with SHELXL97
  • Data Collection Range: 2θmax = 52.72°

Key Crystallographic Findings: The crystal structure of 8-(4-bromophenoxy)caffeine reveals discrete molecules with weak intramolecular hydrogen bonds between hydrogen of the methyl group of the imidazole ring and oxygen atom of the carbonyl group (C12-H12A...O3). The packing of molecules is oriented in an anti-parallel fashion, similar to anhydrous caffeine [1].

Conclusion and Future Perspectives

The cross-coupling methodologies for 8-bromocaffeine presented in these application notes provide robust and reproducible protocols for generating diverse caffeine derivatives with potential pharmacological applications. The Ullmann-type O-arylation, Pd-catalyzed C-N coupling, click chemistry conjugations, and thioether formations represent efficient strategies for introducing various functional groups at the C8 position of caffeine.

The biological evaluation of these derivatives has revealed promising activities, particularly the anticancer properties of triazole hybrids and the low hepatotoxicity of thioether derivatives. Future work should focus on expanding the scope of cross-coupling reactions, exploring asymmetric versions of these transformations, and conducting more comprehensive in vivo studies to validate the therapeutic potential of these compounds.

The protocols outlined herein offer researchers in medicinal chemistry and drug development valuable tools for exploiting 8-bromocaffeine as a versatile building block in their search for novel bioactive molecules. The continued exploration of structure-activity relationships in caffeine derivatives will undoubtedly lead to the discovery of new lead compounds with enhanced efficacy and improved safety profiles.

References

improving 8-bromocaffeine synthesis yield

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Methods for 8-Bromocaffeine

The table below summarizes two common synthetic pathways, including a high-yield modern method.

Method Reagents & Conditions Reported Yield Key Features & Notes
Classical Bromination [1] Bromine, Glacial Acetic Acid, Sodium Acetate Not specified Traditional electrophilic aromatic substitution; involves handling elemental bromine [1].
N-Bromosuccinimide (NBS) Method [2] NBS, Dichloromethane (DCM), Water, Room Temperature >99% (Quantitative) High-yielding, efficient, and avoids handling elemental bromine; described as superior [2].

Synthesis Troubleshooting Guide

Here are some common issues you may encounter during synthesis and how to address them.

Problem Potential Causes Recommended Solutions

| Low Yield | • Impure starting materials. • Sub-optimal reaction conditions (temperature, time). • Inefficient brominating agent. | • Use high-purity caffeine and reagents. • Ensure strict adherence to reaction time and temperature. • Switch to the NBS method for a significant yield improvement [2]. | | Product Purity Issues | • Incomplete reaction or side products. • Inadequate purification technique. | • Monitor reaction progress by TLC. • Purify by recrystallization from ethanol to obtain a pure, white solid [3] [1]. | | Safety Concerns | • Use of hazardous elemental bromine. | • Replace bromine with NBS, a safer, solid alternative that is easier to handle [2]. |

Frequently Asked Questions (FAQs)

Q1: What is the typical melting point for pure 8-bromocaffeine? A pure sample of 8-bromocaffeine should have a melting point of 206 °C [1].

Q2: Why is 8-bromocaffeine such an important intermediate? The bromine atom at the C8 position is a good leaving group, making 8-bromocaffeine a versatile precursor for nucleophilic substitution reactions. It is used to create a wide array of derivatives with potential biological activity, including compounds with antihypoxic [4], analgesic, antibacterial [2], and radiosensitizing properties [1].

Q3: Are there other efficient methods to functionalize caffeine at the C8 position? Yes, transition-metal-catalyzed cross-coupling reactions, such as the Ullmann reaction for 8-phenoxy derivatives [3] or palladium-catalyzed coupling with amino acid esters [5], are highly effective. However, these often use 8-bromocaffeine as the starting material, underscoring the need for its efficient synthesis.

Experimental Protocol: High-Yield Synthesis via NBS

For your technical documents, here is a detailed procedure based on the high-yield method [2]:

  • Reaction Setup: In a round-bottom flask, dissolve caffeine in a mixture of dichloromethane (DCM) and water.
  • Addition: Add N-bromosuccinimide (NBS) to the reaction mixture.
  • Stirring: Stir the mixture at room temperature. The reaction is typically fast and efficient.
  • Work-up: Upon completion (monitored by TLC), separate the organic layer (DCM) and wash it with water.
  • Purification: Evaporate the DCM to obtain the crude product. Recrystallize from ethanol to obtain pure 8-bromocaffeine as a white solid [1].

Experimental Workflow & Applications

To visualize the central role of 8-bromocaffeine and the relationships between synthesis and applications, here is a workflow diagram:

G cluster_apps Downstream Applications Caffeine Caffeine 8-Bromocaffeine 8-Bromocaffeine Caffeine->8-Bromocaffeine Bromination NBS NBS NBS->8-Bromocaffeine Preferred Reagent Purification (Recrystallization) Purification (Recrystallization) 8-Bromocaffeine->Purification (Recrystallization) Crude Product Downstream Applications Downstream Applications Purification (Recrystallization)->Downstream Applications App1 Antihypoxic Aminoalcoholic Derivatives App2 Analgesic & Antibacterial Ionic Liquids App3 Antibacterial Amino-Acid Derivatives App4 Radiosensitizer

References

Troubleshooting Guide: Low Yields in Ullmann Reactions with 8-Bromocaffeine

Author: Smolecule Technical Support Team. Date: February 2026

The following table outlines common problems, their underlying causes, and recommended solutions.

Problem Area Specific Issue Possible Cause Recommended Solution
Reaction Conditions Low Conversion Inefficient coupling under mild conditions [1] Use high-boiling, polar aprotic solvent (DMF); extend reaction time (e.g., 6 hours) [1] [2].
Decomposition Excessively high temperatures Optimize temperature; avoid extremes far above solvent boiling point.
Catalyst System Low Catalyst Activity Unoptimized copper source or loading Use finely powdered/pyrophoric copper; consider in situ activation with iodine or acid [2].
Lack of Ligand Harsh conditions needed without modern ligands Investigate bidentate ligands (e.g., oxalamides, amino acids) for milder conditions and higher yields [3].
Reactants & Substrate Poor Reactivity Inherent low reactivity of aryl halide 8-Bromocaffeine is less reactive than iodo-analogues; ensure reagent is fresh and pure [4].
Stoichiometry Incorrect reactant ratios leading to by-products Use an excess of the nucleophilic coupling partner (e.g., 4-bromophenol) to drive reaction forward [1] [3].
Work-up & Purification Product Loss Low recovery during isolation Carefully control recrystallization (e.g., from ethanol) to obtain pure product without significant loss [1].

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental procedure for the Ullmann coupling of 8-bromocaffeine? A1: A published protocol for synthesizing 8-(4-bromophenoxy)caffeine is a reliable reference [1].

  • Reaction Setup: In a 50 mL flask equipped with a condenser, mix 8-bromocaffeine (3 mmol), 4-bromophenol (2 mmol), sodium carbonate (4 mmol), copper powder (2 mmol), 4 drops of pyridine, and 15 mL of dimethylformamide (DMF).
  • Coupling: Reflux the reaction mixture with stirring for 6 hours.
  • Work-up: Dissolve the precipitated solid in ethanol (~15 mL) and filter to remove inorganic salts (sodium carbonate and copper).
  • Purification: Purify the crude product by recrystallization from ethanol. This specific protocol achieved a yield of 51% [1].

Q2: Why is copper used in the Ullmann reaction, and how can I make it more effective? A2: Copper is the core catalyst that facilitates the key bond-forming steps, though its precise mechanism is complex [3]. The classic reaction often requires stoichiometric copper and high temperatures. Effectiveness can be dramatically improved by:

  • Activating the Copper: Using "activated" copper powder, prepared by reducing copper salts with zinc or treating it with iodine, creates a more reactive surface [2].
  • Using Modern Ligands: Employing specialized bidentate ligands (e.g., oxalic diamides) allows the reaction to proceed under milder conditions with higher yields and lower catalyst loadings [3].

Q3: The reaction produces a mixture of products. How can I improve selectivity? A3: The classic Ullmann reaction between two different aryl halides is prone to forming symmetrical by-products. For a coupling between 8-bromocaffeine (A) and another aryl halide/phenol (B):

  • Use an Excess of One Partner: To minimize the formation of the symmetrical A-A and B-B dimers, use one reactant (e.g., the nucleophilic phenol) in excess to favor the cross-coupled product A-B [3].

Experimental Workflow & Optimization Logic

The diagram below outlines the logical workflow for diagnosing and addressing low yields in this reaction, connecting the troubleshooting steps from catalyst preparation to final purification.

ullmann_optimization cluster_catalyst 1. Catalyst & Conditions cluster_reactants 2. Reactants & Stoichiometry cluster_purification 3. Purification Start Low Yield in Ullmann Reaction A1 Check Copper Source & Activation Start->A1 A2 Evaluate Solvent (Use Polar Aprotic DMF) A1->A2 A3 Ensure Sufficient Reaction Time & Temperature A2->A3 B1 Verify Purity of 8-Bromocaffeine A3->B1 B2 Use Excess of Nucleophilic Coupling Partner B1->B2 C1 Optimize Recrystallization (Slow Evaporation from Ethanol) B2->C1 End Improved Product Yield C1->End

References

purifying 8-bromocaffeine impurities

Author: Smolecule Technical Support Team. Date: February 2026

8-Bromocaffeine: Essential Data

The table below summarizes key identified information for 8-bromocaffeine, which is crucial for its handling and analysis.

Property Description / Value
Chemical Name 8-Bromocaffeine [1]
Molecular Formula C₈H₉BrN₄O₂ [1]
Molar Mass 273.090 g·mol⁻¹ [1]
Appearance White solid [1]
Melting Point 206 °C (403 °F; 479 K) [1]
Synthesis Electrophilic aromatic substitution of caffeine with bromine in glacial acetic acid; sodium acetate as acid scavenger [1].

Troubleshooting Common Purification Issues

This FAQ section addresses potential problems and solutions based on general HPLC method development principles and the nature of 8-bromocaffeine.

Q: What are the likely impurities in synthesized 8-bromocaffeine? A: Impurities can originate from:

  • Incomplete Reaction: Residual starting materials like caffeine.
  • By-products: Dibrominated species or other regioisomers.
  • Reagent-Derived Impurities: Salts or acids from the reaction workup.
  • Degradation Products: The compound may be susceptible to hydrolysis or other decomposition over time.

Q: How can I improve the poor separation of 8-bromocaffeine from its impurities? A: Optimizing separation, typically by HPLC, involves adjusting key parameters [2]:

  • Mobile Phase Composition: Systematically alter the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer. Adjust pH if the analyte is ionizable.
  • Stationary Phase: Scout different HPLC column chemistries (e.g., C18, C8, phenyl, cyano) to exploit different selectivity [2].
  • Temperature and Flow Rate: Fine-tuning these can enhance efficiency and resolution.

Q: My sample looks clean, but the NMR spectrum shows impurities. What should I do? A: This is common. NMR is highly sensitive to molecular structure. To address this:

  • Confirm Identity: First, verify that the major peaks in your ¹H-NMR spectrum match the expected structure of 8-bromocaffeine.
  • Identify Impurities: Look for small, unexpected peaks. Compare their chemical shifts and coupling patterns to potential suspects like caffeine or solvents [3].
  • Use a Complementary Technique: Combine NMR with LC-MS. LC-MS can separate the mixture and provide molecular weight information for each impurity, making their identification much easier [4].

Q: What is the best way to remove metal catalyst residues from the Ullmann-type synthesis? A: The synthesis of 8-substituted caffeine derivatives often uses a copper catalyst [5]. A common and effective method is solid-phase extraction (SPE). This technique can selectively retain the organic product while allowing ionic copper residues to pass through, or vice-versa, depending on the sorbent chosen [2].

Experimental Protocols for Analysis & Purification

Here are detailed methodologies for key experiments to identify and purify 8-bromocaffeine.

HPLC Method Development Workflow

Developing a robust HPLC method is an iterative process. The following workflow visualizes the key stages, which are described in detail below [2].

Start Start HPLC Method Development Scout Method Scouting • Screen different columns (C18, C8, etc.) • Screen mobile phase solvents/pH Start->Scout Optimize Method Optimization • Adjust gradient profile • Fine-tune temperature/flow rate Scout->Optimize Test Robustness Testing • Test effect of small parameter variations Optimize->Test Validate Method Validation Test->Validate

  • 1. Method Scouting: This initial phase involves screening various column chemistries and mobile phase conditions to find a promising starting point for separation [2]. Automated systems with column and solvent switching valves significantly accelerate this step [2].
  • 2. Method Optimization: Once a preliminary method is found, systematically optimize conditions for the best resolution, speed, and reproducibility. This often involves creating a gradient profile and fine-tuning parameters like column temperature and flow rate [2].
  • 3. Robustness Testing: Before finalizing the method, test how small, deliberate variations in parameters (e.g., ±0.1% in mobile phase pH, ±2°C in temperature) affect the results. This ensures the method is reliable for routine use [2].
  • 4. Method Validation: The final step is a formal, industry-specific process to verify that the method is fit for its intended purpose and provides consistent, accurate results [2].
Purity Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the identity of 8-bromocaffeine and assessing its purity.

  • Principle: NMR detects atomic nuclei with a property called "spin" (like ¹H or ¹³C) in a magnetic field. When irradiated with radio waves, these nuclei absorb energy at frequencies characteristic of their molecular environment, providing detailed structural information [3].
  • Sample Preparation: Dissolve a small amount (~1-5 mg) of your purified 8-bromocaffeine in a deuterated solvent (e.g., DMSO-d₆, which is used in the literature) [4]. Filter the solution if it is not completely clear.
  • Data Collection & Interpretation:
    • Acquire a ¹H NMR spectrum.
    • Confirm Identity: Assign all peaks to the protons in the 8-bromocaffeine structure [4].
    • Assess Purity: Integrate the peaks. The sum of the integrals should be proportional to the total number of protons in the molecule. The presence of small, unaccounted-for signals indicates impurities. For example, if a signal integrates for three protons (a methyl group) not belonging to 8-bromocaffeine, it could indicate residual caffeine [3].

Key Takeaways for Your Support Center

  • Leverage Multiple Techniques: Combine TLC for quick checks, HPLC for separation and quantification, and NMR for definitive structural identification and purity assessment.
  • Systematic Development is Key: A structured approach to HPLC method development (scouting → optimization → robustness testing) is more efficient than random trial-and-error [2].
  • Address the Synthesis Directly: Since the synthesis involves a copper catalyst and generates HBr, your support content should specifically mention purification steps targeting these residues (e.g., aqueous washes, solid-phase extraction, or chelating agents) [5] [1].

References

8-bromocaffeine reaction optimization

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of 8-Bromocaffeine

Before optimization, you must first synthesize the 8-BC reagent. The table below compares two established methods.

Method Reagents & Conditions Yield Key Steps & Notes
Direct Bromination [1] Caffeine, Br₂, glacial acetic acid, sodium acetate Information missing Sodium acetate acts as an acid scavenger for HBr [1].
In Situ Bromine Generation [2] [1] Caffeine, HBr (40%), H₂O₂ (30%) ~85% [1] Bromine is prepared in situ; considered a reliable reported method [2].

Reaction Optimization & Troubleshooting Guides

8-Bromocaffeine is a versatile reagent, notably for dehydrating aldoximes to nitriles and forming carbon-heteroatom bonds. The following guides address these key applications.

Guide 1: Conversion of Aldoximes to Nitriles

This is a primary application of 8-BC, effective for aliphatic, aromatic, and heteroaromatic aldoximes [3] [4].

Experimental Protocol [3]:

  • Reaction: Mix the aldoxime with 8-Bromocaffeine (8-BC) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in ( N,N )-dimethylformamide (DMF).
  • Activation: Use either:
    • Conventional Heating: Reflux the reaction mixture.
    • Microwave Irradiation: Often allows for shorter reaction times.
  • Work-up: The corresponding nitrile is furnished in good to excellent yields.

The workflow and common troubleshooting points for this reaction are outlined below:

Start Start: Aldoxime to Nitrile Conversion Step1 Reaction Setup: - Aldoxime - 8-Bromocaffeine (8-BC) - DBU (base) - DMF solvent Start->Step1 Step2 Apply Activation Energy: Option A: Conventional Heating (Reflux) Option B: Microwave Irradiation Step1->Step2 Step3 Reaction Complete: Work-up and Purification Step2->Step3 Issue1 Problem: Low Yield Step2->Issue1 Issue2 Problem: Long Reaction Time Step2->Issue2 Issue3 Problem: Chirality Loss (in chiral substrates) Step2->Issue3 Check1a Check Base: Ensure DBU is fresh and anhydrous Issue1->Check1a Check1b Check 8-BC Reagent: Confirm purity and storage conditions Check1a->Check1b Check2 Switch to Microwave Irradiation for faster activation Issue2->Check2 Check3 Verify reaction conditions. Method is reported to preserve asymmetric centers Issue3->Check3

Guide 2: Nucleophilic Aromatic Substitution (S(_N)Ar) & Cross-Coupling

The 8-bromo group in caffeine is activated for substitution, allowing the synthesis of 8-substituted caffeine derivatives.

Experimental Protocol for 8-(4'-Bromophenoxy)caffeine [2]:

  • Reaction: Mix 8-bromocaffeine and 4-bromophenol in anhydrous DMF.
  • Catalyst System: Use powdered copper and sodium carbonate (base).
  • Additives: Include a few drops of pyridine.
  • Conditions: Reflux for 6 hours under an inert atmosphere (CaCl(_2) tube).
  • Work-up & Purification: Filter to remove catalyst and base, then recrystallize from ethanol.

Experimental Protocol for C-8 Amino Acid Derivatives [5]:

  • Reaction: Cross-couple 8-bromocaffeine with amino-acid ester hydrochlorides.
  • Catalyst System: Use Pd(OAc)(_2), XantPhos ligand, and Cs(_2)CO(_3) base in toluene.
  • Conditions: Employ microwave activation.
  • Application: The products exhibit antibacterial activity.

The pathway for creating these derivatives and associated troubleshooting is as follows:

Start Start: Synthesize 8-Substituted Caffeine Pathway1 Nucleophilic Aromatic Substitution (S_NAr) Start->Pathway1 Pathway2 Pd-Catalyzed Cross-Coupling Start->Pathway2 Cond1 Conditions: - Cu powder (catalyst) - Na₂CO₃ (base) - Pyridine (additive) - DMF, Reflux Pathway1->Cond1 App1 Product: e.g., 8-(4-Bromophenoxy)caffeine (Phenoxy derivatives) Cond1->App1 IssueA Problem: Low Conversion (in S_NAr) Cond1->IssueA Cond2 Conditions: - Pd(OAc)₂ / XantPhos - Cs₂CO₃ (base) - Toluene, Microwave Pathway2->Cond2 App2 Product: e.g., C-8 Amino Acid Derivatives (Antibacterial agents) Cond2->App2 IssueB Problem: Reaction Not Initiating (in Cross-Coupling) Cond2->IssueB CheckAa Ensure anhydrous conditions IssueA->CheckAa CheckAb Check copper catalyst activity (fresh powder) CheckAa->CheckAb CheckBa Confirm catalyst system: Pd(OAc)₂ and XantPhos ligand are crucial IssueB->CheckBa

Frequently Asked Questions (FAQs)

Q1: What is the typical yield and scope for the 8-BC mediated nitrile synthesis? The method generally provides good to excellent yields for a broad range of aldoximes, including aliphatic, aromatic, and heteroaromatic substrates. A key advantage is that it preserves asymmetric centers in optically active substrates, making it suitable for chiral synthesis [3] [4].

Q2: My nucleophilic substitution with 8-BC is slow or doesn't proceed. What should I check? For SNAr reactions (e.g., with phenols):

  • Catalyst: Ensure you are using fresh, powdered copper catalyst [2].
  • Moisture: Strictly maintain anhydrous conditions by using anhydrous solvents and protecting the reaction with a drying tube (e.g., CaCl(_2)) [2].
  • Base: Confirm the use of an appropriate base like sodium carbonate [2].

Q3: How can I create carbon-carbon bonds at the C-8 position of caffeine? The 8-bromo group is an excellent handle for palladium-catalyzed cross-coupling reactions. For instance, you can use the Suzuki reaction with boronic acids [1] or cross-couple with amino-acid derivatives using a catalytic system of Pd(OAc)(_2) and XantPhos under microwave irradiation [5].

Q4: How should I handle and store 8-bromocaffeine?

  • Physical Properties: 8-BC is a white, odorless solid with a melting point of 206 °C [1].
  • Hazards: It carries the GHS warning code H302, which means it is harmful if swallowed [1]. Always refer to the Safety Data Sheet (SDS) for comprehensive handling and disposal instructions.
  • Storage: Store in a cool, dry place, protected from light, and ensure the container is tightly sealed.

Key Takeaways and Future Directions

  • Proven Versatility: 8-Bromocaffeine is a valuable reagent for specific transformations like aldoxime dehydration and SNAr reactions.
  • Optimization Levers: Key parameters to optimize are the activation method (microwave vs. conventional heating), base choice, and ensuring anhydrous conditions for copper-catalyzed reactions.
  • Expanding Scope: Its application in Pd-catalyzed cross-coupling opens avenues for creating diverse caffeine-based libraries for drug discovery and material science.

References

troubleshooting 8-aryloxycaffeine synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Common Synthesis Challenge and Solution

A primary troubleshooting point involves the stability of the C8-O bond in intermediates. Research indicates that electron-withdrawing groups on the aryl moiety can make the C8 carbon of caffeine susceptible to nucleophilic attack, leading to a breakdown of the molecule before the final coupling step [1].

Problem: Attempted coupling of intermediates like 8-(4-acetylphenoxy)caffeine or 8-(4-formylphenoxy)caffeine with various aldehydes or ketones under basic conditions (NaOH/EtOH) failed. Instead of the desired product, the reaction yielded 1,3,7-trimethyluric acid [1].

Cause: A resonance effect draws electron density away from the oxygen atom connected to the caffeinyl group. This increases the positive charge on the C8 carbon, making it vulnerable to hydrolysis by hydroxide ions (OH⁻) in a nucleophilic aromatic substitution (S~N~Ar)-type reaction [1].

Solution: The successful workaround is a stepwise approach that avoids exposing the C8-aryloxy ether to strong base [1]:

  • First, synthesize the chalcone derivative by condensing 4-hydroxyacetophenone or 4-hydroxybenzaldehyde with your chosen aromatic aldehyde or methyl ketone.
  • Then, couple the pre-formed chalcone with 8-bromocaffeine (8-BC) using potassium carbonate (K~2~CO~3~) in anhydrous DMF.

This method reliably produces the target 8-caffeinyl chalcone hybrid conjugates in good to excellent yields [1].

Detailed Synthetic Protocol

Here is the detailed methodology for the successful stepwise synthesis [1]:

Stage 1: Synthesis of 8-Bromocaffeine (8-BC)

  • Procedure: Brominate caffeine using a standard procedure to produce 8-bromocaffeine, which serves as the key electrophilic coupling partner.

Stage 2: Synthesis of Chalcone Intermediates

  • Starting Materials: Use 4-hydroxyacetophenone (for ketone-type chalcones) or 4-hydroxybenzaldehyde (for aldehyde-type chalcones).
  • Coupling Partner: React with an aromatic aldehyde (for ketone-type) or an aromatic methyl ketone (for aldehyde-type) containing your desired functional groups.
  • Conditions: Perform a Claisen-Schmidt or acid-catalyzed aldol condensation.
    • Base-Catalyzed Method: Use sodium hydroxide (NaOH) in 90% ethanol under reflux.

Stage 3: Coupling Chalcone with 8-BC

  • Reactants: The pre-formed chalcone and 8-bromocaffeine.
  • Base: Potassium carbonate (K~2~CO~3~).
  • Solvent: Anhydrous DMF.
  • Product: 8-caffeinyl chalcone hybrid conjugates (4a–4k and 5a–5f as referenced in the literature).

This workflow is summarized in the following diagram:

G Caffeine Caffeine 8-Bromocaffeine\n(8-BC) 8-Bromocaffeine (8-BC) Caffeine->8-Bromocaffeine\n(8-BC) Bromination 8-Caffeinyl Chalcone\nHybrid Conjugate\n(4a-k, 5a-f) 8-Caffeinyl Chalcone Hybrid Conjugate (4a-k, 5a-f) 8-Bromocaffeine\n(8-BC)->8-Caffeinyl Chalcone\nHybrid Conjugate\n(4a-k, 5a-f) 4-Hydroxyacetophenone\nOR\n4-Hydroxybenzaldehyde 4-Hydroxyacetophenone OR 4-Hydroxybenzaldehyde Chalcone Intermediate\n(9 or 10) Chalcone Intermediate (9 or 10) 4-Hydroxyacetophenone\nOR\n4-Hydroxybenzaldehyde->Chalcone Intermediate\n(9 or 10) Condensation NaOH, EtOH, Reflux Aromatic Aldehyde\nOR\nAromatic Methyl Ketone Aromatic Aldehyde OR Aromatic Methyl Ketone Aromatic Aldehyde\nOR\nAromatic Methyl Ketone->Chalcone Intermediate\n(9 or 10) Chalcone Intermediate\n(9 or 10)->8-Caffeinyl Chalcone\nHybrid Conjugate\n(4a-k, 5a-f) Coupling K₂CO₃, anhydrous DMF

Biological Relevance of 8-Aryloxycaffeine Derivatives

Understanding the biological activity of these compounds can help define research applications. Below is a summary of activities reported for various 8-aryloxycaffeine derivatives [2] [1]:

Compound / Core Structure Reported Biological Activity
8-(quinolin-8-yloxy)caffeine Strong inhibitory activity against topoisomerase II [2].
8-(5-chloropyridin-3-yloxy)caffeine Strong antibacterial activity against Salmonella enteritidis (MIC = 15.6 μg/mL) [2].

| 8-(6-methylpyridin-2-yloxy)caffeine & 8-(3-chloro-6-(trifluoromethyl)pyridin-2-yloxy)caffeine | Analgesic effect without central nervous system stimulation [2]. | | 8-caffeinyl chalcone hybrid conjugates | Significant anticancer activity against breast cancer (MCF-7) and melanoma (A-375) cell lines [1]. |

Frequently Asked Questions

Q1: Why is my reaction yielding 1,3,7-trimethyluric acid instead of the target product? This occurs when the 8-(substituted-aryloxy)caffeine intermediate is subjected to strongly basic conditions (e.g., NaOH/EtOH). The base hydrolyzes the C8-O bond. The solution is to use the stepwise protocol that couples the pre-formed chalcone with 8-BC under milder basic conditions (K~2~CO~3~/DMF) [1].

Q2: What is a good starting point for synthesizing diverse 8-aryloxycaffeine derivatives? The most common and reliable method is a modified Ullmann condensation reaction between 8-bromocaffeine and a substituted phenol, using a base like potassium carbonate in a solvent such as anhydrous DMF [2] [1].

References

8-Bromocaffeine: Properties & Handling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key identifying information and physicochemical properties for 8-Bromocaffeine.

Property Specification
IUPAC Name & CAS Number Information not located in search results
Molecular Formula C₈H₉BrN₄O₂ [1]
Molar Mass 273.090 g·mol⁻¹ [1]
Appearance White, odorless solid [1]
Melting Point 206 °C (403 °F; 479 K) [1]
Storage In a cool, dry, and well-ventilated place. Keep container tightly closed.

Safe Handling & Stability

Hazard Identification 8-Bromocaffeine should be handled with care. It carries the GHS hazard statement H302, which means it is harmful if swallowed [1].

Recommended Safety Precautions [1]

  • P264: Wash thoroughly after handling.
  • P270: Do not eat, drink, or smoke when using this chemical.
  • P301+P317: IF SWALLOWED: Get medical help.
  • P330: Rinse mouth.
  • P501: Dispose of contents/container in accordance with local regulations.

Stability & Storage Conditions

  • Stability: Information on specific decomposition products is not available in the current search results.
  • Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Frequently Asked Questions

Q1: What is the primary scientific application of 8-Bromocaffeine? 8-Bromocaffeine is primarily used in scientific research as a radiosensitizer. It is investigated for its ability to increase the sensitivity of tumor cells (particularly in brain tumors) to radiation treatment, making radiotherapy more effective [1].

Q2: How is 8-Bromocaffeine synthesized? It is typically produced by the direct bromination of caffeine. The most common method involves reacting caffeine with elemental bromine in glacial acetic acid, often with sodium acetate present to act as an acid scavenger for the hydrogen bromide byproduct [1]. Yields of around 85% have been reported using an alternative approach where bromine is generated in situ from sodium bromide and hydrogen peroxide in an aqueous caffeine solution [1].

Q3: Can 8-Bromocaffeine be used as a reagent in other chemical syntheses? Yes, it is a versatile reagent. A prominent application is its use for the dehydration of aldoximes to nitriles. In this protocol, aldoximes react with 8-Bromocaffeine in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and N,N-dimethylformamide (DMF) to produce nitriles in good to excellent yields. The reaction can be performed under both conventional heating (reflux) and microwave-assisted conditions [2]. Furthermore, 8-Bromocaffeine serves as a key intermediate for synthesizing other derivatives, such as 8-(4-bromophenoxy)caffeine, via copper-catalyzed Ullmann condensation reactions [3].

Experimental Workflow: Synthesis & Application

The diagram below outlines the primary synthesis and a key application of 8-Bromocaffeine in research.

G Caffeine Caffeine Reaction with Bromine Reaction with Bromine Caffeine->Reaction with Bromine  Glacial Acetic Acid  (w/ NaAcid Scavenger) 8-Bromocaffeine (8-BC) 8-Bromocaffeine (8-BC) Radiosensitizer Radiosensitizer 8-Bromocaffeine (8-BC)->Radiosensitizer Synthesis Reagent Synthesis Reagent 8-Bromocaffeine (8-BC)->Synthesis Reagent Reaction with Bromine->8-Bromocaffeine (8-BC) Ullmann Condensation Ullmann Condensation Synthesis Reagent->Ullmann Condensation  e.g., with Bromophenol  Copper Catalyst Oxime Substrate Oxime Substrate Oxime Substrate->Ullmann Condensation Nitrile Product Nitrile Product Ullmann Condensation->Nitrile Product

Synthesis and Key Applications of 8-Bromocaffeine

Key Experimental Protocols

Protocol 1: Synthesis of 8-Bromocaffeine via Bromination [1]

  • Reaction Setup: In a fume hood, add caffeine to glacial acetic acid in a round-bottom flask equipped with a stir bar.
  • Bromination: Slowly add a solution of bromine in glacial acetic acid to the stirred caffeine solution. Sodium acetate can be added to scavenge the generated HBr.
  • Work-up: After completion (monitored by TLC), carefully pour the reaction mixture into ice water. The resulting precipitate is collected via vacuum filtration.
  • Purification: Wash the solid thoroughly with cold water and recrystallize from a suitable solvent like ethanol to obtain pure 8-Bromocaffeine as a white solid.

Protocol 2: Conversion of Aldoximes to Nitriles using 8-BC [2]

  • Reaction Mixture: Combine the aldoxime (1.0 equiv), 8-Bromocaffeine (reagent equiv.), and DBU (base equiv.) in dry DMF.
  • Heating: Heat the mixture under reflux or using microwave irradiation for a short period.
  • Isolation: Upon completion, cool the mixture and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
  • Purification: Dry the organic phase over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude material by flash column chromatography to obtain the nitrile product.

Troubleshooting Common Scenarios

  • Low Yield in Oxime to Nitrile Conversion: Ensure the reaction system is kept anhydrous, as the base DBU is moisture-sensitive. Confirm the freshness of your DBU and the quality of the 8-Bromocaffeine reagent, as it may degrade over time if stored improperly.
  • Handling and Storage: Given that 8-Bromocaffeine is a brominated organic compound and is harmful if swallowed, always use appropriate personal protective equipment (PPE) including gloves and safety glasses. Store the reagent in a tightly sealed container away from light and moisture.

References

Solvent Selection Guide for 8-Bromocaffeine Reactions

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes solvents used in recent literature for key reactions involving 8-bromocaffeine (8-BC).

Reaction/Step Recommended Solvent Alternative Solvents Application & Notes
Synthesis of 8-BC Dichloromethane (DCM)/Water Mixture [1] Glacial Acetic Acid [2] Used with N-Bromosuccinimide (NBS); reported to give a quantitative yield (>99%) of almost pure product [1].
Nucleophilic Aromatic Substitution (SNAr) Dimethylformamide (DMF) [3] [1] -- Preferred for reactions like coupling with piperazine to form 8-Piperazinyl Caffeine (8-PC); typical reaction temperature is 100°C [1].

| Salt Formation & Recrystallization | Chloroform (CHCl3) & Ethanol [1] | Dichloromethane (DCM) [1] | CHCl3/DCM: For forming ionic liquids by reacting 8-PC with carboxylic acids at room temperature [1]. Ethanol: For slow evaporation to grow single crystals suitable for X-ray analysis [3]. |

Experimental Protocols for Key Steps

Here are detailed methodologies for the core procedures referenced in the guide.

Protocol 1: High-Yield Synthesis of 8-Bromocaffeine (8-BC) [1]

This modern method uses NBS and is noted for its high yield and purity.

  • Objective: To brominate caffeine at the C8 position.
  • Reagents: Caffeine, N-Bromosuccinimide (NBS), Dichloromethane (DCM), Water.
  • Procedure:
    • The reaction is carried out using NBS in a mixture of DCM and water.
    • The process is performed at room temperature.
    • After completion, the almost pure 8-BC is obtained in a quantitative yield (>99%).
  • Note: An alternative, older method involves bromine in glacial acetic acid with sodium acetate as an acid scavenger [2].
Protocol 2: Synthesis of 8-Piperazinyl Caffeine (8-PC) via SNAr [1]

8-BC is an electrophilic intermediate used to create nitrogen-linked derivatives like 8-PC.

  • Objective: To couple piperazine with 8-BC.
  • Reagents: 8-Bromocaffeine, Piperazine, Anhydrous Dimethylformamide (DMF).
  • Procedure:
    • Mix 8-BC and piperazine in anhydrous DMF.
    • Heat the reaction mixture to 100°C to facilitate the nucleophilic aromatic substitution.
    • Upon completion, work up the reaction to isolate 8-PC, a versatile intermediate with strong basic properties.
Protocol 3: Synthesis of 8-(4´-Bromophenoxy) Caffeine [3]

This is a specific example of an Ullmann-type condensation reaction.

  • Objective: To link a bromophenol to the C8 position of caffeine.
  • Reagents: 8-Bromocaffeine, 4-Bromophenol, Sodium Carbonate, Copper powder, Pyridine, Dimethylformamide (DMF), Ethanol.
  • Procedure:
    • In a 50 mL flask with a condenser, combine 8-BC (3 mmol), 4-bromophenol (2 mmol), sodium carbonate (4 mmol), copper powder (2 mmol), 4 drops of pyridine, and 15 mL of DMF.
    • Reflux the reaction mixture for 6 hours.
    • Dissolve the resulting precipitate in 15 mL of ethanol and filter to remove insoluble salts and copper catalyst.
    • Purify the product, 8-(4-bromophenoxy) caffeine, by recrystallization from ethanol. The reported yield is 51% with a melting point of 233-234 °C.

Troubleshooting FAQs

Q1: My yield for the SNAr reaction to make 8-PC is low. What could be wrong?

  • A1: The most critical factor is temperature. This reaction requires sufficient heat to proceed efficiently. Ensure your reaction mixture is heated to 100°C as specified in the protocol [1]. Also, confirm that your DMF is anhydrous, as moisture can interfere with the reaction.

Q2: Are there any safety concerns with the solvents listed?

  • A2: Yes. DMF is known to have reproductive toxicity [4]. DCM and Chloroform are suspected carcinogens and should be handled with appropriate engineering controls (e.g., a fume hood) [4]. Always consult the Safety Data Sheets (SDS) for all chemicals and follow your institution's safety protocols.

Q3: I need a greener alternative to DMF for the SNAr reaction. What are my options?

  • A3: The search results do not specify direct greener substitutes for DMF in this specific reaction. A general strategy is to consult a solvent selection guide [4]. You would need to screen alternative, greener solvents (like certain alcohols or esters) for their ability to dissolve the reagents and maintain the required reaction temperature. This would require experimental validation.

Workflow for Solvent Selection & Troubleshooting

The following diagram visualizes the decision-making process for selecting and troubleshooting solvents in 8-bromocaffeine reactions.

Start Start: Plan 8-Bromocaffeine Reaction Step1 Identify reaction step Start->Step1 Step2 Consult solvent table for recommendations Step1->Step2 Step3 Set up reaction with recommended solvent Step2->Step3 Step4 Reaction successful? Step3->Step4 Step5 Proceed with next step Step4->Step5 Yes Step6 Troubleshoot using FAQ Step4->Step6 No Step6->Step3 Adjust parameters

References

Synthesis & Crystallization of 8-Bromocaffeine Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Here is a detailed experimental protocol for synthesizing a derivative of 8-bromocaffeine, which can serve as a reference for your own experimental design and troubleshooting [1].

Synthesis of 8-(4´-bromophenoxy) caffeine (BPC)

  • Reaction Type: Nucleophilic aromatic substitution (Ullmann Condensation Reaction) [1].
  • Mechanism: The reaction proceeds via a copper-catalyzed coupling between 8-bromocaffeine and a bromophenol [1].
  • Key Precursor: 8-bromocaffeine is first synthesized from caffeine, hydrobromic acid (40%), and hydrogen peroxide (30%) [1].
Parameter Specification
Reactants 8-bromocaffeine (3 mmol), 4-bromophenol (2 mmol) [1]
Catalyst System Copper powder (2 mmol), Pyridine (4 drops) [1]
Base Sodium Carbonate (4 mmol) [1]
Solvent Dimethylformamide (DMF, 15 mL) [1]
Reaction Conditions Reflux for 6 hours [1]
Work-up & Purification Dissolution in ethanol, filtration to remove salts/catalyst, recrystallization from ethanol [1]
Yield 51% [1]
Melting Point 233-234 °C [1]

Crystallization for X-ray Analysis

  • Method: Slow evaporation of an ethanol solution [1].
  • Crystal System: Orthorhombic [1].
  • Space Group: P2(_1)2(_1)2(_1) [1].

The workflow below outlines the key stages from initial synthesis to final analysis.

workflow Start Start: Caffeine Step1 Synthesis of 8-Bromocaffeine (HBr, H₂O₂) Start->Step1 Step2 Ullmann Coupling (4-bromophenol, Cu catalyst, Na₂CO₃ base, DMF, reflux) Step1->Step2 Step3 Work-up & Purification (Dissolve in EtOH, filter, recrystallize) Step2->Step3 Step4 Characterization (Melting point, X-ray) Step3->Step4 End Final Product: 8-(4-bromophenoxy)caffeine Step4->End

Frequently Asked Questions & Troubleshooting

Here are solutions to common problems you might encounter during synthesis.

| Question/Trouble | Possible Cause & Solution | | :--- | :--- | | Low reaction yield |

  • Cause: Incomplete reaction or catalyst deactivation.
  • Solution: Ensure anhydrous conditions in the reaction flask (use a CaCl₂ guard tube). Confirm copper catalyst is fresh and finely powdered to maximize surface area [1].
| | Product does not crystallize |
  • Cause: Solution is not concentrated enough or too impure.
  • Solution: Concentrate the ethanolic solution further and ensure thorough filtration before setting up for slow evaporation [1].
| | Unexpected melting point |
  • Cause: Product is impure or a different polymorph.
  • Solution: Repurify by repeated recrystallization. For X-ray quality crystals, slow evaporation is critical. The reported crystal structure has a dihedral angle of 58.18(9)° between the caffeine and phenoxy groups [1].
| | Handling & Stability | The crystal packing is stabilized by van der Waals forces and weak intramolecular hydrogen bonds (e.g., C12-H12A…O3). Store in a cool, dry place [1]. |

Experimental Workflow for Catalyst and Reaction Optimization

For systematic optimization, consider this workflow to diagnose and improve your reaction.

optimization cluster_screen Key Variables to Test Define Define Problem: Low Yield/Selectivity Screen Screen Variables Define->Screen Analyze Analyze Output Screen->Analyze Var1 Catalyst: Type (Cu powder/salts), Loading Var2 Solvent System (DMF, others) Var3 Temperature & Time Var4 Base & Additives (e.g., Pyridine) Implement Implement Solution Analyze->Implement Implement->Define Iterate

Knowledge Gap and Further Research

A specific catalyst optimization guide for 8-bromocaffeine was not found in the search results. The provided protocol uses a classic stoichiometric copper reagent [1]. To find more modern methods, I suggest you:

  • Search for modern catalytic systems in scientific databases. Look into "copper-catalyzed Ullmann-type coupling" and "ligand-assisted copper catalysis" which can offer improved yields and milder conditions.
  • Explore palladium-catalyzed pathways (e.g., Buchwald-Hartwig amination for N-arylation) as potential alternative routes.

References

handling moisture-sensitive 8-bromocaffeine

Author: Smolecule Technical Support Team. Date: February 2026

Understanding 8-Bromocaffeine

Q1: What is 8-Bromocaffeine and what are its key properties? 8-Bromocaffeine is a derivative of caffeine (a xanthine) used in pharmaceutical research, noted as a key intermediate for synthesizing other compounds and acting as a radiosensitizer to increase tumor cell sensitivity in radiotherapy [1].

The table below summarizes its fundamental chemical and physical characteristics:

Property Description / Value
Chemical Formula C₈H₉BrN₄O₂ [1]
Molar Mass 273.090 g·mol⁻¹ [1]
Appearance White, odorless solid [1]
Melting Point 206 °C (403 °F; 479 K) [1]
Primary Hazards Warning; harmful if swallowed (H302) [1]
Role in Synthesis Serves as a precursor for 8-aryloxycaffeine derivatives via copper-catalyzed Ullmann ether synthesis [2] [3]

Q2: Why is proper handling and storage critical for this compound? Maintaining the integrity of 8-bromocaffeine is crucial for experimental reproducibility. Its reactivity and solid form make it susceptible to degradation from moisture, electrostatic discharge (ESD), and environmental contaminants, which can compromise purity and reaction yields [4].

Handling, Storage & Troubleshooting

Q3: What are the best practices for storage? Adopt a "first-in, first-out" inventory system and follow these storage conditions:

Storage Condition Recommendation & Rationale
Primary Container Sealed container (glass vial or original packaging) protects from air and moisture [4].
Humidity Control Store with desiccant packs in a humidity-controlled environment (<60% Relative Humidity) to prevent moisture absorption [4].
Long-Term Storage Keep in a cool, dark place; for extended storage (>5 years), consider double-bagging with desiccant in a Moisture Barrier Bag (MBB) [4].

Q4: What are the essential handling procedures?

  • Environmental Control: Handle in a low-humidity environment (e.g., a glove box or dry room) and allow containers to reach room temperature before opening to prevent condensation [4].
  • Personal Protective Equipment (PPE): Wear appropriate PPE to protect the compound from contamination and yourself from exposure [4].
  • Electrostatic Discharge (ESD) Protection: Use grounded ESD-protective surfaces and wrist straps, as static electricity can damage fine powders and affect weighing accuracy [4].

Q5: How can I troubleshoot common issues in experiments? Here is a guide to diagnosing and resolving frequent problems:

Problem Possible Cause Solution
Low Yield in Ullmann Reaction Ingress of atmospheric moisture; deactivated copper catalyst. Ensure all starting materials are dry; check catalyst freshness and storage conditions [2] [3].
Uncharacterized Byproducts Hydrolysis of the 8-bromocaffeine; reagent degradation. Strictly control reaction atmosphere (e.g., under inert gas like nitrogen or argon); use anhydrous solvents [2].
Poor Purity of Final Product Incomplete reaction; side reactions due to contaminated starting material. Verify purity of 8-bromocaffeine by checking physical properties (e.g., melting point) before use [1].

Experimental Protocol Guide

Q6: Can you provide a standard synthesis protocol using 8-bromocaffeine? Below is a verified workflow for synthesizing 8-(4-bromophenoxy)caffeine, adapted from published methodologies [2] [3].

G Start Start Reaction Setup Reflux Reflux Mixture (6 hours, with condenser) Start->Reflux Combine reagents: 8-Bromocaffeine, 4-Bromophenol, Na₂CO₃, Cu powder, Pyridine, DMF Precipitate Reaction Complete (Formation of solid precipitate) Reflux->Precipitate Dissolve Dissolve Precipitate (in 15mL Ethanol) Precipitate->Dissolve Filter Filter Solution (Remove Na₂CO₃ and Cu catalyst) Dissolve->Filter Recrystallize Recrystallize (Purify from ethanol) Filter->Recrystallize Final Final Product (8-(4-bromophenoxy)caffeine) Recrystallize->Final Yield: 51%, M.P.: 233-234°C

Reagents and Equipment:

  • 8-Bromocaffeine: 0.82 g (3 mmol) [2]
  • 4-Bromophenol: 2 mmol [2]
  • Base: Anhydrous Sodium Carbonate (Na₂CO₃), 0.55 g (4 mmol) [2]
  • Catalyst: Copper (Cu) powder, 0.013 g (2 mmol) [2]
  • Solvent: Anhydrous Dimethylformamide (DMF), 15 mL [2]
  • Additive: Pyridine, 4 drops [2]
  • Equipment: 50 mL round-bottom flask, condenser with calcium chloride drying tube, heating mantle, magnetic stirrer [2]

Procedure:

  • Setup: In a 50 mL flask equipped with a condenser and drying tube, combine all the solid reagents (8-bromocaffeine, 4-bromophenol, sodium carbonate, and copper powder) [2].
  • Add Liquids: Add the anhydrous DMF and pyridine to the flask [2].
  • React: Reflux the reaction mixture with continuous stirring for 6 hours [2].
  • Isolate Crude Product: After cooling, the reaction mixture will form a precipitate, which is your crude product [2].
  • Purify: Dissolve this solid in 15 mL of ethanol and filter to remove insoluble inorganic salts (sodium carbonate) and the spent copper catalyst [2].
  • Recrystallize: Concentrate the filtrate and recrystallize the pure product from ethanol to obtain pale crystals [2].

Key Takeaways

  • Define Your Goal: 8-Bromocaffeine is primarily a key synthetic intermediate for creating more complex caffeine analogs [2] [3].
  • Control Moisture: Success hinges on scrupulously excluding moisture at all stages, from storage to reaction setup [4].
  • Follow the Protocol: Adherence to the detailed reflux conditions and purification steps is essential for obtaining a high-quality product with the expected yield and melting point [2].

References

analyzing 8-bromocaffeine decomposition

Author: Smolecule Technical Support Team. Date: February 2026

Technical Profile: 8-Bromocaffeine

The table below summarizes the key identified properties and information for 8-Bromocaffeine.

Property Description
IUPAC Name 8-Bromo-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione [1]
Molecular Formula C₈H₉BrN₄O₂ [2] [1]
Molar Mass 273.090 g·mol⁻¹ [2] [1]
Appearance White, odorless solid [2]
Melting Point 206 °C (403 °F; 479 K) [2]
Primary Documented Use Acts as a radiosensitizer in tumor radiotherapy to increase sensitivity of cancer cells to radiation [2].
Common Synthetic Route Electrophilic aromatic substitution via direct bromination of caffeine with bromine in glacial acetic acid, often with sodium acetate as an acid scavenger [2].
Key Spectral Data Structure confirmed by FTIR, 1H NMR, 13C NMR, and Mass Spectrometry [3].

Experimental Context and Suggested Pathways

One research paper details the synthesis of caffeine derivatives using 8-bromocaffeine as a key intermediate [3]. The general workflow for creating and analyzing these compounds can be visualized, which may help in designing decomposition studies.

cluster_0 Analytical Techniques Start Caffeine A Bromination Reaction (Br₂, Glacial Acetic Acid, Sodium Acetate) Start->A B Product: 8-Bromocaffeine (Purification & Verification) A->B C Further Reaction (e.g., with hydrazide) B->C E Analytical Techniques B->E Characterize Intermediate D Final Derivatives (Structural Elucidation) C->D D->E Characterize Final Product FTIR FTIR Spectroscopy E->FTIR NMR NMR Spectroscopy (¹H, ¹³C) E->NMR MS Mass Spectrometry (MS) E->MS UV UV-Vis Spectroscopy E->UV

Potential FAQ & Troubleshooting Guide

Based on general analytical chemistry principles, here are some potential issues and solutions that could form the basis of your FAQ section.

1. Issue: Inconsistent Yields or Purity in Synthesis

  • Potential Cause: The bromination reaction conditions (temperature, purity of starting materials, exact stoichiometry) may not be optimized or tightly controlled.
  • Troubleshooting Steps:
    • Verify Reagents: Ensure caffeine and bromine source are high-purity and fresh.
    • Control Temperature: The reaction may be exothermic; use a controlled temperature water bath.
    • Monitor Reaction: Use TLC (Thin-Layer Chromatography) to monitor the reaction progress and confirm consumption of starting material [3].
    • Purification: Recrystallize the final product from an appropriate solvent like ethanol to improve purity [3].

2. Issue: Unexpected Results During Analysis with UV-Vis Spectroscopy

  • Potential Cause: The sample, solvent, or instrument conditions are not suitable for accurate measurement.
  • Troubleshooting Steps:
    • Check Solvent Compatibility: Ensure the solvent does not absorb significantly in the UV range. Common choices include ethanol, methanol, or water [4] [5].
    • Use Correct Cuvettes: Use quartz cuvettes for UV range analysis, as plastic and glass absorb UV light [4].
    • Confirm Sample Concentration: Absorbance should ideally be between 0.1 and 1.0 AU for reliable quantitation. Concentrations outside this range can lead to non-linear behavior and inaccurate data [4] [5].
    • Establish a Baseline: Always run a baseline or blank correction with the pure solvent before measuring your sample [4].

Suggested Next Steps for Research

To build a more comprehensive troubleshooting guide for 8-bromocaffeine decomposition, I suggest you:

  • Consult Specialized Databases: Search in-depth using scientific databases like SciFinder, Reaxys, or PubMed for specific terms like "8-bromocaffeine stability," "decomposition kinetics," and "HPLC analysis of bromocaffeine."
  • Perform Stress Testing: Design controlled experiments to study decomposition by exposing the compound to stress conditions like heat, light, humidity, and varying pH levels.
  • Monitor with HPLC: Use High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector to track the appearance of new peaks over time, which would indicate decomposition products [6].

References

scaling up 8-bromocaffeine reactions

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of 8-Bromocaffeine

8-Bromocaffeine serves as a key intermediate for further reactions. The following table summarizes a common lab-scale synthesis method.

Aspect Details
Reaction Type Electrophilic Aromatic Substitution [1]
Starting Material Caffeine [1]

| Reagents | • Bromine (in glacial acetic acid) with sodium acetate as an acid scavenger [1]Alternative: Hydrogen peroxide and sodium bromide in an aqueous caffeine solution [1] | | Reported Yield | Up to 85% [1] |

The synthesis workflow from basic starting materials to the final product can be visualized as follows:

A Caffeine D Reaction Electrophilic Aromatic Substitution A->D B Bromine (Br₂) Glacial Acetic Acid B->D C Sodium Acetate (Acid Scavenger) C->D E 8-Bromocaffeine (C₈H₉BrN₄O₂) White Solid, Mp 206°C D->E

Applications & Further Derivatization

8-Bromocaffeine is valuable in medical research and as a building block for more complex molecules. The table below outlines its key uses.

Application Area Description Specific Example/Note
Radiosensitizer [1] Increases sensitivity of tumor cells (e.g., in brain tumors) to radiotherapy. Referred to as "xantobin" in some research [1].
Versatile Reagent [2] Converts aldoximes into nitriles under microwave irradiation. Works on aliphatic, aromatic, and heterocyclic substrates; preserves asymmetric centers [2].
Synthetic Intermediate [3] [4] Used in copper-catalyzed Ullmann reactions to create other derivatives. Used to synthesize 8-(4-bromophenoxy)caffeine [3] and 8-alkylmercaptocaffeine derivatives [4].

The role of 8-bromocaffeine as a central intermediate in creating other compounds is shown in this workflow:

A 8-Bromocaffeine C 8-(4-bromophenoxy)caffeine A->C Path A E 8-alkylmercaptocaffeine Derivatives A->E Path B B 4-bromophenol Copper Catalyst (Ullmann Reaction) B->C D Alkyl Bromide Thiourea (One-Pot Synthesis) D->E

Frequently Asked Questions

Q1: What are the primary hazards associated with handling 8-bromocaffeine? A1: The GHS labeling for 8-bromocaffeine includes a Warning signal word and the hazard code H302, which means it is harmful if swallowed [1]. Standard precautionary measures (P264, P270, P330) include washing hands after handling, not eating or drinking in the lab, and rinsing the mouth if swallowed [1].

Q2: Can the bromination of caffeine be performed without using elemental bromine? A2: Yes. An alternative, reported method uses hydrogen peroxide to oxidize sodium bromide in situ to generate the brominating agent in an aqueous caffeine solution [1]. This can be a safer and more convenient approach in a lab setting.

Q3: Is the synthesis of 8-bromocaffeine a high-yielding reaction? A3: Yes, the direct bromination of caffeine is generally efficient. Yields of up to 85% have been reported using the in-situ bromine generation method [1].

Scaling Up Considerations

Scaling up a reaction from lab to industrial production involves more than just increasing quantities. Here are key considerations based on general principles, as specific data for 8-bromocaffeine scale-up was not found:

  • Safety and Handling: Bromine is a corrosive and toxic substance [1]. At a large scale, engineering controls (closed systems, scrubbing for HBr gas) and detailed hazard studies become critical.
  • Process Optimization: Parameters like mixing efficiency, heat transfer, and precise control of temperature and addition rates become crucial for consistency and safety in large batches.
  • Purification: The lab-scale method uses recrystallization from ethanol [3]. Scaling this unit operation requires optimizing solvent recovery and managing waste streams.
  • Alternative Routes: Exploring even safer and more atom-economical bromination methods could be beneficial for large-scale production.

References

increasing solubility of 8-bromocaffeine derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Enhancement Strategies

Modifying the structure of 8-bromocaffeine at the C8 position is the primary strategy for altering its physicochemical properties, including solubility. The table below summarizes several effective approaches documented in recent literature.

Modification Type Specific Derivative Formed Key Reagents & Conditions Reported Yield Solubility Implication / Rationale
Ether Formation (C8-O) 8-(4-bromophenoxy)caffeine [1] 8-bromocaffeine, 4-bromophenol, Cu, Na₂CO₃, DMF, reflux [1] 51% [1] Alters crystal packing; introduction of aromatic group [1]
Thioether Formation (C8-S) Caffeine-8-(2-thio)-propanehydrazide [2] 8-bromocaffeine, thiopropanoic acid derivatives [2] 51% - 96% [2] "Drug-like" properties; introduction of polar hydrazide group [2]
Amino Acid Conjugation (C8-N) Caffeine derivatives with amino-acid esters [3] 8-bromocaffeine, amino-acid ester hydrochlorides, Pd(OAc)₂, XantPhos, Cs₂CO₃, toluene, MW [3] Information Missing Introduction of ionizable/polar amino acid and ester groups [3]
Triazole Hybrid (C8-O-CH₂-triazole) 8-caffeinyl-triazolylmethoxy hybrids [4] 8-propargyloxy caffeine, alkyl azides, Cu(I) catalyst, "Click" conditions [4] Information Missing Introduction of a polar, hydrogen-bonding triazole ring and various side chains [4]

The following workflow outlines the decision process for selecting and performing these modifications:

G Start Start: Need to enhance 8-Bromocaffeine solubility A Select desired modification type Start->A B1 Ether Linkage (C8-O) A->B1 B2 Thioether Linkage (C8-S) A->B2 B3 Amine Linkage (C8-N) A->B3 B4 Triazole Hybrid (C8-O-CH₂-Triazole) A->B4 C Perform Nucleophilic Aromatic Substitution B1->C e.g., with phenol B2->C e.g., with thiol B3->C e.g., with amine D Obtain 8-Substituted Caffeine Derivative B4->D Via Click Chemistry C->D

Detailed Experimental Protocols

Here are the detailed methodologies for two key synthesis strategies.

Synthesis of 8-(4'-Bromophenoxy)caffeine (Ether Derivative) [1]

This protocol uses a copper-catalyzed Ullmann condensation reaction.

  • Reaction Setup: In a 50 mL flask equipped with a condenser, mix the following reagents:
    • 8-Bromocaffeine: 0.82 g (3.0 mmol)
    • 4-Bromophenol: 2.0 mmol
    • Base: Sodium carbonate (Na₂CO₃), 0.55 g (4.0 mmol)
    • Catalyst: Copper powder (Cu), 0.013 g (2.0 mmol)
    • Additive: 4 drops of pyridine
    • Solvent: Dimethylformamide (DMF), 15 mL
  • Reaction Execution: Fit the condenser, protect it with a calcium chloride (CaCl₂) drying tube, and reflux the mixture for 6 hours.
  • Work-up & Purification: Dissolve the precipitated solid in 15 mL of ethanol and filter to remove insoluble inorganic salts (sodium carbonate and copper). Purify the crude product by recrystallization from ethanol.
  • Expected Outcome: The title compound is obtained as a solid in 51% yield with a melting point of 233–234 °C [1].
Synthesis of Amino Acid Derivatives via Cross-Coupling [3]

This method uses a palladium-catalyzed cross-coupling reaction.

  • Reaction Setup: Conduct the reaction in toluene using:
    • Substrate: 8-Bromocaffeine
    • Coupling Partner: An α-, β-, or ω-amino-acid methyl or t-butyl ester hydrochloride
    • Catalyst System: Palladium acetate (Pd(OAc)₂) and XantPhos as a ligand
    • Base: Cesium carbonate (Cs₂CO₃)
  • Reaction Execution: Utilize microwave irradiation to activate the reaction and drive it to completion.
  • Key Application: The resulting compounds, which incorporate polar and ionizable amino acid fragments, have been studied for their antibacterial activity, indicating improved bioactivity profiles [3].

Frequently Asked Questions

Q: Why is 8-bromocaffeine a key intermediate for modifying solubility? A: The carbon-bromine bond at the C8 position is relatively reactive and can be displaced by various nucleophiles (e.g., O-, S-, N-nucleophiles) in classic aromatic substitution reactions [4]. This allows for the straightforward introduction of functional groups that can dramatically alter the molecule's polarity, hydrogen-bonding capacity, and overall solubility.

Q: What are the typical challenges in these synthesis reactions? A: Common challenges include:

  • Incomplete Reaction: Ensuring the complete consumption of starting 8-bromocaffeine. This is typically monitored by TLC [2].
  • Catalyst Sensitivity: Palladium-catalyzed couplings require careful control of anhydrous conditions and catalyst/ligand ratios for good yields [3].
  • Purification: Removing catalyst residues (copper or palladium) and inorganic salts during work-up is crucial for obtaining a pure product [1] [3].

References

8-Bromocaffeine: Basic Properties & Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifiers and physical properties of 8-Bromocaffeine as reported in the literature.

Property Description / Value
IUPAC Name 8-Bromocaffeine [1]
Molecular Formula C₈H₉BrN₄O₂ [1]
Molar Mass 273.090 g·mol⁻¹ [1]
Appearance White, odorless solid [1]
Melting Point 206 °C (403 °F; 479 K) [1]
GHS Hazard Statement H302: Harmful if swallowed [1]
Detailed Synthesis Protocol

The synthesis of 8-Bromocaffeine is typically achieved through direct bromination of caffeine. One reported method proceeds with an 85% yield [1].

  • Reaction: Electrophilic aromatic substitution.
  • Reactants: Caffeine and bromine (Br₂).
  • Solvent: Glacial acetic acid.
  • Acid Scavenger: Sodium acetate (to neutralize formed hydrogen bromide, HBr) [1].
  • Alternative Method: Bromine can be generated in situ by oxidizing sodium bromide (NaBr) with hydrogen peroxide (H₂O₂) in an aqueous caffeine solution [1].

For the synthesis of its derivative, 8-(4-bromophenoxy)caffeine, an Ullmann condensation reaction is used.

  • Reactants: 8-Bromocaffeine and 4-bromophenol.
  • Catalyst: Copper powder.
  • Base: Sodium carbonate (Na₂CO₃).
  • Solvent: Dimethylformamide (DMF), with a few drops of pyridine.
  • Conditions: Reflux for 6 hours.
  • Work-up & Purification: The crude product is dissolved in ethanol, filtered to remove carbonate and copper catalysts, and purified by recrystallization from ethanol, yielding 51% with a melting point of 233-234 °C [2].

The following diagram illustrates the two-step synthesis workflow for creating 8-Bromocaffeine and its derivative.

G Start Caffeine Step1 Reaction: Direct Bromination Solvent: Glacial Acetic Acid Acid Scavenger: Sodium Acetate Alternative: NaBr/H₂O₂ in H₂O Start->Step1 ProductA 8-Bromocaffeine (White Solid) M.P. 206°C Step1->ProductA Step2 Reaction: Ullmann Condensation Reactant: 4-Bromophenol Catalyst: Copper Powder Base: Na₂CO₃ Solvent: DMF/Pyridine Conditions: Reflux 6 hrs ProductA->Step2 ProductB 8-(4-Bromophenoxy)caffeine Purification: Recrystallization (EtOH) M.P. 233-234°C Step2->ProductB

Storage & Handling Guidelines

Based on its properties and general laboratory practices for similar organic compounds, here are the recommended storage and handling guidelines.

Recommended Storage Conditions
  • Environment: Store in a cool, dry, and well-ventilated place.
  • Container: Keep in a tightly sealed, light-resistant container (e.g., amber glass vial) to protect from moisture and light [3].
  • Temperature: While specific stability studies were not found, storing at room temperature (typically defined as 15-25°C) is generally appropriate for stable solids. For long-term storage, a refrigerated condition (2-8°C) can provide an additional margin of safety against potential degradation [3].
Safe Handling Precautions
  • Personal Protective Equipment (PPE): Always wear appropriate gloves, protective clothing, and safety glasses.
  • Precautionary Statements: As 8-Bromocaffeine is labeled with the H302 warning ("Harmful if swallowed"), avoid ingestion and avoid creating aerosols. Wash hands thoroughly after handling [1].
  • Engineering Controls: Use dust control measures and ensure good ventilation to minimize inhalation risk.

FAQs & Troubleshooting for Researchers

Q1: What is a key application of 8-Bromocaffeine in organic synthesis? A1: 8-Bromocaffeine serves as a versatile reagent for the dehydration of aldoximes to nitriles. The reaction uses 8-Bromocaffeine with a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF, under both conventional heating (reflux) or microwave irradiation, yielding nitriles in good to excellent yields [4].

Q2: I obtained a low yield during the synthesis of 8-(4-bromophenoxy)caffeine. What could be wrong? A2: Low yields in the Ullmann condensation can be due to several factors:

  • Catalyst Activity: Ensure the copper powder is fresh and finely divided to maximize catalytic surface area.
  • Moisture: The reaction should be performed under anhydrous conditions. Using a condenser with a calcium chloride drying tube is recommended [2].
  • Reaction Time: The 6-hour reflux time is critical; incomplete reaction will lead to lower yields of the target compound.

Q3: How should I store my purified 8-Bromocaffeine for long-term stability? A3: Although specific ICH stability data is not available, the standard practice for such compounds is to store them in a tightly sealed amber glass vial in a desiccator placed in a refrigerator (2-8°C). This protects the compound from the main degrading factors: heat, light, air, and most importantly, moisture [3].

Important Note on Stability Data

Comprehensive, ICH-guided stability data (specifying exact shelf-life and degradation profiles under long-term and accelerated conditions) for 8-bromocaffeine is not publicly available in the searched literature. The storage guidelines provided are based on its chemical properties and standard laboratory practice.

References

8-bromocaffeine vs other caffeine derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Caffeine Derivatives

Derivative Name Core Structural Difference Key Functions & Applications Experimental Findings & Performance Data

| 8-Bromocaffeine [1] | Bromine atom at the C8 position | Radiosensitizer: Increases sensitivity of tumor cells to radiation therapy [1]. Synthetic Intermediate: Used to create more complex caffeine derivatives [2] [3]. | In brain tumor radiotherapy, an increased sensitivity of tumor cells induced by 8-bromocaffeine was observed [1]. | | 8-(4-Bromophenoxy) Caffeine [2] | A 4-bromophenoxy group at the C8 position | Research Compound: Studied for its structural properties; biological activity is a subject of further research [2]. | The crystal structure was determined. The caffeine core makes a dihedral angle of 58.18° with the bromophenoxy moiety [2]. | | Caffeine-8-(2-thio)-propanoic hydrazide-hydrazones [3] | Complex thio-propanoic hydrazide-hydrazone group at the C8 position | Low Hepatotoxicity: Designed and evaluated for potential biological activity with preliminary studies showing low hepatotoxicity [3]. | In silico prediction suggests they are likely CYP1A2 substrates. In vitro studies on isolated rat liver microsomes did not reveal significant hepatotoxicity [3]. | | C8-substituted Antioxidant Derivatives [4] | Various groups (e.g., amides, thiazolidinones) at the C8 position | Antioxidant & Cytoprotection: Protect human red blood cells from oxidative damage, inhibit hemoglobin oxidation, and chelate ferrous ions [4]. | Exhibited significant ferrous ion chelating activity and protected cells from peroxyl radical-induced hemolysis. Specific derivatives showed varying levels of cytoprotective potential dependent on their chemical structure [4]. |

Key Experimental Context

To interpret the data in the table, here is a deeper look into the methodologies and significance behind the findings.

  • Radiosensitization Mechanism of 8-Bromocaffeine: While the exact mechanism is not detailed in the provided search results, 8-bromocaffeine is used in the radiotherapy of brain tumors to make tumor cells more susceptible to radiation damage [1]. This is a distinct application not commonly reported for other caffeine derivatives.
  • Synthesis of 8-Substituted Derivatives: A common and crucial experimental protocol for creating many of these derivatives involves 8-bromocaffeine as a starting material. The general workflow is summarized below. The synthesis of 8-bromocaffeine itself is achieved through direct bromination of caffeine [1]. This intermediate then undergoes further reactions, such as the Ullmann ether synthesis (for 8-phenoxy derivatives [2]) or nucleophilic substitution with various thiols or amines [3] [4], to generate a diverse library of C8-substituted compounds.

Start Caffeine Step1 Bromination (Br₂, glacial acetic acid, sodium acetate) Start->Step1 Intermediate 8-Bromocaffeine Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (Ullmann Reaction) Intermediate->Step2 Step2Alt Nucleophilic Substitution (e.g., with thiols, amines) Intermediate->Step2Alt Product1 8-Phenoxy Derivatives (e.g., 8-(4-bromophenoxy)caffeine) Step2->Product1 Product2 8-Thioether Derivatives (e.g., caffeine-8-thio hydrazides) Step2Alt->Product2

  • Evaluating Antioxidant and Cytoprotective Activity: For the newer C8-substituted antioxidants [4], key experimental protocols include:
    • Ferrous Ion (Fe²⁺) Chelating Assay: Measures the compound's ability to bind iron ions, which can prevent the generation of harmful free radicals.
    • AAPH-Induced Oxidative Stress Model: Uses a compound that generates peroxyl radicals to induce oxidative damage in human red blood cells (RBCs).
    • Key Measured Outcomes:
      • Inhibition of Hemolysis: The percentage reduction in the rupture of RBCs.
      • Inhibition of Hemoglobin Oxidation: The effectiveness in preventing hemoglobin from converting to non-oxygen-carrying methemoglobin.
      • Intracellular Oxidative Stress: Measured using fluorescent probes like DCF-DA.

Research Applications Summary

To summarize the distinct niches of these derivatives:

  • Choose 8-Bromocaffeine if your research is focused on enhancing the efficacy of radiation therapy in oncology, or as a versatile synthetic building block.
  • Consider the newer C8-substituted antioxidants (like those in [4]) for projects aimed at combating oxidative stress in models of neurodegenerative, cardiovascular, or metabolic diseases.
  • Explore other specialized derivatives (like the hydrazide-hydrazones [3]) for specific toxicological or drug metabolism studies.

References

8-aryloxycaffeine compared to unsubstituted caffeine

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Comparison of Biological Activities

The table below summarizes the key biological activities of 8-aryloxycaffeine derivatives compared to unsubstituted caffeine, based on data from recent experimental studies.

Compound Biological Activity Experimental Model Key Metric (IC₅₀, MIC, etc.) Comparison with Unsubstituted Caffeine
8-(5-chloropyridin-3-yloxy)caffeine (3k) [1] Antibacterial Salmonella enteritidis (Gram -) MIC = 15.6 μg/mL [1] Unsubstituted caffeine does not typically show significant antibacterial activity at low concentrations.
8-(quinolin-8-yloxy)caffeine (3g) [1] Topoisomerase II Inhibition In vitro enzyme assay Strong inhibitory activity [1] Effect not reported for unsubstituted caffeine.
8-(6-methylpyridin-2-yloxy)caffeine (3j) & 8-(3-chloro-6-(trifluoromethyl)pyridin-2-yloxy)caffeine (3m) [1] Analgesic In vivo pharmacological model Effective analgesic [1] Achieved effect without central nervous system (CNS) stimulation, a common side effect of unsubstituted caffeine [1].
Compound 4a [2] Anticancer (Breast) MCF-7 Cell Line IC₅₀ = 38 ± 3.7 μM [2] More potent than the reference drug Methotrexate (MTX) in this specific assay [2].
Compound 4j, 4k, 4l [3] Antibacterial Staphylococcus aureus MIC = 6.25 μg/mL [3] Significant activity compared to unsubstituted caffeine.
Various 8-(hetero)aryl caffeine (4a–4n) [3] α-Amylase Inhibition In vitro enzyme assay IC₅₀ = 1.49 ± 0.317 to 7.44 ± 0.156 μg/mL [3] Most compounds showed superior inhibition compared to standard acarbose (IC₅₀ = 4.34 ± 0.333 μg/mL) [3].
Unsubstituted Caffeine [4] CNS Stimulant Human / In vivo N/A Primary mechanism is adenosine receptor antagonism, leading to increased alertness but also potential side effects like anxiety and sleep disruption [4].

Detailed Experimental Protocols

For reproducibility, here are the detailed methodologies from the key studies cited in the table.

1. Synthesis of 8-(substituted)aryloxycaffeine Derivatives [1]

  • Key Reaction: A series of 8-(substituted)aryloxycaffeine compounds were prepared from 8-bromocaffeine and various (substituted)phenols via a modified Ullmann condensation reaction.
  • Procedure: The reaction proceeds with 8-bromocaffeine and the respective phenol derivative under conditions optimized for the Ullmann ether synthesis. The synthesized compounds were then purified and characterized to confirm their structures.

2. In Vitro Antibacterial Assay [1] [3]

  • Method: The minimum inhibitory concentration (MIC) of the synthesized compounds was determined against a panel of Gram-positive and Gram-negative bacteria.
  • Procedure: Compounds were tested using a standard broth microdilution method. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

3. In Vitro Anticancer Activity [2]

  • Cell Lines: Human breast cancer MCF-7 and melanoma A-375 cell lines were used. A healthy human embryonic kidney HEK-293 cell line was used for toxicity assessment.
  • Assay: The colorimetric MTT assay was employed to determine cell viability and calculate the half-maximal inhibitory concentration (IC₅₀).
  • Procedure: Cells were treated with various concentrations of the test compounds for a specified period. MTT reagent was added and converted to formazan by viable cells. The absorbance of the dissolved formazan was measured, and the IC₅₀ value was calculated from the dose-response curve.

4. In Vitro Enzyme Inhibition [3]

  • Enzymes: α-Amylase and α-glucosidase.
  • Assay: The inhibitory activity was measured using colorimetric methods.
  • Procedure (α-Amylase Example): The test compound was incubated with α-amylase and substrate (e.g., starch). The reaction was stopped, and the amount of product formed was measured spectrophotometrically. IC₅₀ values were determined from the concentration-response curve and compared to a standard inhibitor (acarbose).

Mechanisms of Action: A Comparative View

The following diagrams illustrate the core mechanistic difference between unsubstituted caffeine and the modified 8-aryloxycaffeine derivatives.

mechanism_comparison cluster_caffeine Unsubstituted Caffeine Mechanism cluster_derivative 8-Aryloxycaffeine Derivatives Mechanism Caffeine Caffeine AR Adenosine Receptor (A1, A2A) Caffeine->AR    Antagonizes Derivative 8-Aryloxycaffeine Derivative Adenosine Adenosine Adenosine->AR    Competes With CNS Central Nervous System Stimulation AR->CNS SideEffects Anxiety Sleep Disruption CNS->SideEffects Target Diverse Targets (e.g., Topoisomerase II, α-Amylase, Bacterial Enzymes) Derivative->Target    Interacts With Effects Targeted Effects (Anticancer, Antibacterial, Analgesic) Target->Effects Selective Potential for Reduced CNS Side Effects Effects->Selective

Mechanistic pathways of caffeine versus its 8-aryloxy derivatives.

Synthesis Workflow for 8-Caffeinyl Chalcone Hybrid Conjugates [2] The synthesis of these complex derivatives often involves a multi-step pathway, as detailed below.

Typical synthetic route for creating 8-caffeinyl chalcone hybrid conjugates.

Key Takeaways for Drug Development

  • Broader Application Profile: 8-aryloxycaffeine derivatives demonstrate a significant expansion in biological activity compared to unsubstituted caffeine, showing promise as anticancer, antibacterial, and analgesic agents with novel mechanisms (e.g., topoisomerase II inhibition) [1] [2] [3].
  • Decoupling of Effects: A critical finding is that certain derivatives can produce analgesia without CNS stimulation [1]. This suggests that structural modification at the C8 position can separate desired therapeutic effects from the typical side effects of caffeine.
  • Enhanced Potency: Several derivatives show superior potency in specific assays (e.g., α-amylase inhibition, antibacterial activity) compared to standard reference drugs [3].
  • Favorable Drug-like Properties: In silico analyses indicate that many of these derivatives adhere to Lipinski's rule of five, suggesting they have good potential for oral bioavailability [2].

References

biological activity comparison 8-bromocaffeine derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of 8-Bromocaffeine and its Derivatives

8-Bromocaffeine serves as the crucial intermediate for synthesizing various derivatives. The table below summarizes the key synthesis methods and yields.

Compound Synthesized Key Reagents & Conditions Reported Yield Primary Application/Study
8-Bromocaffeine N-Bromosuccinimide (NBS), DCM/Water, room temperature [1] Near quantitative [1] Universal precursor
8-Bromocaffeine Br₂ (or HBr/H₂O₂), Glacial Acetic Acid, Sodium Acetate [2] 85% [2] Universal precursor
8-(4-Bromophenoxy)caffeine 8-Bromocaffeine, 4-Bromophenol, Cu catalyst, Na₂CO₃, Pyridine, DMF, reflux [3] 51% [3] Crystal structure analysis
Caffeine-8-(2-thio)-propanehydrazide 8-Bromocaffeine, Thiopropanoic acid hydrazide [4] Not Specified Hepatotoxicity evaluation
Amino-Acid Caffeine Derivatives 8-Bromocaffeine, Amino-acid esters, Pd(OAc)₂, XantPhos, Cs₂CO₃, Toluene, Microwave [5] Not Specified Antibacterial activity
8-Caffeinyl-triazolylmethoxy Conjugates 8-Bromocaffeine, Propargyl Bromide, then Alkyl Azides, Cu(I), Click Chemistry [1] Not Specified Anticancer activity

Biological Activities and Experimental Data

Derivatives of 8-bromocaffeine show significant potential in areas like anticancer and antibacterial research.

Anticancer Activity

A 2023 study synthesized novel 8-caffeinyl-triazolylmethoxy hybrid conjugates and evaluated them against several cancer cell lines [1].

Experimental Protocol [1]:

  • Cell Lines: Melanoma (A-375), Breast Cancer (MCF-7, MDA-MB-468), Normal Embryonic Kidney (HEK-293).
  • Method: In vitro cytotoxicity assay (MTT or similar). Cells treated with various concentrations of derivatives to determine IC₅₀ (concentration inhibiting 50% of cell growth).
  • Control: Methotrexate (MTX) as a standard anticancer drug.

The table below summarizes the key findings for the most active compounds.

Compound Cancer Cell Line (IC₅₀) Normal Cell Line (HEK-293) Notes
22c A-375 (Melanoma): < 12.5 μM [1] Non-toxic [1] More potent and selective than Methotrexate against A-375 [1]
22f MCF-7: 136 ± 0.2 μM; MDA-MB-468: 126 ± 0.6 μM [1] Lower toxicity [1] Showed general toxicity & better selectivity than MTX [1]
22i MCF-7: 165 ± 1.8 μM; MDA-MB-468: 175 ± 1.4 μM [1] Data not specified Less potent than MTX [1]

Molecular Docking: A computational docking study suggested that the highly active compound 22c binds strongly to the active site of the B-RAF V600E kinase enzyme, a key target in melanoma therapy [1].

Antibacterial Activity

A 2022 study reported the synthesis of caffeine derivatives with amino-acid fragments at the C-8 position and screened them for antibacterial activity [5].

Experimental Protocol [5]:

  • Bacterial Strains: Staphylococcus aureus and Bacillus cereus.
  • Method: The paper states that antibacterial activity was studied, though the specific assay (e.g., broth microdilution, disk diffusion) is not detailed in the abstract.
  • Result: The study confirmed that these derivatives exhibited antibacterial activity against the tested Gram-positive bacteria [5].
Hepatotoxicity Profile

A 2019 study synthesized caffeine-8-(2-thio)-propanoic hydrazid-hydrazone derivatives and evaluated their potential to cause drug-induced liver injury (DILI) [4].

Experimental Protocol [4]:

  • System: Isolated rat liver microsomes.
  • Method: Measurement of Malondialdehyde (MDA) levels, a marker for lipid peroxidation and oxidative stress.
  • Result: The tested compounds did not show statistically significant hepatotoxicity at the sub-cellular level. They were predicted to be "drug-like" with low hepatotoxic potential, making them promising for future development [4].

Summary and Research Workflow

The following diagram illustrates the typical research workflow from synthesis to biological evaluation of 8-bromocaffeine derivatives.

Caffeine Caffeine 8-Bromocaffeine\n(Key Intermediate) 8-Bromocaffeine (Key Intermediate) Caffeine->8-Bromocaffeine\n(Key Intermediate) Bromination (NBS or Br₂/HOAc) Synthetic Modification Synthetic Modification 8-Bromocaffeine\n(Key Intermediate)->Synthetic Modification Derivative Classes Derivative Classes Synthetic Modification->Derivative Classes C-8 Phenoxy\n(e.g., 8-(4-bromophenoxy)caffeine) C-8 Phenoxy (e.g., 8-(4-bromophenoxy)caffeine) Derivative Classes->C-8 Phenoxy\n(e.g., 8-(4-bromophenoxy)caffeine) Ullmann Reaction C-8 Thio\n(e.g., thio-propanoic hydrazides) C-8 Thio (e.g., thio-propanoic hydrazides) Derivative Classes->C-8 Thio\n(e.g., thio-propanoic hydrazides) Nucleophilic Substitution C-8 Triazolyl\n(e.g., triazolylmethoxy conjugates) C-8 Triazolyl (e.g., triazolylmethoxy conjugates) Derivative Classes->C-8 Triazolyl\n(e.g., triazolylmethoxy conjugates) Click Chemistry C-8 Amino Acid\n(e.g., amino-acid esters) C-8 Amino Acid (e.g., amino-acid esters) Derivative Classes->C-8 Amino Acid\n(e.g., amino-acid esters) Pd-catalyzed Cross-coupling Biological Evaluation Biological Evaluation Anticancer Activity\n(Cytotoxicity assays) Anticancer Activity (Cytotoxicity assays) Biological Evaluation->Anticancer Activity\n(Cytotoxicity assays) Antibacterial Activity\n(Against S. aureus, B. cereus) Antibacterial Activity (Against S. aureus, B. cereus) Biological Evaluation->Antibacterial Activity\n(Against S. aureus, B. cereus) Hepatotoxicity Screening\n(Liver microsome assays) Hepatotoxicity Screening (Liver microsome assays) Biological Evaluation->Hepatotoxicity Screening\n(Liver microsome assays) In silico Studies\n(Molecular Docking, ADMET) In silico Studies (Molecular Docking, ADMET) Biological Evaluation->In silico Studies\n(Molecular Docking, ADMET) C-8 Phenoxy\n(e.g., 8-(4-bromophenoxy)caffeine)->Biological Evaluation C-8 Thio\n(e.g., thio-propanoic hydrazides)->Biological Evaluation C-8 Triazolyl\n(e.g., triazolylmethoxy conjugates)->Biological Evaluation C-8 Amino Acid\n(e.g., amino-acid esters)->Biological Evaluation

The collective data indicates that 8-bromocaffeine is a versatile precursor for generating diverse compounds with varied biological profiles. Recent studies highlight C-8 triazolyl conjugates as particularly promising for anticancer drug development, with one derivative (22c) showing remarkable potency and selectivity against melanoma cells [1]. The low hepatotoxicity risk of thio-propanoic hydrazide derivatives is also a positive finding for their future development [4].

References

8-bromocaffeine versus caffeine receptor binding

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Structural Comparison

The core difference lies in the substitution at the C8 position of the xanthine core, which fundamentally alters their chemical properties and research applications.

Property Caffeine 8-Bromocaffeine
IUPAC Name 1,3,7-Trimethyl-3,7-dihydro-1H-purine-2,6-dione [1] 8-Bromocaffeine (intermediate for synthesis) [2] [3]
Molecular Formula C₈H₁₀N₄O₂ [1] Information not specified in search results
Molecular Structure Purine alkaloid with fused pyrimidinedione and imidazole rings [1] Caffeine core with a bromine atom at the C8 position [2] [3]
Key Structural Feature Unsubstituted C8 position Bulky bromophenoxy group can be attached, creating a significant dihedral angle with the caffeine group (e.g., 58.18°) [2]
Primary Research Role Lead compound, adenosine receptor antagonist [1] [4] Key synthetic intermediate for creating diverse C8-substituted caffeine analogs [2] [3]

Pharmacological & Functional Comparison

The structural modification directly impacts how these molecules interact with biological systems, leading to distinct research profiles.

Aspect Caffeine 8-Bromocaffeine
Mechanism of Action Nonselective adenosine receptor antagonist; blocks A1 and A2A receptors, increasing dopamine signaling [1] [5] [6]. Serves as a precursor for molecules that are potent and selective adenosine receptor ligands [4].
Receptor Binding Binds adenosine receptors with low micromolar affinity; 3D structure mimics adenosine [1] [7]. The bromine atom increases positive charge density at C8, enabling creation of analogs with higher affinity and selectivity for specific adenosine receptor subtypes (A1, A2A, A3) [4] [3].
Biological Effects CNS stimulation, wakefulness, improved cognitive and physical performance [1]. Not an end-product; its derivatives show enhanced and specialized activities like potent anticancer effects (e.g., against melanoma A-375 cells) [3] and use as a radiosensitizer (Xanthobin) [8].
Research Applications Tool for basic research on adenosine receptors; consumption studies [1] [6]. Critical building block in medicinal chemistry for developing research tools and potential therapeutics for cancer, Alzheimer's, and Parkinson's [4] [3].

Experimental Synthesis & Protocols

The value of 8-bromocaffeine is realized through its role in synthetic chemistry.

  • Synthesis of 8-Bromocaffeine: The intermediate 8-bromocaffeine is typically synthesized from caffeine using reagents like N-bromosuccinimide (NBS) in a mixture of dichloromethane (DCM) and water at room temperature [3]. Alternative older methods use bromine/hydrogen peroxide in glacial acetic acid or hydrobromic acid/hydrogen peroxide [2] [3].
  • Downstream Functionalization (Ullmann Reaction): 8-Bromocaffeine undergoes nucleophilic aromatic substitution. For example, it can react with 4-bromophenol to form 8-(4-bromophenoxy)caffeine in a copper-catalyzed Ullmann-type reaction.
    • Detailed Protocol [2]:
      • Reaction Setup: In a 50 mL flask equipped with a condenser, mix 3 mmol of 8-bromocaffeine, 2 mmol of bromophenol, 4 mmol of sodium carbonate, 2 mmol of copper powder, 4 drops of pyridine, and 15 mL of dimethylformamide (DMF).
      • Reaction Execution: Reflux the mixture for 6 hours.
      • Work-up and Purification: Dissolve the resulting precipitate in 15 mL of ethanol and filter to remove inorganic salts (sodium carbonate and copper). Purify the final product (BPC) by recrystallization from ethanol. The reported yield is 51% with a melting point of 233–234 °C.

Research Workflow and Binding Mechanism

The following diagram illustrates the key experimental workflows and the fundamental difference in how caffeine and its C8-modified analogs function at the receptor level.

cluster_mechanism Mechanism of Action: Adenosine Receptor Caffeine Caffeine 8-Bromocaffeine 8-Bromocaffeine Caffeine->8-Bromocaffeine Bromination (NBS, DCM/H₂O) Synthetic Pathway Synthetic Pathway 8-Bromocaffeine->Synthetic Pathway C8-Modified Analogs C8-Modified Analogs Synthetic Pathway->C8-Modified Analogs Ullmann Reaction or SNAr High-Affinity Binding High-Affinity Binding C8-Modified Analogs->High-Affinity Binding Receptor Receptor C8-Modified Analogs->Receptor Blocks with High Selectivity Research Tool Research Tool High-Affinity Binding->Research Tool e.g., Receptor Mapping Therapeutic Candidate Therapeutic Candidate High-Affinity Binding->Therapeutic Candidate e.g., Anticancer Agent Adenosine Adenosine Adenosine->Receptor Binds Physiological Response Physiological Response Receptor->Physiological Response Physiological Response\n(e.g., Drowsiness) Physiological Response (e.g., Drowsiness)

Key Insights for Researchers

  • From Tool to Target: While caffeine is a broad, non-selective tool for initial studies, 8-bromocaffeine is the gateway to developing highly specific molecular probes. These probes allow researchers to dissect the role of individual adenosine receptor subtypes in health and disease [4].
  • Enhancing Drug-Like Properties: C8-modification is a proven strategy to overcome the limitations of native caffeine. The resulting analogs often show not only improved potency and selectivity but also better pharmacokinetic profiles, making them more viable as drug candidates [3].
  • Versatile Synthetic Applications: The bromine atom at C8 is an excellent leaving group, making 8-bromocaffeine a versatile substrate for various coupling reactions (e.g., Ullmann, SNAr, "click" chemistry) to create diverse chemical libraries for screening [2] [3].

References

Comparison of Synthetic Routes to 8-Bromocaffeine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics of the three primary synthetic methods.

Method Key Reagents Reported Yield Key Advantages Key Disadvantages
NBS Bromination [1] N-Bromosuccinimide (NBS) ~Quantitative High yield; mild conditions (room temperature) [1] --
Classical Bromination [2] [3] Bromine (Br₂), Glacial Acetic Acid, Sodium Acetate ~85% [2] Established, reliable protocol [2] Handles elemental bromine [2]
Oxidative Bromination [4] [3] Hydrobromic Acid (HBr), Hydrogen Peroxide (H₂O₂) -- Bromine generated in situ [4] [3] --

Detailed Experimental Protocols

Here are the detailed, step-by-step procedures for the key synthetic methods as described in the literature.

N-Bromosuccinimide (NBS) Method

This method uses NBS as a stable, solid brominating agent in a biphasic system [1].

  • Reaction Setup: The reaction is typically carried out in a mixture of dichloromethane (DCM) and water at room temperature [1].
  • Procedure: Caffeine is dissolved or suspended in the solvent mixture, and NBS is added. The reaction mixture is stirred at room temperature until completion, monitored by TLC or other analytical methods [1].
  • Work-up and Isolation: The pure product, 8-bromocaffeine, is obtained quantitatively after standard work-up procedures [1].
Classical Bromination Method

This traditional method involves direct electrophilic aromatic substitution using elemental bromine [2].

  • Reaction Setup: Conducted in glacial acetic acid. Sodium acetate is added to act as an acid scavenger for the hydrogen bromide (HBr) generated as a byproduct [2].
  • Procedure: Caffeine is dissolved in glacial acetic acid. Bromine is added to this solution, and the reaction mixture is stirred under controlled conditions [2].
  • Work-up and Isolation: The solid product is collected, likely via filtration or precipitation, yielding about 85% of 8-bromocaffeine [2].
Oxidative Bromination Method

This approach generates bromine in situ from HBr and hydrogen peroxide, which can be advantageous for safety [4] [3].

  • Reaction Setup: An aqueous solution of caffeine is used. Hydrobromic acid (40%) and hydrogen peroxide (30%) are the key reagents [4] [3].
  • Procedure: Caffeine is treated with HBr and hydrogen peroxide. The peroxide oxidizes bromide ions to molecular bromine, which then brominates the caffeine molecule [4] [3].
  • Work-up and Isolation: The specific work-up procedure is not detailed in the provided excerpts, but it would typically involve neutralization, extraction, and purification to isolate the 8-bromocaffeine [4].

Method Selection Workflow

The diagram below outlines a decision-making process for selecting the most appropriate synthetic method based on your research priorities.

Start Selecting a Route to 8-Bromocaffeine Safety Safety a Primary Concern? Start->Safety Yield Prioritize Maximum Yield? Safety->Yield No Oxidative Oxidative Bromination • Bromine generated in situ • Potentially safer handling Safety->Oxidative Yes Simplicity Prefer Established Classical Method? Yield->Simplicity No NBS NBS Method • Highest reported yield • Avoids handling Br₂ • Mild conditions Yield->NBS Yes Simplicity->NBS No Classical Classical Bromination • Well-established protocol • Good yield • Handles elemental bromine Simplicity->Classical Yes

Application of 8-Bromocaffeine in Further Synthesis

8-Bromocaffeine is primarily valued as a key synthetic intermediate. The bromine atom at the C8 position is highly reactive in nucleophilic aromatic substitution (S_NAr) reactions, enabling the introduction of diverse functional groups [1].

  • Synthesis of 8-Substituted Derivatives: The search results provide examples of using 8-bromocaffeine to create new compounds with potential biological activity, including:
    • 8-(4-Bromophenoxy)caffeine via copper-catalyzed Ullmann-type reaction [4].
    • Caffeine derivatives containing amino-acid fragments via palladium-catalyzed cross-coupling [5].
    • Caffeine-8-thioethers and hydrazide-hydrazone derivatives for investigating antibacterial and hepatotoxicity profiles [3].
    • 8-Caffeinyl-triazolylmethoxy hybrid conjugates as potential anticancer agents [1].

References

8-bromocaffeine derivative structure-activity relationships

Author: Smolecule Technical Support Team. Date: February 2026

Known 8-Bromocaffeine Derivatives and Synthesis

The table below summarizes the basic information I found on 8-bromocaffeine and one of its derivatives. Please note that detailed experimental data on their performance compared to other radiosensitizers or adenosine receptor antagonists is not available in the searched literature.

Compound Name Core Structure Key Modification (R-group) Reported Activity/Use Melting Point
8-Bromocaffeine [1] Caffeine (Xanthine) Bromine (-Br) at the 8-position Radiosensitizer in radiotherapy [1] 206 °C [1]
8-(4-Bromophenoxy)caffeine [2] Caffeine (Xanthine) 4-bromophenoxy group at the 8-position Biological activity noted (specifics not detailed) [2] 233-234 °C [2]

Detailed Experimental Protocol

A common method for creating 8-substituted caffeine analogs, which is crucial for SAR studies, involves a two-step synthesis. Here is a detailed protocol derived from the search results for synthesizing 8-(4-Bromophenoxy)caffeine [2]:

  • Synthesis of 8-Bromocaffeine Intermediate

    • Reaction Type: Electrophilic aromatic substitution.
    • Reactants: Caffeine, 40% hydrobromic acid (HBr), 30% hydrogen peroxide (H₂O₂) [2].
    • Procedure: The 8-bromocaffeine intermediate is synthesized by reacting caffeine with HBr and H₂O₂ in an aqueous solution [2]. The bromine can be generated in situ from HBr and H₂O₂ [1].
  • Synthesis of 8-(4-Bromophenoxy)caffeine via Ullmann Ether Synthesis

    • Reaction Type: Nucleophilic aromatic substitution.
    • Reaction Setup:
      • Apparatus: A 50 mL flask coupled to a condenser protected with an anhydrous calcium chloride (CaCl₂) drying tube.
      • Reagents: Combine 3 mmol (0.82g) of 8-bromocaffeine, 2 mmol of 4-bromophenol, 4 mmol (0.55g) of sodium carbonate (Na₂CO₃), 2 mmol (0.013g) of copper (Cu) powder, 4 drops of pyridine, and 15 mL of dimethylformamide (DMF) as the solvent [2].
    • Reaction Conditions: Reflux the mixture for 6 hours [2].
    • Work-up and Purification:
      • Dissolve the precipitated solid in 15 mL of ethanol.
      • Filter the solution to remove insoluble salts like sodium carbonate and the copper catalyst.
      • Purify the crude product by recrystallization from ethanol.
    • Yield: The reported yield for this procedure is 51% [2].

A Framework for SAR Investigation

Since direct comparative data is scarce, the following workflow outlines a systematic approach to build SAR for 8-bromocaffeine derivatives, based on general medicinal chemistry principles [3] [4].

The process is iterative, where the biological results from one cycle inform the design and synthesis of new analogs in the next.

cluster_strategy SAR Investigation Strategy Start Start: 8-Bromocaffeine (Known Radiosensitizer) Step1 1. Define Biological Objective (e.g., Improve Radiosensitization Potency) Start->Step1 Step2 2. Plan Structural Modifications (Systematically vary R-group at 8-position) Step1->Step2 Step3 3. Synthesize Target Analogs (e.g., via Ullmann Reaction) Step2->Step3 Step4 4. Biological Evaluation (Potency, Toxicity, Selectivity, ADME) Step3->Step4 Step5 5. Data Analysis & Hypothesis (Identify favorable R-group properties) Step4->Step5 Decision Are SAR goals met? Step5->Decision Lead Lead Compound Identified Decision->Lead Yes Iterate Iterate: Design New Modifications Based on Results Decision->Iterate No Iterate->Step2

References

efficacy comparison 8-substituted caffeine compounds

Author: Smolecule Technical Support Team. Date: February 2026

Overview of C8-Substituted Caffeine Derivatives

A 2023 study synthesized and evaluated a new, structurally diverse group of C8-substituted caffeine derivatives for their antioxidant and cytoprotective properties [1]. The core finding was that these derivatives are biocompatible compounds with significant antioxidant and cytoprotective potential, which is dependent on their chemical structure [1]. Modifications enhance caffeine's inherent properties, expanding knowledge of structure-activity relationships for caffeine-based cytoprotective compounds [1].

Comparative Efficacy Data

The table below summarizes the key experimental findings for the C8-substituted caffeine derivatives compared to the parent caffeine molecule. The data is derived from tests using human red blood cells (RBCs) and various assays [1].

Compound Class Key Structural Features Antioxidant & Cytoprotective Efficacy (vs. Caffeine) Proposed Primary Mechanism(s)
Caffeine (Reference) 1,3,7-trimethylxanthine [2] Baseline activity; weak iron chelator [1]. Radical Adduct Formation (RAF) with •OH [1].
C8-Derivatives (Groups i-iii) Amide/imide, thiazolidinones, pyrrolidinedithiocarbamates, or alkadiene substituents at the C8 position [1]. Significantly enhanced; all derivatives showed higher ferrous ion chelating activity and protected RBCs from AAPH-induced oxidative damage (hemoglobin oxidation, hemolysis) [1]. Hydrogen Atom Transfer (HAT), RAF, Single Electron Transfer (SET), and specific interactions with the RBC lipid bilayer [1].

The study demonstrated that these derivatives were more effective than caffeine at chelating ferrous ions, a key process in preventing the formation of highly reactive hydroxyl radicals via the Fenton reaction [1]. They also provided superior protection to human red blood cells from oxidative damage induced by AAPH, a peroxyl radical generator. This protection included reducing the oxidation of hemoglobin to methemoglobin (which is unable to carry oxygen) and preventing cell rupture (hemolysis) [1].

Detailed Experimental Protocols

The methodologies from the key study are detailed below for reference.

Synthesis of C8-Substituted Caffeine Derivatives

The derivatives were synthesized through specific chemical reactions on diamine caffeine precursors [1]:

  • N-substitution: Precursors 1-3 reacted with anhydrides (maleic, succinic, phthalic, acetic) in an acetic acid solution to form imide and amide derivatives (8-19). Intermediates 1a-3a were also synthesized using chloroacetyl chloride [1].
  • Heterocyclization: Intermediates 1a-3a underwent cyclization with ammonium thiocyanate in refluxing ethanol to yield 4-thiazolidinones (20-22) [1].
  • Ring-opening reaction: Precursors 4-7 reacted with methyl 4-nitrothiophene-2-carboxylate or 3,4-dinitrothiophene in absolute ethanol, sometimes with AgNO₃, to yield mercaptans (26-29) and disubstituted butadiene analogs (30) [1].
  • Characterization: All final products (8-30) were characterized using mass spectrometry, FT-IR, and NMR [1].
Key Biological Evaluation Assays

The following assays were used to evaluate the efficacy of the synthesized compounds [1]:

  • Ferrous Ion Chelating Activity: Used to directly measure the antioxidant capacity of the compounds by assessing their ability to chelate Fe²⁺ ions.
  • Cytotoxicity Assay: Conducted in vitro using human red blood cells (RBCs) to ensure the derivatives were biocompatible and non-hemolytic.
  • Cytoprotective Activity in RBCs: RBCs were exposed to oxidative stress induced by 2,2'-azobis(2-methyl-propionamidine) dihydrochloride (AAPH), a peroxyl radical generator. The following parameters were measured:
    • Inhibition of hemoglobin oxidation to methemoglobin (MetHb).
    • Reduction in hemolysis (RBC rupture).
    • Level of intracellular oxidative stress using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA).

Mechanisms of Action

The antioxidant and cytoprotective effects of these C8-substituted derivatives are proposed to operate through several mechanisms, which are illustrated in the diagram below.

G C8-Caffeine Derivative Antioxidant Mechanisms A Oxidative Stressor (AAPH, Fe²⁺) ROS Reactive Oxygen Species (ROS, e.g., •OH) A->ROS B C8-Substituted Caffeine Derivative HAT HAT Neutralizes radical B->HAT RAF RAF Stabilizes radical B->RAF SET SET Transfers electron B->SET Chelation Iron Chelation B->Chelation MemInt Membrane Interaction B->MemInt Damage Cellular Damage (Hb Oxidation, Lipid Peroxidation) ROS->Damage Protection Cytoprotection (Reduced MetHb & Hemolysis) HAT->Protection RAF->Protection SET->Protection Chelation->ROS Prevents Fenton Reaction MemInt->Protection

The mechanisms work by [1]:

  • Direct Radical Scavenging: Neutralizing reactive oxygen species (ROS) through Hydrogen Atom Transfer (HAT), Radical Adduct Formation (RAF), or Single Electron Transfer (SET).
  • Iron Chelation: Binding to ferrous ions (Fe²⁺) to prevent the formation of highly destructive hydroxyl radicals via the Fenton reaction.
  • Membrane Interaction: Incorporating into the lipid bilayer of the red blood cell membrane, providing a protective barrier against oxidative attack.

Interpretation and Research Implications

The 2023 study provides a strong proof-of-concept, demonstrating that strategic chemical modification at the C8 position can significantly enhance caffeine's antioxidant and cell-protecting activities [1]. The most promising applications for these derivatives lie in combating conditions where oxidative stress is a key factor, particularly in protecting red blood cells and their oxygen-carrying hemoglobin from damage [1].

For researchers, the next steps involve:

  • Testing against other antioxidants like Trolox or standard drugs in pre-clinical use.
  • Expanding disease models to assess efficacy in neurological disorders or ischemia-reperfusion injury.
  • Conducting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling to evaluate drug-like properties.

References

analgesic effect 8-bromocaffeine vs traditional analgesics

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Analysis at a Glance

The table below summarizes the core characteristics and available data for 8-bromocaffeine and traditional NSAIDs based on the search results.

Feature 8-Bromocaffeine Traditional NSAIDs (e.g., Ibuprofen, Naproxen, Diclofenac)
Primary Indication Investigated as a radiosensitizer in tumor radiotherapy [1] Mild-to-moderate pain, inflammation, fever [2] [3]
Primary Mechanism of Action Not fully elucidated; may involve adenosine receptor antagonism [4] Inhibition of cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis [5] [2] [3]
Key Molecular Target Not clearly defined (Adenosine receptors proposed) [4] COX-1 and COX-2 enzymes [5] [2] [6]
Supporting Experimental Data Increased sensitivity of tumor cells to radiation in brain tumor models [1] Vast body of evidence from clinical trials and widespread human use for pain/inflammation [5] [2] [6]
Quantitative Analgesic Efficacy Data No direct experimental data found for standard pain models Well-established dose-response data for various pain conditions (e.g., headaches, post-surgical pain) [3]
Stage of Development Experimental/research stage [1] Clinically approved and widely used for decades [2]

Experimental Insights and Research Context

While direct analgesic data for 8-bromocaffeine is lacking, recent research on similar compounds provides context for its potential.

  • Research on 8-Bromocaffeine: One study documented its use as a radiosensitizer in experimental brain tumors, where it increased tumor cell sensitivity to radiation treatment [1]. Its synthesis involves direct bromination of caffeine [1] [7].
  • Research on Related Caffeine Derivatives: A 2024 study synthesized novel 8-piperazinylcaffeine carboxylate ionic liquids, pairing a caffeine derivative with various NSAIDs [7]. These compounds demonstrated significant analgesic activity in the formalin test in mice, with some salts showing a synergistic effect—greater analgesia than the NSAID alone [7]. Docking studies suggested these salts strongly bind to the COX-2 enzyme [7].

This indicates that modifying caffeine at the C8 position can create compounds with meaningful analgesic properties, potentially through dual mechanisms.

Mechanism of Action Pathways

The diagram below illustrates the distinct pathways through which these two classes of compounds are believed to exert their effects.

G InjuryInflammation Injury/Inflammation ArachidonicAcid Arachidonic Acid InjuryInflammation->ArachidonicAcid COXEnzymes COX Enzymes (COX-1 & COX-2) ArachidonicAcid->COXEnzymes Prostaglandins Prostaglandins (PGs) COXEnzymes->Prostaglandins PainInflammation Pain & Inflammation Prostaglandins->PainInflammation NSAIDs Traditional NSAIDs NSAIDEffect Inhibition NSAIDs->NSAIDEffect Primary Action NSAIDEffect->COXEnzymes CaffeineDerivs 8-Bromocaffeine & Derivatives AdenosineReceptors Adenosine Receptors (Proposed Target) CaffeineDerivs->AdenosineReceptors Proposed Action SynergisticAnalgesia Potential Synergistic Analgesia (e.g., with NSAIDs) CaffeineDerivs->SynergisticAnalgesia Emerging Research Radiosensitization Radiosensitization AdenosineReceptors->Radiosensitization

How to Approach a Deeper Comparison

For a comprehensive evaluation, consider these factors:

  • Mechanism Clarity: The mechanism of 8-bromocaffeine is not fully established. Further research is needed to confirm if its effects are mediated by adenosine receptor blockade or other pathways.
  • Therapeutic Class: These agents belong to different categories. 8-Bromocaffeine is an experimental agent, while NSAIDs are established analgesics.
  • Data Gaps: The lack of quantitative efficacy data for 8-bromocaffeine in standard analgesic models makes a direct, data-driven comparison impossible with currently available public research.

References

Reported Biological Activities of 8-Bromocaffeine and Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the main biological findings for 8-bromocaffeine and related compounds from the search results.

Compound Name Core Biological Activity / Application Key Findings / Experimental Data
8-Bromocaffeine Radiosensitizer [1] Increases sensitivity of tumor cells to radiotherapy; observed in brain tumor models.
8-(5-chloropyridin-3-yloxy)caffeine (3k) Antibacterial [2] Strong inhibitory activity against Salmonella enteritidis (MIC = 15.6 μg/mL).
8-(quinolin-8-yloxy)caffeine (3g) Topoisomerase II Inhibitor [2] Showed the strongest inhibitory activity against topoisomerase II enzyme.
8-(6-methylpyridin-2-yloxy)caffeine (3j) & 8-(3-chloro-6-(trifluoromethyl)pyridin-2-yloxy)caffeine (3m) Analgesic [2] Demonstrated analgesic effect without central nervous system stimulation.

Synthesis and Experimental Protocols

A common starting point for researching 8-substituted caffeine derivatives is the synthesis of 8-bromocaffeine itself.

  • Synthesis of 8-Bromocaffeine: The compound is typically produced by direct bromination of caffeine. This can be done with bromine in glacial acetic acid, often with sodium acetate to act as an acid scavenger [1]. An alternative method uses hydrogen peroxide to oxidize sodium bromide in an aqueous caffeine solution, with reported yields of around 85% [1].
  • Synthesis of 8-(substituted)aryloxycaffeine Derivatives: These are prepared from 8-bromocaffeine and various (substituted) phenols via a modified Ullmann reaction [2] [3]. This is a copper-catalyzed nucleophilic aromatic substitution. A typical procedure involves refluxing a mixture of 8-bromocaffeine, the phenol, sodium carbonate, copper powder, and a solvent like dimethylformamide (DMF) for several hours [3].

Suggested Pathway for Your Comparison Guide

G Start Start: Identify Core Biological Assays A 1. Antibacterial Assays Start->A B 2. Enzyme Inhibition Assays Start->B C 3. Pharmacological & Radiosensitization Studies Start->C D Gather Data for 8-Bromocaffeine A->D B->D C->D E Identify Key Alternative Compounds D->E F Perform Head-to-Head Comparative Experiments E->F End Compile Objective Comparison Guide F->End

Title: Workflow for Building a Biological Assay Comparison Guide

This process involves:

  • Identifying Core Assays: Focus on the key areas where 8-bromocaffeine shows activity, such as antibacterial tests, enzyme inhibition assays (e.g., against topoisomerase II), and in vivo pharmacological studies (e.g., for analgesic activity or radiosensitization) [2] [1].
  • Gathering 8-Bromocaffeine Data: Compile all available quantitative data (like MIC values) and detailed experimental protocols from existing literature for the assays identified above [2].
  • Identifying Alternatives: Select relevant compounds for comparison. These could be other caffeine derivatives (like the ones mentioned in the table), standard drugs used in the same indications (e.g., common analgesics or known topoisomerase inhibitors), or a vehicle control.
  • Performing Comparative Experiments: Conduct parallel experiments under identical, controlled conditions to generate objective, head-to-head performance data for 8-bromocaffeine and the selected alternatives.

References

Reported Biological Activities of 8-Bromocaffeine

Author: Smolecule Technical Support Team. Date: February 2026

While a direct metabolic stability profile is not available, 8-bromocaffeine and its derivatives have been investigated for various biological activities. The table below summarizes key findings from the search results.

Compound / Derivative Biological Activity / Property Relevant Context / Model
8-Bromocaffeine Radiosensitizer [1] Increases sensitivity of tumor cells (e.g., brain tumors) to radiotherapy.
8-Bromocaffeine Synthetic Reagent [2] Used as a reagent for converting aldoximes to nitriles, indicating its reactivity.
Caffeine-8-(2-thio)-propanoic hydrazid-hydrazone derivatives Low Hepatotoxicity [3] Showed no significant hepatotoxicity in studies on isolated rat liver microsomes; predicted to be CYP1A2 substrates.
8-caffeinyl-triazolylmethoxy hybrid conjugates Anticancer [4] Some compounds (e.g., 22c) showed potent activity against melanoma cell line A-375, stronger than methotrexate.

Experimental Insights on Caffeine Derivatives

Although metabolic stability data for 8-bromocaffeine itself is absent, one study provides an experimental model relevant to assessing hepatotoxicity, a key aspect of metabolic fate.

  • Experimental Protocol: A series of caffeine-8-(2-thio)-propanoic hydrazid-hydrazone derivatives were evaluated for their effects on isolated rat liver microsomes, measuring the level of malondialdehyde (MDA) as an indicator of lipid peroxidation and oxidative stress [3].
  • Findings and Significance: The tested compounds did not show statistically significant hepatotoxicity in this model. The study also included in silico predictions, suggesting these derivatives would likely act as substrates for the CYP1A2 enzyme [3], which is a major metabolic pathway for caffeine. This methodology and finding are crucial for you to consider, as they indicate a potential path for evaluating 8-bromocaffeine.

The following diagram outlines the logical relationship and experimental workflow used in this hepatotoxicity assessment:

Start Caffeine-8-thioether Derivatives A In Silico Prediction Start->A C In Vitro Model Start->C B Prediction: CYP1A2 Substrates A->B F Result: No Significant Hepatotoxicity B->F experimental confirmation D Isolated Rat Liver Microsomes C->D E Measurement of Malondialdehyde (MDA) D->E E->F

How to Proceed with Your Research

The absence of a direct metabolic stability comparison suggests this specific data may not have been published or made publicly available. To proceed, you may consider these approaches:

  • Investigate Broader Analogues: The data on caffeine-8-thioethers provides a useful reference point, suggesting that modification at the 8-position can yield compounds with low hepatotoxicity and likely metabolism via CYP1A2 [3].
  • Utilize Predictive Tools: Employ in silico prediction software to model the metabolic stability and sites of metabolism for 8-bromocaffeine.
  • Consult Specialized Sources: Search deeper in patent databases or consider direct collaboration with authors who publish frequently on caffeine derivatives, such as the groups identified in the search results [5] [4].

References

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XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10381-82-5

Wikipedia

8-bromocaffeine

Dates

Last modified: 08-15-2023

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